Product packaging for Glucoputranjivin(Cat. No.:CAS No. 18432-16-1)

Glucoputranjivin

Cat. No.: B1197972
CAS No.: 18432-16-1
M. Wt: 361.4 g/mol
InChI Key: WGIQZGDVCQDPTG-GBMPTNJUSA-N
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Description

Glucoputranjivin (CAS 18432-16-1), also known as isopropylglucosinolate, is a naturally occurring alkylglucosinolate predominantly found in plants of the Brassicaceae family, particularly Sisymbrium officinale (hedge mustard) . It is classified as a valine-derived glucosinolate and serves as a key chemical marker for its source plant . As a specialized plant metabolite, it functions as a stable precursor to bioactive isothiocyanates, which are released upon enzymatic hydrolysis by myrosinase . This compound is of significant and specific value in sensory biology and receptor pharmacology research. Recent in vitro studies have identified this compound as a selective agonist for the human bitter taste receptor T2R16 . This makes it an essential pharmacological tool for deorphaning and studying the T2R bitter taste receptor family, which is expressed not only in the oral cavity but also ectopically in the respiratory tract and lungs, suggesting a role in innate immune defense and airway protection . Researchers utilize this compound to investigate the molecular mechanisms of bitter taste perception, signal transduction, and the pathophysiological roles of T2R receptors beyond taste . This compound is offered for research use only. This product is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO9S2 B1197972 Glucoputranjivin CAS No. 18432-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18432-16-1

Molecular Formula

C10H19NO9S2

Molecular Weight

361.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-N-sulfooxypropanimidothioate

InChI

InChI=1S/C10H19NO9S2/c1-4(2)9(11-20-22(16,17)18)21-10-8(15)7(14)6(13)5(3-12)19-10/h4-8,10,12-15H,3H2,1-2H3,(H,16,17,18)/t5-,6-,7+,8-,10+/m1/s1

InChI Key

WGIQZGDVCQDPTG-GBMPTNJUSA-N

Isomeric SMILES

CC(C)C(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)C(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

glucoputranjivin

Origin of Product

United States

Foundational & Exploratory

Glucoputranjivin structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Glucoputranjivin. It includes detailed experimental protocols for its isolation and analysis, and visual representations of its metabolic pathway and experimental workflows to support advanced research and development.

Chemical Structure and Properties

This compound, also known as 1-methylethyl glucosinolate, is a glucosinolate found in various plants of the Brassicaceae family, notably Sisymbrium officinale (hedge mustard).[1][2][3][4] Its structure consists of a β-D-thioglucose group, a sulfonated oxime, and an isopropyl side chain derived from the amino acid valine.[5][6]

Chemical Identifiers
IdentifierValueSource
IUPAC Name [(E)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate
Molecular Formula C10H19NO9S2[7]
Molecular Weight 361.39 g/mol [7]
CAS Number 18432-16-1[2]
PubChem CID 9548615
Canonical SMILES CC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O
InChI Key WGIQZGDVCQDPTG-AKCVUUKNSA-M
Physicochemical Properties

Quantitative data on specific physicochemical properties such as melting point, boiling point, and precise solubility values are not extensively reported in the available literature. However, as a glucosinolate, it is known to be a polar and water-soluble compound.[8] It is classified as an extremely strong acidic compound based on its pKa.[9]

Spectroscopic Data

The structure of this compound has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][6][10]

¹H and ¹³C NMR Data for this compound in MeOH-d4 at 25 °C [1][3][11]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1 164.5-
2 35.52.85, sept (6.8)
3 20.81.21, d (6.8)
1' 82.54.89, d (9.75)
2' 72.83.42, dd (9.75, 8.5)
3' 79.23.45, t (8.5)
4' 71.53.35, t (8.5)
5' 81.33.48, ddd (8.5, 5.5, 2.0)
6'a 62.83.90, dd (12.0, 2.0)
6'b 3.73, dd (12.0, 5.5)

Note: Chemical shifts and coupling constants are based on reported data and may vary slightly depending on experimental conditions.

Biological Activity and Signaling Pathways

This compound itself has shown limited direct biological activity in some assays. For instance, it was found to be inactive on the TRPA1 ion channel.[1][8][12] However, its biological significance is primarily linked to its hydrolysis product and its interaction with specific taste receptors.

Enzymatic Hydrolysis

Upon tissue damage in plants, the enzyme myrosinase hydrolyzes this compound to produce isopropyl isothiocyanate (IPITC).[1][13][14] IPITC is a volatile and pungent compound that is a potent agonist of the TRPA1 channel, which is involved in sensory perception and pain pathways.[1][11]

Glucoputranjivin_Hydrolysis This compound This compound Myrosinase Myrosinase (Plant Tissue Damage) This compound->Myrosinase IPITC Isopropyl Isothiocyanate (IPITC) Myrosinase->IPITC Glucose D-Glucose Myrosinase->Glucose Sulfate Sulfate Myrosinase->Sulfate

Caption: Enzymatic hydrolysis of this compound by myrosinase.

T2R16 Bitter Taste Receptor Activation

This compound has been identified as a selective agonist for the T2R16 bitter taste receptor.[13][15][16] T2R receptors are expressed in the airways and are implicated in defense mechanisms.[16] The activation of T2R16 by this compound suggests a potential role in the physiological effects associated with the consumption of plants containing this compound.[13][16]

T2R16_Signaling_Pathway cluster_cell Airway Epithelial Cell T2R16 T2R16 Receptor G_protein G-protein (Gustducin) T2R16->G_protein activates PLC Phospholipase Cβ2 G_protein->PLC activates IP3 IP₃ PLC->IP3 produces Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Response Cellular Response (e.g., Bronchodilation, Ciliary Beating) Ca_release->Response This compound This compound This compound->T2R16 binds

Caption: this compound activation of the T2R16 signaling pathway.

Experimental Protocols

Isolation and Purification of this compound from Sisymbrium officinale Seeds[1]

This protocol describes the extraction and purification of this compound to a purity of over 90%.

1. Extraction:

  • Weigh 10.3 grams of S. officinale seeds.
  • Extract the seeds with 200 mL of 80% methanol (MeOH) at 80 °C for 30 minutes.
  • After the first extraction, shred the seeds in a mortar.
  • Re-extract the shredded seeds with 160 mL of hot MeOH for 30 minutes.
  • Combine the extracts and evaporate the solvent under vacuum to obtain the crude extract.

2. Purification:

  • Perform two subsequent flash column chromatographies on the crude extract using a mobile phase of dichloromethane (DCM)/MeOH (60:40).
  • Collect fractions and identify those rich in this compound.
  • Subject the richest fraction to preparative thin-layer chromatography (PTLC) with a mobile phase of DCM/MeOH (65:35) to yield the purified compound.

start [label="S. officinale Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction1 [label="Hot 80% MeOH Extraction (30 min)"]; shredding [label="Shred Seeds"]; extraction2 [label="Hot MeOH Extraction (30 min)"]; evaporation [label="Vacuum Evaporation"]; crude_extract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; flash_chrom1 [label="Flash Chromatography 1\n(DCM/MeOH 60:40)"]; flash_chrom2 [label="Flash Chromatography 2\n(DCM/MeOH 60:40)"]; ptlc [label="Preparative TLC\n(DCM/MeOH 65:35)"]; pure_compound [label="Pure this compound (>90%)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> extraction1; extraction1 -> shredding; shredding -> extraction2; extraction2 -> evaporation; evaporation -> crude_extract; crude_extract -> flash_chrom1; flash_chrom1 -> flash_chrom2; flash_chrom2 -> ptlc; ptlc -> pure_compound; }

Caption: Workflow for the extraction and purification of this compound.

Analytical Methodologies

A variety of analytical techniques are employed for the identification and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and quantification of glucosinolates.[1][17] A reversed-phase C18 column is typically used.[13] Quantification can be performed using a pure this compound standard to create a calibration curve.[13][17] In some cases, analysis is performed on the desulfated form of the glucosinolate.[4][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is more suitable for the analysis of the volatile hydrolysis product of this compound, isopropyl isothiocyanate.[1][8] This is often done using headspace solid-phase microextraction (SPME) to capture the volatile compounds.[1][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are crucial for the structural elucidation and confirmation of this compound.[1][4][18]

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used for the general estimation of total glucosinolates in plant extracts.[1][17]

Conclusion

This compound is a key bioactive compound in Sisymbrium officinale and other Brassicaceae. While its direct biological activity may be limited, its role as a precursor to the potent TRPA1 agonist isopropyl isothiocyanate and as a selective agonist of the T2R16 bitter taste receptor makes it a compound of significant interest for research in sensory science, pharmacology, and drug development. The established protocols for its isolation and analysis provide a solid foundation for further investigation into its properties and potential applications.

References

A Technical Guide to the Glucoputranjivin Biosynthesis Pathway in Brassicaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Glucosinolates (GSLs) are a class of plant secondary metabolites characteristic of the order Brassicales, which includes economically important crops and model organisms like Arabidopsis thaliana. These compounds and their hydrolysis products play crucial roles in plant defense and have significant implications for human health, including anticarcinogenic properties. This guide provides an in-depth examination of the biosynthesis of Glucoputranjivin (isopropyl glucosinolate), an aliphatic glucosinolate derived from the amino acid L-valine. We will detail the core enzymatic steps, present relevant quantitative data, and provide established experimental protocols for its analysis, offering a comprehensive resource for researchers in phytochemistry, molecular biology, and pharmacology.

Introduction

Glucosinolates are defined by a core structure containing a β-D-thioglucose group and a sulfonated oxime moiety[1][2]. The diversity of over 130 known glucosinolates arises from variations in the side chain (R-group), which is derived from a precursor amino acid[1]. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase, yielding biologically active compounds such as isothiocyanates, nitriles, and thiocyanates that contribute to the characteristic pungent flavor of many Brassicaceae vegetables and function as defense compounds[1].

This compound, also known as 1-methylethyl GSL or isopropyl GSL, is an aliphatic glucosinolate derived directly from L-valine[1][3]. Its corresponding hydrolysis product, isopropyl isothiocyanate, has been identified as a potent agonist of the TRPA1 ion channel, which is involved in somatosensory perception and pain pathways[4][5]. Understanding the biosynthesis of this compound is therefore relevant for crop improvement, flavor science, and the exploration of novel therapeutic agents.

The this compound Biosynthesis Pathway

The biosynthesis of glucosinolates is generally understood as a three-stage process: (1) side-chain elongation of a precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary side-chain modifications. However, as this compound is derived directly from valine, the chain-elongation step typical for methionine-derived aliphatic GSLs is not required[3]. The pathway proceeds directly to the formation of the core structure.

The core pathway involves the sequential action of several key enzyme families converting L-valine into the final this compound molecule.

Key Steps:

  • Oxime Formation: The first committed step is the conversion of L-valine to its corresponding aldoxime, 2-methylpropanal oxime (val-oxime). This N-hydroxylation is catalyzed by a specific cytochrome P450 monooxygenase from the CYP79 family. Functional expression studies have identified CYP79D2 as the enzyme responsible for metabolizing L-valine in the biosynthesis of cyanogenic glucosides, a closely related pathway, making it the primary candidate for this step[6][7].

  • Conversion to Thiohydroximate: The aldoxime intermediate is subsequently converted into an S-alkyl-thiohydroximate. This involves another cytochrome P450, typically from the CYP83 family, which produces a reactive intermediate (e.g., a nitrile oxide or aci-nitro compound), followed by conjugation to a sulfur donor.

  • C-S Bond Cleavage: The S-alkyl-thiohydroximate is then converted to a thiohydroximic acid by a C-S lyase, identified in Arabidopsis as SUR1 [8].

  • Glycosylation: The thiohydroximic acid undergoes S-glycosylation, where a glucose moiety is transferred from UDP-glucose to the sulfur atom. This reaction is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase, typically from the UGT74 family, to form desulfothis compound[8][9].

  • Sulfation: The final step is the sulfation of the desulfoglucosinolate. A sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to the desulfo-precursor by a sulfotransferase (SOT ), yielding the final this compound product[8][9][10].

This compound Biosynthesis Pathway This compound Biosynthesis Pathway cluster_0 cluster_1 Valine L-Valine ValOxime 2-Methylpropanal Oxime Valine->ValOxime 1 Thiohydroximate S-Alkyl-thiohydroximate ValOxime->Thiohydroximate 2 ThiohydroximicAcid Thiohydroximic Acid Thiohydroximate->ThiohydroximicAcid 3 DesulfoGSL Desulfothis compound ThiohydroximicAcid->DesulfoGSL 4 This compound This compound DesulfoGSL->this compound 5 CYP79D2 CYP79D2 CYP79D2->ValOxime CYP83 CYP83 family CYP83->Thiohydroximate SUR1 SUR1 (C-S Lyase) SUR1->ThiohydroximicAcid UGT74 UGT74 family UGT74->DesulfoGSL SOT SOT family SOT->this compound

Figure 1: Core biosynthesis pathway from L-Valine to this compound.

Genetic Regulation

The biosynthesis of glucosinolates is transcriptionally regulated by a network of transcription factors (TFs), primarily from the R2R3-MYB family. In Arabidopsis, these TFs provide specificity for different GSL classes[11].

  • Aliphatic GSLs: The biosynthesis of methionine-derived aliphatic GSLs is positively regulated by MYB28 , MYB29 , and MYB76 [12].

  • Indolic GSLs: The biosynthesis of tryptophan-derived indolic GSLs is controlled by MYB34 , MYB51 , and MYB122 [12][13].

Given that this compound is an aliphatic glucosinolate, its biosynthesis is likely under the regulatory control of the MYB TFs responsible for aliphatic GSLs, such as MYB28 and its orthologs in other Brassicaceae species[12][14]. These TFs activate the expression of the core biosynthetic genes, including the CYP79, CYP83, and MAM gene families, to coordinate the flux through the pathway.

Quantitative Data

While extensive kinetic data for the specific enzymes of the valine-derived pathway are limited in the literature, concentrations of the final product have been quantified in various plant tissues.

Table 1: Key Enzymes in the this compound Biosynthesis Pathway

Step Enzyme Family Specific Enzyme (Candidate) Function
1 Cytochrome P450 CYP79D2 Converts L-Valine to 2-methylpropanal oxime[6].
2 Cytochrome P450 CYP83 Family Converts aldoxime to a reactive intermediate for sulfur conjugation.
3 C-S Lyase SUR1 Cleaves the C-S bond to form thiohydroximic acid[8].
4 Glucosyltransferase UGT74 Family Transfers a glucose moiety to form desulfothis compound[8][9].

| 5 | Sulfotransferase | SOT Family | Transfers a sulfonate group to form this compound[8][9]. |

Table 2: Reported Concentrations of this compound in Sisymbrium officinale

Plant Material Source Concentration (µmol/g Dry Weight) Reference
S. officinale (Split sample) 1.60 - 13.54 [3]

| S. officinale (Krka sample) | Traces - 7.40 |[3] |

Experimental Protocols

The analysis of glucosinolates is most commonly and reliably performed using High-Performance Liquid Chromatography (HPLC) following a standardized extraction and desulfation procedure.

Protocol: Extraction and Analysis of Glucosinolates by HPLC

This protocol is a synthesized methodology based on established and robust methods for GSL analysis.

1. Sample Preparation:

  • Harvest plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize (freeze-dry) the material to a constant weight.

  • Grind the freeze-dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 50-100 mg of dried powder into a 2 mL reaction tube.

  • Add 1.0 mL of 70% methanol (pre-heated to 70 °C).

  • Vortex vigorously to mix.

  • Incubate in a 70 °C water bath for 20 minutes to denature myrosinase and other enzymes.

  • Cool samples to room temperature and centrifuge at ~3,000 x g for 10 minutes.

  • Carefully transfer the supernatant (the crude GSL extract) to a new tube.

3. Desulfation (On-Column):

  • Prepare mini-columns by loading ~0.5 mL of DEAE-Sephadex A-25 anion exchange resin.

  • Wash/equilibrate the resin with water or a suitable buffer.

  • Apply the crude GSL extract (supernatant from step 2) to the column. The negatively charged GSLs will bind to the resin.

  • Wash the column with water to remove unbound impurities.

  • Apply a solution of purified aryl sulfatase (Type H-1 from Helix pomatia) to the column and allow it to react overnight at room temperature. The sulfatase cleaves the sulfate group, converting the GSLs into their desulfo-forms, which no longer bind to the resin.

4. Elution and Sample Preparation for HPLC:

  • The next day, elute the desulfoglucosinolates from the column by adding 1.0 mL of ultrapure water.

  • Collect the eluate directly into an HPLC vial.

  • Store samples at -20 °C until analysis.

5. HPLC Analysis:

  • Instrument: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient of ultrapure water (Solvent A) and acetonitrile (Solvent B).

    • Example Gradient: Start with 100% A, ramp to 100% B over ~20-30 minutes, hold, and then re-equilibrate.

  • Flow Rate: ~0.75 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection: Monitor at a UV wavelength of 229 nm.

  • Quantification: Identification and quantification are achieved by comparing retention times and peak areas to those of authentic standards (e.g., desulfosinigrin) and applying relative response factors.

Glucosinolate Analysis Workflow Workflow for Glucosinolate Analysis SamplePrep Sample Preparation (Freeze & Lyophilize) Grinding Grinding to Fine Powder SamplePrep->Grinding Extraction Extraction (70% Hot Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation ColumnLoad Load Supernatant onto DEAE Column Centrifugation->ColumnLoad Desulfation On-Column Desulfation (Aryl Sulfatase) ColumnLoad->Desulfation Elution Elution of Desulfo-GSLs (Ultrapure Water) Desulfation->Elution HPLC HPLC-UV Analysis (229 nm) Elution->HPLC DataAnalysis Data Analysis (Quantification vs. Standards) HPLC->DataAnalysis

Figure 2: Generalized experimental workflow for HPLC-based glucosinolate analysis.

Conclusion

The biosynthesis of this compound in Brassicaceae is a streamlined pathway that leverages core glucosinolate synthesis enzymes without the need for precursor chain elongation. Starting from L-valine, a series of enzymatic reactions catalyzed by CYP450s, a C-S lyase, a glucosyltransferase, and a sulfotransferase produce the final compound. While the general pathway is understood and regulated by aliphatic-class MYB transcription factors, further research is needed to identify the specific isozymes from the CYP83, UGT, and SOT families that are specific to the valine-derived pathway and to characterize their kinetic properties. The methodologies for GSL analysis are well-established, providing a robust framework for quantifying these important metabolites for applications in agriculture, food science, and drug discovery.

References

Glucoputranjivin: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a naturally occurring glucosinolate, a class of organic compounds that contain sulfur and nitrogen and are derived from glucose and an amino acid. As a secondary metabolite found predominantly in the plant family Brassicaceae, this compound and its hydrolysis products, such as isopropyl isothiocyanate, are of significant interest to the scientific community. These compounds are investigated for their potential roles in plant defense mechanisms, as well as for their impact on human health, including their potential anticarcinogenic and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Distribution

This compound is primarily found in plants of the order Brassicales. The most well-documented source of this glucosinolate is Sisymbrium officinale (L.) Scop. , commonly known as hedge mustard.[1][2][3] Its presence has also been reported in other Brassicaceae species. The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for this compound in various plant parts of cultivated Sisymbrium officinale.

Plant PartThis compound Content (% of Dry Weight)Reference
Roots0.11[1]
Spring Leaves1.10[1]
Summer Leaves1.98[1]
Seeds0.45[1]
Flowers1.98[1]
Siliquae (Seed Pods)0.18[1]

Data derived from analysis of cultivated Sisymbrium officinale.[1]

Biosynthesis of this compound

The biosynthesis of this compound, like other glucosinolates, is a multi-step process that can be broadly divided into three phases: amino acid chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain.[4] this compound is a branched-chain glucosinolate derived from the amino acid valine .[5][6][7]

The key initial step in the biosynthesis of valine-derived glucosinolates is the conversion of valine to its corresponding aldoxime. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP79 family.[5][8] Specifically, CYP79D2 , an enzyme identified in cassava (Manihot esculenta), has been shown to catalyze the conversion of valine to isobutyraldoxime, the precursor to this compound, when expressed in Arabidopsis.[5][9]

Following the formation of the aldoxime, the core glucosinolate structure is assembled through a series of enzymatic reactions involving glucosyltransferases and sulfotransferases.[4] The general pathway for branched-chain glucosinolate biosynthesis is outlined below.

Glucoputranjivin_Biosynthesis precursor precursor intermediate intermediate product product enzyme enzyme Valine Valine CYP79D2 CYP79D2 Valine->CYP79D2 Isobutyraldoxime Isobutyraldoxime Core_Enzymes Glucosyltransferases, Sulfotransferases, etc. Isobutyraldoxime->Core_Enzymes Core_Glucosinolate_Pathway Core Glucosinolate Pathway This compound This compound Core_Glucosinolate_Pathway->this compound CYP79D2->Isobutyraldoxime Core_Enzymes->Core_Glucosinolate_Pathway

Biosynthesis pathway of this compound from Valine.

Experimental Protocols

The extraction and quantification of this compound from plant material are crucial for research and development. The following protocols are based on established methodologies for glucosinolate analysis.[2][10][11][12][13][14][15]

Extraction of Glucosinolates

This protocol describes a standard method for extracting intact glucosinolates from plant tissue while minimizing enzymatic degradation.

Materials:

  • Fresh or freeze-dried plant material

  • Boiling 70% methanol

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Water bath or heating block (70-80°C)

  • Anion exchange columns (e.g., DEAE-Sephadex)

  • Sulfatase (from Helix pomatia)

  • Sodium acetate buffer (pH 5.0)

Procedure:

  • Homogenize a known weight of fresh or freeze-dried plant material.

  • Immediately add boiling 70% methanol to the homogenized tissue to inactivate myrosinase enzymes.[15]

  • Incubate the mixture at 70-80°C for 15-30 minutes, with periodic vortexing.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant containing the glucosinolates.

  • Apply the supernatant to a pre-conditioned anion exchange column.

  • Wash the column with water and then with sodium acetate buffer to remove impurities.

  • Apply a solution of sulfatase to the column and incubate to desulfate the glucosinolates.

  • Elute the desulfoglucosinolates from the column with deionized water.

  • The eluate is then ready for analysis by HPLC or LC-MS.

Quantitative Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.[14]

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

  • Detection: Mass spectrometry detection in negative ion mode is used to identify and quantify the desulfated this compound based on its mass-to-charge ratio (m/z).

  • Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of this compound.

Experimental_Workflow start_end start_end process process analysis analysis Plant_Material Plant Material (e.g., Sisymbrium officinale) Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction with Boiling 70% Methanol Homogenization->Extraction Purification Anion Exchange Chromatography Extraction->Purification Desulfation On-column Desulfation with Sulfatase Purification->Desulfation Elution Elution of Desulfo-Glucoputranjivin Desulfation->Elution HPLC_MS HPLC-MS Analysis Elution->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Experimental workflow for this compound analysis.

Conclusion

This compound represents a valuable natural product with potential applications in various scientific fields. This guide provides a foundational understanding of its natural sources, biosynthesis, and the methodologies required for its extraction and analysis. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for harnessing the potential of this compound and other glucosinolates in future research and applications.

References

The Biological Activity of Glucoputranjivin and its Hydrolysis Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of glucoputranjivin and its primary hydrolysis product, isopropyl isothiocyanate. This compound, a glucosinolate found in various Brassicaceae family plants, serves as a precursor to bioactive isothiocyanates, which have garnered significant attention for their potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Hydrolysis

This compound is a naturally occurring glucosinolate.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound to produce glucose and an unstable aglycone, which then rearranges to form isopropyl isothiocyanate (IPITC), the primary bioactive compound.[2][3] This enzymatic conversion is a crucial step, as the biological activity of glucosinolates is often attributed to their isothiocyanate hydrolysis products.[3][4] While this compound itself has shown some selective biological activity, the majority of research has focused on the potent effects of its isothiocyanate derivatives.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic, anti-platelet, and receptor-activating properties of this compound and isopropyl isothiocyanate.

Table 1: Cytotoxic Activity of Isopropyl Isothiocyanate (IPITC)

Cell LineAssayConcentrationIncubation TimeResultReference
MDA-MB-231 (Human Breast Cancer)MTT Assay100 µg/mL72 h53.18% metabolically active cells[2][5]
A549 (Human Lung Cancer)MTT Assay100 µg/mL72 h56.61% metabolically active cells[2][5]
T24 (Human Bladder Cancer)MTT Assay100 µg/mL72 h60.02% metabolically active cells[2][5]

Table 2: Anti-platelet and Anti-thrombotic Activity of Isopropyl Isothiocyanate (IPITC) in a Rat Model

ParameterLow Dose (20 mg/kg)Medium Dose (30 mg/kg)High Dose (40 mg/kg)EffectReference
Platelet AggregationInhibitedInhibitedInhibitedDose-dependent inhibition[6]
Clotting TimeProlongedProlongedProlongedDose-dependent prolongation[6]
Prothrombin TimeProlongedProlongedProlongedDose-dependent prolongation[6]
Activated Thromboplastin TimeProlongedProlongedProlongedDose-dependent prolongation[6]
Thrombus Length (carrageenan-induced)ReducedReducedReducedDose-dependent reduction[6]
In-vitro ThrombolysisSignificant clot lysisSignificant clot lysisSignificant clot lysisSignificant activity at all doses[6]
Pulmonary Thromboembolism ProtectionMild66.67%83.34%Dose-dependent protection[6]

Table 3: Receptor Activation by this compound and Isopropyl Isothiocyanate (IPITC)

CompoundReceptorAssayConcentrationResultReference
This compoundT2R16 (Bitter Taste Receptor)In vitro assay with transfected HEK293 cells1 mMSelective activation[7][8][9]
This compoundTRPA1In vitro assay with cloned TRPA1 channelNot specifiedInactive[10][11]
Isopropyl Isothiocyanate (IPITC)TRPA1In vitro assay with cloned TRPA1 channelNot specifiedPotent agonist[10][11]

Key Biological Activities and Mechanisms of Action

Isothiocyanates, including the hydrolysis products of this compound, exhibit a range of biological effects, primarily anticancer and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer properties of isothiocyanates are well-documented and are attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways involved in cancer cell proliferation and survival.[12][13][14]

  • Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.[15][16] This is often achieved through the generation of reactive oxygen species (ROS), activation of caspases, and disruption of the mitochondrial membrane potential.[12][14][16]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[12][13]

  • Modulation of Signaling Pathways: Isothiocyanates are known to influence critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in cancer.[12][13][17]

Anti-inflammatory Activity

Isothiocyanates have demonstrated potent anti-inflammatory effects by suppressing the NF-κB signaling pathway.[17][18][19] This pathway plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory mediators and cytokines.[17] By inhibiting NF-κB activation, isothiocyanates can reduce the production of inflammatory molecules such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[17]

Signaling Pathways Modulated by Isothiocyanates

The biological activities of isothiocyanates are intricately linked to their ability to modulate key intracellular signaling cascades. The MAPK and NF-κB pathways are prominent targets.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Isothiocyanates can activate various branches of the MAPK signaling pathway, including ERK1/2, JNK, and p38 MAPK.[12][14] This activation can lead to downstream effects such as cell cycle arrest and apoptosis, contributing to the anticancer properties of these compounds.[12][14] The activation of these kinases is a key mechanism by which isothiocyanates exert their chemopreventive effects.[13]

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (e.g., IPITC) Receptor Receptor ASK1 ASK1 ITC->ASK1 Activation RAS RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription_Factors MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Cellular_Response Cell Cycle Arrest Apoptosis Transcription_Factors->Cellular_Response

MAPK Signaling Pathway Activation by Isothiocyanates.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Isothiocyanates can suppress the NF-κB signaling pathway, which is a key mechanism for their anti-inflammatory effects.[17] They can inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.[17] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[17]

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor ITC Isothiocyanates (e.g., IPITC) IKK_complex IKK Complex ITC->IKK_complex Inhibition Receptor->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p p65 p65 p50 p50 NFkB_complex p65/p50/IκBα (Inactive NF-κB) NFkB_complex->IkBa p65_p50 p65/p50 (Active NF-κB) NFkB_complex->p65_p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Inhibition of NF-κB Signaling by Isothiocyanates.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of this compound and its hydrolysis products.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., isopropyl isothiocyanate) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of viable cells is calculated relative to untreated control cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Treatment Add test compound (e.g., IPITC) Incubation_1->Treatment Incubation_2 Incubate for 24/48/72 hours Treatment->Incubation_2 Add_MTT Add MTT solution Incubation_2->Add_MTT Incubation_3 Incubate for 2-4 hours Add_MTT->Incubation_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate cell viability Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for a typical MTT cytotoxicity assay.
Apoptosis Assays

Several methods can be employed to detect and quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][20]

    • Cells are treated with the test compound.

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry.

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[15][16]

    • Cells are grown on coverslips and treated with the test compound.

    • Cells are fixed and permeabilized.

    • Cells are stained with DAPI.

    • The nuclear morphology is observed under a fluorescence microscope.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

    • Treated cells are fixed and permeabilized.

    • An enzyme, terminal deoxynucleotidyl transferase (TdT), is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.

    • The labeled DNA is then visualized by fluorescence microscopy or quantified by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is a common method for studying the activation or inhibition of signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, IκBα, p65).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound and its hydrolysis product, isopropyl isothiocyanate, exhibit a range of promising biological activities, particularly in the realms of cancer and inflammation. While this compound itself has demonstrated selective receptor activation, the majority of the potent bioactivities are attributed to its isothiocyanate derivative. The modulation of key signaling pathways such as MAPK and NF-κB underscores the therapeutic potential of these compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and potential clinical applications of this compound and its bioactive hydrolysis products. Further research is warranted to fully elucidate the therapeutic efficacy and safety profiles of these natural compounds.

References

Unveiling Glucoputranjivin: A Technical Guide to its Discovery and Isolation from Sisymbrium officinale

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Glucoputranjivin, a prominent glucosinolate found in Sisymbrium officinale, commonly known as hedge mustard or the "singer's plant." This document details the experimental protocols for its extraction and purification, presents quantitative data on its prevalence, and explores its biological significance, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

Sisymbrium officinale has a long history in traditional medicine, particularly for treating voice impairments.[1] Modern phytochemical investigations have identified glucosinolates as the primary active botanicals in this plant.[1] Among these, this compound (the isopropyl glucosinolate) stands out as the major glucosinolate.[1][2] Glucosinolates and their breakdown products, such as isothiocyanates, are of significant interest to the scientific community due to their potential as cancer-preventing agents and antimicrobials.[3][4] this compound, along with its corresponding isothiocyanate, isopropyl isothiocyanate, has been the subject of various studies to elucidate its biological activities, including antimutagenic properties and interactions with sensory receptors.[4][5]

Quantitative Analysis of this compound in Sisymbrium officinale

The concentration of this compound varies significantly across different parts of the Sisymbrium officinale plant and can be influenced by factors such as cultivation and processing methods. The following tables summarize the quantitative data from various studies.

Table 1: Glucosinolate Content in Different Parts of Sisymbrium officinale

Plant PartTotal Glucosinolates (μmol/g DW)This compound (μmol/g DW)Reference
Rosette Leaves13.54Not specified[2]
Stem Leaves1.60 - 7.40Not specified[2]
Stems2.59Not specified[2]
Flowers1.98% of dry weightNot specified[6]
Siliquae (Pods)2.76Not specified[2]
SeedsNot specifiedMajor GSL[2]
Roots0.11% of dry weightNot specified[6]

DW = Dry Weight. Note: Data from multiple sources may use different analytical methods, leading to variations.

Table 2: Comparison of this compound Content in Cultivated S. officinale

Sample (Plant Part)Total Glucosinolates by UV (% dry weight)Total Glucosinolates by HPLC (% dry weight)This compound by HPLC (% dry weight)Reference
Roots0.200.140.11[7]
Spring Leaves1.631.150.98[7]
Summer Leaves1.991.251.12[7]
Flowers2.542.101.98[7]
Seeds0.890.650.54[7]

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from Sisymbrium officinale involve a multi-step process, including extraction, cleanup, and chromatographic separation.

Plant Material and Extraction
  • Plant Material : Seeds of Sisymbrium officinale are a common source for the isolation of this compound.[8] Aerial parts (leaves, flowers) can also be used.[5] The plant material is typically dried at room temperature and stored appropriately.[5]

  • Extraction Protocol :

    • 10.3 grams of S. officinale seeds are extracted with 200 mL of 80% methanol (MeOH) at 80°C.[8]

    • The mixture is then processed to yield a crude extract containing glucosinolates.

Purification of this compound

The crude extract undergoes further purification using chromatographic techniques.

  • Column Chromatography : The crude extract is subjected to column chromatography for initial fractionation.[8]

  • High-Performance Liquid Chromatography (HPLC) : Further purification is achieved using HPLC.[8] This method is also used for the quantitative determination of this compound.[1]

  • Preparative Thin-Layer Chromatography (PTLC) : PTLC can be employed as an additional purification step.[8]

Analysis and Characterization

The qualitative and quantitative analysis of this compound is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (UHPLC-DAD-MS/MS).[2][9] The identification is confirmed by comparing the retention time and mass spectra with a pure reference standard.[3]

Visualization of Experimental Workflow and Biological Interactions

The following diagrams illustrate the key processes involved in the isolation of this compound and its known biological interactions.

G Isolation Workflow for this compound from Sisymbrium officinale plant Sisymbrium officinale (Seeds) extraction Extraction (80% MeOH, 80°C) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom hplc HPLC Purification column_chrom->hplc ptlc PTLC (Optional) hplc->ptlc pure_compound Pure this compound hplc->pure_compound ptlc->pure_compound

Caption: Workflow for the isolation of this compound.

G Biological Activity of this compound and its Hydrolysis Product This compound This compound myrosinase Myrosinase (Plant Enzyme) This compound->myrosinase Hydrolysis t2r16 T2R16 Bitter Taste Receptor This compound->t2r16 Activates ipitc Isopropyl Isothiocyanate myrosinase->ipitc trpa1 TRPA1 Channel ipitc->trpa1 Activates cellular_response1 Selective Agonist Activity t2r16->cellular_response1 cellular_response2 Potent Agonist Activity trpa1->cellular_response2

References

Glucoputranjivin as a Precursor to Isopropyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoputranjivin, a glucosinolate found in various members of the Brassicaceae family, serves as a stable precursor to the volatile and biologically active compound, isopropyl isothiocyanate (IPITC). This conversion is catalyzed by the enzyme myrosinase, which is physically separated from this compound in intact plant tissue. Upon tissue disruption, myrosinase hydrolyzes this compound, leading to the formation of IPITC. This technical guide provides an in-depth overview of this process, including the extraction and quantification of this compound, the enzymatic hydrolysis protocol to yield IPITC, and the significant anticancer activities of this resulting isothiocyanate. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support research and development in this area.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[1] When hydrolyzed by the endogenous enzyme myrosinase (a thioglucosidase), they yield a variety of biologically active compounds, most notably isothiocyanates.[2] this compound, with the chemical structure of 1-thio-β-D-glucopyranosido-N-isopropyloxy-sulfate, is the precursor to isopropyl isothiocyanate (IPITC).[3] This conversion is of significant interest to the scientific community due to the potent biological activities exhibited by IPITC, including antimicrobial and anticancer properties.[1][4] This guide will focus on the technical aspects of utilizing this compound as a precursor for IPITC, providing detailed protocols and quantitative data relevant to researchers in natural product chemistry, pharmacology, and drug development.

This compound: Sourcing and Extraction

The primary natural source of this compound is plants from the Sisymbrium genus, particularly Sisymbrium officinale (hedge mustard).[5][6][7] The seeds of this plant are especially rich in this compound.

Experimental Protocol: Extraction and Purification of this compound from Sisymbrium officinale Seeds

This protocol is adapted from Borgonovo et al. (2019).[8]

Materials:

  • Sisymbrium officinale seeds

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Mortar and pestle

  • Heating apparatus

  • Vacuum evaporator

  • Flash chromatography system

  • Preparative thin-layer chromatography (PTLC) plates

Procedure:

  • Extraction:

    • 10.3 grams of S. officinale seeds are extracted with 200 mL of 80% MeOH at 80 °C for 30 minutes.[8]

    • The seeds are then physically disrupted using a mortar and pestle and re-extracted with 160 mL of hot 80% MeOH for another 30 minutes.[8]

    • The solvent is evaporated under vacuum to yield a crude extract.[8]

  • Purification:

    • The crude extract is subjected to flash column chromatography with a DCM/MeOH gradient (e.g., 60:40).[8]

    • Fractions rich in this compound are collected and further purified by PTLC using a DCM/MeOH (65:35) mobile phase.[9]

    • The purified this compound is collected, and its purity is assessed by HPLC and NMR.

Quantitative Data: Extraction Yield

The following table summarizes the yield of this compound from S. officinale seeds as reported in the literature.

Starting MaterialAmount of Starting Material (g)Crude Extract Yield (mg)Purified this compound Yield (mg)PurityReference
Sisymbrium officinale seeds10.3992.58.5~94% (by HPLC)[8]

Enzymatic Conversion of this compound to Isopropyl Isothiocyanate

The conversion of this compound to IPITC is an enzymatic hydrolysis reaction catalyzed by myrosinase (EC 3.2.1.147).[2][10] In intact plant cells, myrosinase is sequestered from glucosinolates.[2] When the plant tissue is damaged, myrosinase comes into contact with this compound, initiating the hydrolysis.

Reaction Mechanism

The hydrolysis of this compound by myrosinase proceeds in two main steps:

  • Cleavage of the β-thioglucosidic bond, releasing a glucose molecule and an unstable aglycone intermediate (thiohydroxamate-O-sulfonate).[10]

  • Spontaneous Lossen-like rearrangement of the aglycone to form isopropyl isothiocyanate.[10]

Myrosinase_Hydrolysis This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase-catalyzed hydrolysis Glucose D-Glucose IPITC Isopropyl Isothiocyanate Aglycone->IPITC Spontaneous rearrangement Sulfate Sulfate Aglycone->Sulfate

Experimental Protocol: Enzymatic Hydrolysis of this compound

The following is a generalized protocol for the enzymatic hydrolysis of purified this compound. Optimal conditions may vary depending on the source and purity of the myrosinase.

Materials:

  • Purified this compound

  • Myrosinase (commercially available or extracted)

  • Phosphate buffer (pH 6.5-7.5)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • Dissolve a known amount of purified this compound in phosphate buffer.

    • Add myrosinase solution to the substrate solution. The enzyme-to-substrate ratio should be optimized, but a starting point could be 1 unit of myrosinase per µmol of glucosinolate.

    • Incubate the reaction mixture at room temperature (or an optimized temperature, e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Extraction of Isopropyl Isothiocyanate:

    • Extract the reaction mixture with an equal volume of DCM.

    • Repeat the extraction twice.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully concentrate the solvent under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the resulting IPITC by GC-MS to confirm its identity and quantify the yield. The mass spectrum of IPITC will show a characteristic molecular ion peak and fragmentation pattern.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Purified this compound in Phosphate Buffer start->dissolve add_enzyme Add Myrosinase Solution dissolve->add_enzyme incubate Incubate at Controlled Temperature add_enzyme->incubate extract Extract with Dichloromethane incubate->extract dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate under Nitrogen dry->concentrate analyze GC-MS Analysis (Quantification and Identification) concentrate->analyze end End analyze->end

Biological Activity of Isopropyl Isothiocyanate

IPITC has demonstrated significant biological activities, with its anticancer effects being the most extensively studied.

Anticancer Activity

IPITC has been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data: Cytotoxicity of Isopropyl Isothiocyanate

The following table summarizes the cytotoxic activity of IPITC against different human cancer cell lines.

Cell LineCancer TypeAssayConcentration (µg/mL)Incubation Time (h)% Metabolically Active CellsReference
MDA-MB-231Breast CancerMTT1007253.18%[3]
A549Lung CancerMTT1007256.61%[3]
T24Bladder CancerMTT1007260.02%[3]
Signaling Pathways in Cancer

Isothiocyanates, in general, exert their anticancer effects through the modulation of multiple signaling pathways. While specific pathways for IPITC are still under investigation, the known mechanisms for other ITCs provide a strong basis for future research. One of the key mechanisms is the inhibition of deubiquitinating enzymes (DUBs).

Inhibition of Deubiquitinating Enzymes (DUBs): Isothiocyanates have been reported to inhibit DUBs such as USP9x and UCH37, which are often overexpressed in cancerous tissues.[10][11] Inhibition of these enzymes leads to an increase in the ubiquitination of oncoproteins, targeting them for proteasomal degradation. For example, inhibition of USP9x by ITCs can lead to the degradation of the anti-apoptotic protein Mcl-1 and the oncogenic fusion protein Bcr-Abl.[10][11]

DUB_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Action of Isopropyl Isothiocyanate USP9x USP9x (DUB) Mcl1 Mcl-1 (Anti-apoptotic) Ub_Mcl1 Ubiquitinated Mcl-1 Proteasome Proteasome Apoptosis_Inhibition Inhibition of Apoptosis IPITC Isopropyl Isothiocyanate IPITC->USP9x Inhibits Increased_Ub Increased Ubiquitinated Mcl-1 Increased_Degradation Increased Degradation Apoptosis_Promotion Promotion of Apoptosis

Conclusion

This compound is a readily available natural precursor for the synthesis of isopropyl isothiocyanate, a compound with promising anticancer properties. The enzymatic hydrolysis using myrosinase provides a straightforward method for this conversion. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of IPITC as a therapeutic agent. Further research is warranted to elucidate the specific molecular targets and signaling pathways of IPITC and to optimize its delivery and efficacy in preclinical and clinical settings.

References

The Chemotaxonomic Significance of Glucoputranjivin in Cochlearia Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cochlearia, belonging to the Brassicaceae family, comprises a group of plants commonly known as scurvy-grasses. The classification and phylogenetic relationships within this genus and its subtribe, Cochleariinae, have been a subject of ongoing research. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool to complement traditional morphological and molecular methods. Glucosinolates, a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae, have proven to be valuable chemotaxonomic markers. This technical guide focuses on the significance of a particular glucosinolate, Glucoputranjivin, in the chemotaxonomy of Cochlearia species.

This compound as a Key Chemotaxonomic Marker

This compound, an isopropyl glucosinolate, has been identified as a significant chemotaxonomic marker for the genus Cochlearia. Its consistent presence across numerous Cochlearia species suggests a shared biosynthetic pathway that is characteristic of this genus.[1][2] While other glucosinolates are also present in Cochlearia, the widespread occurrence of this compound distinguishes it as a reliable indicator for members of this genus.

The presence of this compound, along with other glucosinolates like glucocochlearin and glucoconringiin in certain species, helps to define the chemical profile of Cochlearia and differentiate it from other closely related genera within the Brassicaceae family.[1][2]

Data Presentation: Glucosinolate Profiles in Cochlearia and Related Genera

GenusSpeciesThis compoundGlucocochlearinSinigrinGluconasturtiinReference
Cochlearia C. officinalisPresent (Major)PresentMinor-[1][2]
Cochlearia C. anglicaPresent (Major)PresentMinor-[1]
Cochlearia C. danicaPresent (Major)PresentMinor-[1]
Cochlearia C. aestuariaPresentPresent--[1][2]
Cochlearia C. atlanticaPresentPresent--[1][2]
Cochlearia C. glastifoliaPresentPresent--[1][2]
Armoracia A. rusticanaAbsentAbsentPresent (Major)Present (Major)[3]
Alliaria A. petiolataAbsentAbsentPresent (Major)-[4]

Note: "Present (Major)" indicates that the compound is a dominant glucosinolate in the species' profile. "Present" indicates its detection, and "Minor" suggests it is found in smaller quantities compared to the major glucosinolates. "-" indicates that the compound has not been reported as a significant component.

Experimental Protocols

The identification and quantification of this compound and other glucosinolates in Cochlearia species involve a series of well-established experimental procedures.

Sample Preparation and Extraction

A standardized protocol for the extraction of glucosinolates is crucial for accurate analysis. The following is a widely accepted method:

  • Harvesting and Storage: Plant material (leaves, roots, or seeds) is harvested and immediately frozen in liquid nitrogen to halt enzymatic activity. Samples are then stored at -80°C until extraction.

  • Lyophilization and Grinding: The frozen plant material is freeze-dried (lyophilized) to remove water and then ground into a fine powder.

  • Extraction:

    • A known weight of the powdered plant material (e.g., 100 mg) is transferred to a microcentrifuge tube.

    • An internal standard (e.g., sinigrin or glucotropaeolin) is added for quantification.

    • The sample is extracted with a hot solvent, typically 70-80% methanol or ethanol, at a temperature of 70-80°C for a defined period (e.g., 10-15 minutes). This high temperature inactivates myrosinase, the enzyme that degrades glucosinolates.

    • The mixture is centrifuged, and the supernatant containing the glucosinolates is collected. The extraction process is often repeated to ensure complete recovery.

Purification by Anion Exchange Chromatography

The crude extract contains various compounds that can interfere with analysis. Therefore, a purification step is necessary:

  • Column Preparation: A small column is packed with an anion-exchange resin, such as DEAE-Sephadex A-25.

  • Loading: The glucosinolate extract is loaded onto the column. The negatively charged sulfate groups of the glucosinolates bind to the positively charged resin.

  • Washing: The column is washed with water and a low-concentration buffer to remove unbound impurities.

  • Desulfation (for HPLC-UV analysis): For analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), the bound glucosinolates are desulfated directly on the column by adding a purified sulfatase enzyme solution and incubating overnight. This enzymatic reaction removes the sulfate group, creating desulfoglucosinolates, which are more amenable to reverse-phase HPLC.

  • Elution:

    • Desulfoglucosinolates: The desulfated glucosinolates are eluted from the column with purified water.

    • Intact Glucosinolates (for LC-MS analysis): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the intact glucosinolates are eluted from the column using a solution with a high concentration of a competing anion, such as potassium sulfate.

Analysis and Quantification

The purified extracts are then analyzed using chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common method for quantifying desulfoglucosinolates. The eluate is injected into an HPLC system equipped with a C18 reverse-phase column. The compounds are separated based on their polarity and detected by a UV detector at a wavelength of 229 nm. Quantification is achieved by comparing the peak areas of the sample compounds to the peak area of the internal standard and known response factors.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and quantification of intact glucosinolates. The LC system separates the compounds, which are then introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each compound, allowing for precise identification. Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which offer high sensitivity and specificity.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Chemotaxonomic_Significance cluster_Cochlearia Genus Cochlearia cluster_Related_Genera Related Genera Cochlearia Cochlearia species (e.g., C. officinalis, C. anglica) This compound This compound (Present) Cochlearia->this compound Characterized by Armoracia Armoracia rusticana (Horseradish) No_this compound This compound (Absent) Armoracia->No_this compound Sinigrin_Nasturtiin Sinigrin & Gluconasturtiin (Present) Armoracia->Sinigrin_Nasturtiin Contains Alliaria Alliaria petiolata (Garlic Mustard) Alliaria->No_this compound Sinigrin Sinigrin (Present) Alliaria->Sinigrin Contains

Caption: Chemotaxonomic differentiation of Cochlearia based on this compound.

Experimental_Workflow Start Plant Material (Cochlearia sp.) Freeze_Dry Freeze-drying & Grinding Start->Freeze_Dry Extraction Hot Solvent Extraction (with Internal Standard) Freeze_Dry->Extraction Purification Anion Exchange Chromatography Extraction->Purification Desulfation On-column Desulfation Purification->Desulfation Elution_Intact Elution (Intact Glucosinolates) Purification->Elution_Intact Elution_Desulfo Elution (Desulfoglucosinolates) Desulfation->Elution_Desulfo HPLC_UV HPLC-UV Analysis Elution_Desulfo->HPLC_UV LC_MS LC-MS Analysis Elution_Intact->LC_MS Data Data Analysis & Quantification HPLC_UV->Data LC_MS->Data

Caption: Workflow for Glucosinolate Analysis in Cochlearia species.

Conclusion

The consistent presence of this compound across a wide range of Cochlearia species strongly supports its role as a key chemotaxonomic marker for this genus. The analysis of glucosinolate profiles, particularly the identification of this compound, provides a valuable tool for the systematic classification of Cochlearia and its differentiation from other related genera in the Brassicaceae family. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to accurately identify and quantify these important secondary metabolites, furthering our understanding of the chemical diversity and evolutionary relationships within this plant group. Further quantitative studies across a broader range of Cochlearia species are warranted to solidify the chemotaxonomic relationships and to explore the potential biotechnological and pharmaceutical applications of these compounds.

References

Spectroscopic and Analytical Characterization of Glucoputranjivin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucoputranjivin is a glucosinolate found in various plants of the Brassicaceae family, notably in Sisymbrium officinale (L.) Scop., commonly known as hedge mustard or the "singers' plant".[1] As a precursor to the bioactive isopropyl isothiocyanate, this compound and its derivatives are of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[2][3] This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and analysis.

Chemical Structure of this compound

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.[4] The molecule consists of a β-D-glucopyranose unit linked via a sulfur atom to a sulfated oxime function, with an isopropyl side chain.

Glucoputranjivin_Structure cluster_glucose β-D-glucopyranose cluster_aglycone Aglycone Glc N N OSO3 OSO₃⁻ N->OSO3 C_imine C C_imine->N S_thio S C_imine->S_thio CH CH C_imine->CH S_thio->Glc S-Glc CH3_1 CH₃ CH->CH3_1 CH3_2 CH₃ CH->CH3_2 Glucosinolate_Analysis_Workflow Start Plant Material (e.g., Seeds) Extraction Extraction with 80% Methanol at 80°C Start->Extraction Purification Purification (Column Chromatography, PTLC) Extraction->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR MS Mass Spectrometry (LC-MS/MS) Characterization->MS

References

Methodological & Application

Application Notes and Protocols for Glucoputranjivin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a glucosinolate found in various plants of the Brassicaceae family, notably in Sisymbrium officinale (Hedge Mustard).[1][2][3] This compound and its hydrolysis products, such as isopropyl isothiocyanate, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities.[4] This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials, tailored for research and development purposes.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant part, its growth stage, and the extraction and analytical methodology employed. The following tables summarize quantitative data from studies on Sisymbrium officinale.

Table 1: this compound and Total Glucosinolate Content in Different Parts of Sisymbrium officinale

Plant PartAnalytical MethodTotal Glucosinolates (mg/g DW)This compound (mg/g DW)Reference
Cultivated Dry RootsHPLC3.6 ± 0.32.1 ± 0.2[1]
Cultivated Spring LeavesHPLC12.0 ± 0.99.5 ± 0.8[1]
Cultivated Summer LeavesHPLC10.0 ± 0.87.8 ± 0.6[1]
Cultivated Dry SeedsHPLC6.2 ± 0.54.8 ± 0.4[1]
Cultivated Dry FlowersHPLC14.1 ± 1.111.2 ± 0.9[1]
Wild Fresh FlowersUV Spectrophotometry11.4 ± 0.26 (% sinigrin eq.)-[1]

*DW: Dry Weight. Data is presented as mean ± standard deviation where available.

Table 2: Comparison of Analytical Methods for Glucosinolate Quantification in Sisymbrium officinale

Sample (Cultivated)Total Glucosinolates by UV (mg/g DW)Total Glucosinolates by HPLC (mg/g DW)This compound by HPLC (mg/g DW)Reference
Dry Roots4.1 ± 0.43.6 ± 0.32.1 ± 0.2[1]
Spring Leaves (Fresh)16.2 ± 1.312.0 ± 0.99.5 ± 0.8[1]
Spring Leaves (Frozen)15.8 ± 1.211.5 ± 0.99.1 ± 0.7[1]
Spring Leaves (Dried)13.5 ± 1.110.8 ± 0.88.5 ± 0.7[1]
Summer Leaves (Fresh)13.0 ± 1.010.0 ± 0.87.8 ± 0.6[1]
Dry Flowers18.2 ± 1.514.1 ± 1.111.2 ± 0.9[1]

Experimental Protocols

I. Plant Material Preparation

Proper preparation of the plant material is crucial to prevent the enzymatic degradation of glucosinolates by myrosinase.

  • Harvesting: Collect the desired plant parts (flowers of S. officinale are reported to have the highest concentration).

  • Inactivation of Myrosinase:

    • Freeze-drying (Lyophilization): Immediately freeze the fresh plant material in liquid nitrogen and lyophilize until a constant weight is achieved. This is the preferred method for preserving thermolabile compounds.

    • Oven Drying: Dry the plant material in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved. Note that higher temperatures may lead to some degradation.[1]

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.

II. Extraction of this compound

Several methods can be employed for the extraction of this compound. The choice of method may depend on the available equipment, desired extraction efficiency, and time constraints.

A. Conventional Solvent Extraction (Maceration)

This is a simple and widely used method.

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material.

  • Extraction:

    • Place the powder in a flask and add 100 mL of 70% methanol (v/v) in water. The use of heated solvent (e.g., 75°C) can aid in the inactivation of any residual myrosinase.

    • Stir the mixture for 2 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Re-extract the plant residue with another 100 mL of 70% methanol to ensure maximum recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

B. Ultrasound-Assisted Extraction (UAE)

UAE can enhance extraction efficiency and reduce extraction time.

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material.

  • Extraction:

    • Place the powder in a flask and add 100 mL of 70% methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Follow steps 3-5 as described for maceration.

C. Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction method that utilizes microwave energy.

  • Sample Preparation: Weigh 5 g of the dried, powdered plant material.

  • Extraction:

    • Place the powder in a microwave-safe extraction vessel and add 100 mL of 70% methanol.

    • Set the microwave power (e.g., 400 W) and extraction time (e.g., 5 minutes).

  • Cooling and Filtration: Allow the mixture to cool to room temperature before filtering.

  • Concentration: Evaporate the solvent as described previously.

III. Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.

A. Solid-Phase Extraction (SPE) Cleanup

A preliminary cleanup step can be performed using a C18 SPE cartridge to remove non-polar impurities.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge.

  • Washing: Wash the cartridge with water to remove highly polar impurities.

  • Elution: Elute the glucosinolates with a suitable concentration of methanol in water.

B. Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel 60.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane, gradually increasing the polarity. For example:

    • 100% n-hexane

    • n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

    • 100% ethyl acetate

    • Ethyl acetate:methanol (9:1, 8:2, etc.)

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity this compound, preparative HPLC is the final step.

  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Develop a suitable gradient based on analytical HPLC results. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-30 min: 5-40% B (linear gradient)

    • 30-35 min: 40-95% B (linear gradient)

    • 35-40 min: 95% B (isocratic)

    • 40-45 min: 95-5% B (linear gradient)

    • 45-50 min: 5% B (isocratic)

  • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

  • Detection: UV detector at 227 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

IV. Analytical Quantification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.01 M Ammonium acetate[5]

    • Solvent B: Acetonitrile[5]

  • Gradient Elution:

    • 0-10 min: 100% A[5]

    • 10-15 min: 95% A, 5% B[5]

    • 15-25 min: 95% A, 5% B[5]

    • 25-45 min: 30% A, 70% B[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Detection: UV detector at 227 nm.[5]

  • Quantification: Use a calibration curve of a pure this compound standard.

Mandatory Visualization

Glucoputranjivin_Extraction_Workflow PlantMaterial Plant Material (e.g., Sisymbrium officinale flowers) Preparation Preparation: - Myrosinase Inactivation (Freeze-drying) - Grinding PlantMaterial->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration (70% Methanol) Extraction->Maceration UAE Ultrasound-Assisted Extraction (70% Methanol) Extraction->UAE MAE Microwave-Assisted Extraction (70% Methanol) Extraction->MAE Filtration Filtration & Concentration Maceration->Filtration UAE->Filtration MAE->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification SPE Solid-Phase Extraction (SPE) (C18 Cleanup) Purification->SPE ColumnChrom Column Chromatography (Silica Gel) SPE->ColumnChrom PrepHPLC Preparative HPLC (C18 Reversed-Phase) ColumnChrom->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Analysis & Quantification (Analytical HPLC) Purethis compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the extraction and purification of this compound from plant sources, particularly Sisymbrium officinale. The choice of extraction method will depend on the specific requirements of the research, balancing factors such as yield, purity, time, and available resources. The provided quantitative data serves as a valuable reference for optimizing these processes. Successful isolation and quantification of this compound are critical for further investigation into its pharmacological properties and potential applications in drug development.

References

Application Notes and Protocols for the Purification of Glucoputranjivin using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a glucosinolate, a class of naturally occurring sulfur-containing compounds found in cruciferous vegetables. These compounds and their hydrolysis products, isothiocyanates, are of significant interest to the scientific community due to their potential roles in various biological processes. Notably, the isothiocyanate derived from this compound is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain and inflammation signaling.[1][2][3][4] Furthermore, this compound itself has been identified as a selective agonist for the T2R16 bitter taste receptor.[5][6] The purification of this compound is a critical step for its detailed study and for the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the isolation and purification of this compound from plant material, with a focus on the use of column chromatography.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound from Sisymbrium officinale seeds.[7][8]

ParameterValue
Starting MaterialSisymbrium officinale seeds
Initial Weight of Seeds10.3 g
Crude Extract Weight992.5 mg
Final Yield of this compound8.5 mg
Purity of this compound>90% (determined by HPLC and NMR)

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound.

Extraction of Crude this compound

This protocol is adapted from a method described for the extraction of this compound from Sisymbrium officinale seeds.[7][8]

Materials and Reagents:

  • Sisymbrium officinale seeds

  • 80% Methanol (MeOH) in water

  • Mortar and pestle

  • Heating apparatus (e.g., water bath, heating mantle)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10.3 g of Sisymbrium officinale seeds.

  • Add 200 mL of 80% MeOH to the seeds.

  • Heat the mixture at 80°C for 30 minutes.

  • After the initial extraction, shred the seeds using a mortar and pestle.

  • Perform a second extraction with 160 mL of fresh, hot 80% MeOH for 30 minutes.

  • Combine the extracts from both steps and filter to remove solid plant material.

  • Evaporate the solvent from the combined extract under vacuum using a rotary evaporator to obtain the crude extract.

Purification of this compound by Flash Column Chromatography

This protocol provides a general procedure for the purification of polar compounds like this compound using silica gel flash column chromatography. The specific solvent system is based on a published method for this compound purification.[7]

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for flash chromatography

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (DCM/MeOH 60:40). The amount of silica should be approximately 30-100 times the weight of the crude extract.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract (992.5 mg) in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the DCM/MeOH (60:40) mobile phase.

    • Collect fractions of a consistent volume in separate tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable staining reagent.

  • Analysis and Pooling:

    • Identify the fractions containing this compound based on their TLC profile.

    • Pool the fractions that contain the pure compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Final Purification by Preparative Thin-Layer Chromatography (PTLC)

For achieving higher purity, a final PTLC step can be employed.[7]

Materials and Reagents:

  • Partially purified this compound from column chromatography

  • Preparative TLC plates (silica gel 60 F254)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Developing chamber

  • Scraper or spatula

  • Solvent for extraction (e.g., Methanol)

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of solvent.

  • Apply the dissolved sample as a thin band onto the preparative TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase (DCM/MeOH 65:35).

  • After development, visualize the plate under UV light to locate the band corresponding to this compound.

  • Carefully scrape the silica gel containing the desired compound from the plate.

  • Extract this compound from the silica gel using a suitable solvent like methanol.

  • Filter the extract to remove the silica gel and evaporate the solvent to obtain the final, highly purified this compound (8.5 mg, >90% purity).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G start Sisymbrium officinale seeds extraction Extraction with 80% MeOH at 80°C start->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Flash Column Chromatography (DCM/MeOH 60:40) crude_extract->column_chrom fractions Fractions containing this compound column_chrom->fractions ptlc Preparative TLC (DCM/MeOH 65:35) fractions->ptlc pure_gp Pure this compound ptlc->pure_gp

Caption: Workflow for this compound Purification.

Signaling Pathways

The diagrams below depict the signaling pathways activated by this compound and its isothiocyanate derivative.

1. T2R16 Signaling Pathway (Activated by this compound)

G gp This compound t2r16 T2R16 (GPCR) gp->t2r16 g_protein G-protein (Gustducin) t2r16->g_protein plc Phospholipase C β2 (PLCβ2) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on trpm5 TRPM5 Channel Activation dag->trpm5 ca_release Ca²⁺ Release er->ca_release ca_release->trpm5 ca_influx Ca²⁺ Influx trpm5->ca_influx cellular_response Cellular Response (Bitter Taste Perception) ca_influx->cellular_response

Caption: T2R16 Signaling Pathway Activation.

2. TRPA1 Signaling Pathway (Activated by this compound-derived Isothiocyanate)

G itc Isothiocyanate trpa1 TRPA1 Channel itc->trpa1 activates ca_influx Ca²⁺ Influx trpa1->ca_influx na_influx Na⁺ Influx trpa1->na_influx cellular_response Cellular Response (Pain, Inflammation) ca_influx->cellular_response depolarization Membrane Depolarization na_influx->depolarization depolarization->cellular_response

Caption: TRPA1 Signaling Pathway Activation.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Glucoputranjivin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro assays for evaluating the bioactivity of Glucoputranjivin. The protocols detailed below cover cytotoxicity, antioxidant potential, and anti-inflammatory effects, which are critical for the preclinical assessment of this compound.

Cytotoxicity Assessment: MTT Assay

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is crucial for determining the potential of this compound and its derivatives to inhibit the growth of cancer cells.[2] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form an insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.[3] This protocol is designed for screening the cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay for Adherent Cells

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO or sterile water)

  • Adherent cancer cell line (e.g., A549, MDA-MB-231, T24)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only for background subtraction).[4]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[4]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

    • Plot a dose-response curve (Concentration vs. % Viability) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound Derivatives
Cell LineCompoundIncubation Time (h)IC₅₀ (µg/mL)
MDA-MB-231Isopropyl Isothiocyanate72~53.18% inhibition at 100 µg/mL
A549Isopropyl Isothiocyanate72~56.61% inhibition at 100 µg/mL
T24Isopropyl Isothiocyanate72~60.02% inhibition at 100 µg/mL
Note: Data shown is for Isopropyl Isothiocyanate, a breakdown product of this compound.[2] This table serves as a template for presenting results for this compound.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_gluco Add this compound (Serial Dilutions) incubate_24h->add_gluco incubate_treat Incubate 24-72h add_gluco->incubate_treat add_mtt Add MTT Reagent (20 µL/well) incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solvent (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs data_analysis data_analysis read_abs->data_analysis Calculate % Viability & IC₅₀

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Antioxidant Activity Assessment

Application Note

Antioxidant assays are essential for evaluating a compound's ability to neutralize free radicals, which are implicated in numerous diseases. The DPPH and Nitric Oxide scavenging assays are two widely used methods to determine this capacity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to act as a hydrogen/electron donor.[5] The stable free radical DPPH has a deep purple color, which is reduced to a yellow-colored compound in the presence of an antioxidant.[6] The degree of discoloration is proportional to the scavenging activity.[5]

  • Nitric Oxide (NO) Scavenging Assay: This assay evaluates the ability of a compound to inhibit nitric oxide radicals.[7] Sodium nitroprusside in an aqueous solution generates NO, which interacts with oxygen to form nitrite ions.[7] The addition of Griess reagent allows for the colorimetric estimation of these nitrite ions.[8] A decrease in the measured nitrite concentration indicates NO scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)[6]

  • Methanol or suitable solvent

  • Ascorbic acid or Trolox (positive control)[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.[6]

  • Sample Preparation: Prepare various concentrations of this compound and the positive control (e.g., Ascorbic acid) in the chosen solvent.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.

    • Include a blank (solvent only) and a control (solvent + DPPH solution).

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6][9]

  • Measurement: Measure the absorbance at 517 nm.[5][6]

  • Calculation: Calculate the percentage of scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value from a dose-response curve.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

Materials:

  • This compound

  • Sodium nitroprusside (e.g., 10 mM in PBS)[10]

  • Griess Reagent (equal parts of 1% sulphanilamide in 2.5% phosphoric acid and 0.1% naphthylethylene diamine dihydrochloride in 2.5% phosphoric acid)[10]

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: Mix 0.5 mL of 10 mM sodium nitroprusside with 1 mL of various concentrations of this compound.[10]

  • Incubation: Incubate the mixture at 25°C for 150-180 minutes.[10]

  • Griess Reagent Addition: After incubation, add an equal volume of freshly prepared Griess reagent to the reaction mixture.[8][10]

  • Color Development: Allow the mixture to stand for 30 minutes at room temperature for color to develop.

  • Measurement: Measure the absorbance at 546 nm.[10]

  • Calculation: Calculate the percentage of NO scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (without the sample).

    • Determine the IC₅₀ value.

Data Presentation: Antioxidant Activity of this compound
Assay TypeCompoundIC₅₀ (µg/mL)Positive ControlIC₅₀ of Control (µg/mL)
DPPH ScavengingThis compoundTo be determinedAscorbic AcidTo be determined
NO ScavengingThis compoundTo be determinedAscorbic AcidTo be determined

Visualization: General Antioxidant Assay Workflow

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_no Nitric Oxide Assay start Prepare this compound & Control Dilutions dpph_mix Mix Sample with DPPH Solution start->dpph_mix no_mix Mix Sample with Sodium Nitroprusside start->no_mix dpph_incubate Incubate 30 min (Dark) dpph_mix->dpph_incubate dpph_read Read Absorbance (517 nm) dpph_incubate->dpph_read end Calculate % Scavenging & IC₅₀ dpph_read->end no_incubate Incubate 150 min no_mix->no_incubate no_griess Add Griess Reagent no_incubate->no_griess no_read Read Absorbance (546 nm) no_griess->no_read no_read->end

Caption: Parallel workflows for DPPH and Nitric Oxide antioxidant assays.

Anti-inflammatory Activity Assessment

Application Note

Chronic inflammation is linked to various diseases. Assessing the anti-inflammatory potential of this compound is key to understanding its therapeutic possibilities. A standard in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to mimic an inflammatory response. The production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), can be quantified to measure the anti-inflammatory effect of the compound.[11] A reduction in these mediators indicates potential anti-inflammatory activity.

Experimental Protocol: Cytokine Measurement by ELISA

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Commercial ELISA kits for mouse IL-6 and TNF-α[12]

  • 96-well plates

Procedure:

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.[12]

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse IL-6) overnight at 4°C.[13][14]

    • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14]

    • Sample Incubation: Wash the plate. Add the collected cell supernatants and a series of cytokine standards to the wells. Incubate for 2 hours at room temperature.[14]

    • Detection: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.[13][14]

    • Enzyme Conjugation: Wash the plate. Add an enzyme conjugate like streptavidin-HRP. Incubate for 20-30 minutes in the dark.[14]

    • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will occur.[13][14]

    • Stop Reaction: Add a stop solution to halt the reaction.

    • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known cytokine standards against their concentrations.

    • Use the standard curve to determine the concentration of the cytokine in each sample.

    • Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.

Data Presentation: Anti-inflammatory Effects of this compound
MediatorLPS Control (pg/mL)This compound Conc. (µM)Measured Conc. (pg/mL)% Inhibition
IL-6 Value10To be determinedTo be determined
50To be determinedTo be determined
100To be determinedTo be determined
TNF-α Value10To be determinedTo be determined
50To be determinedTo be determined
100To be determinedTo be determined

Visualization: this compound Signaling and Bioactivity Screening

Glucoputranjivin_Signaling cluster_screening In Vitro Bioactivity Screening Strategy cluster_assays cluster_pathway Known Molecular Target gluco This compound cytotoxicity Cytotoxicity (e.g., MTT Assay) gluco->cytotoxicity antioxidant Antioxidant (e.g., DPPH, NO Scavenging) gluco->antioxidant anti_inflammatory Anti-inflammatory (e.g., Cytokine ELISA) gluco->anti_inflammatory outcome1 outcome1 cytotoxicity->outcome1 Determine IC₅₀ on Cancer Cells outcome2 outcome2 antioxidant->outcome2 Measure Radical Scavenging (IC₅₀) outcome3 outcome3 anti_inflammatory->outcome3 Quantify Reduction in Pro-inflammatory Markers gluco2 This compound t2r16 T2R16 Receptor (Bitter Taste Receptor) gluco2->t2r16 Agonist downstream Downstream Signaling (e.g., Calcium Mobilization) t2r16->downstream

Caption: Strategy for screening this compound bioactivity and its known signaling target.[15][16][17]

References

Application Notes and Protocols for the Synthesis of Glucoputranjivin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a naturally occurring glucosinolate found in plants of the Brassicaceae family, notably in Sisymbrium officinale (Hedge Mustard).[1][2] As a selective agonist of the bitter taste receptor TAS2R16, this compound holds significant interest for researchers in taste biology, pharmacology, and drug development.[2][3] The activation of TAS2R16 is implicated in various physiological processes, including potential anti-inflammatory and metabolic effects. This document provides detailed protocols for the chemical synthesis of this compound and its derivatives, as well as methods for evaluating their biological activity.

Data Presentation

Table 1: Spectroscopic Data for Synthesized this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR (CD₃OD)5.35d9.5
4.25d9.5
3.88dd12.0, 2.0
3.70dd12.0, 5.5
3.45-3.35m
2.95septet6.8
1.30d6.8
¹³C NMR (CD₃OD)164.5
82.5
81.0
78.5
72.0
70.0
35.0
21.0

Note: Spectroscopic data is based on reported values for isolated this compound and may vary slightly based on solvent and instrument.

Table 2: Biological Activity of this compound
Compound Target Assay Activity Reference
This compoundTAS2R16Calcium Flux AssaySelective Agonist[2][3]
(EC₅₀ > 1 mM)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general methods for glucosinolate synthesis established by M.H. Benn and colleagues, which involves the reaction of a thiohydroximate intermediate with a protected glucose derivative, followed by sulfation and deprotection.[4]

Materials:

  • Isopropylaldoxime

  • N-Chlorosuccinimide (NCS)

  • 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose

  • Triethylamine (TEA)

  • Sulfur trioxide pyridine complex

  • Sodium methoxide in methanol

  • Anhydrous solvents (DCM, Pyridine, Methanol)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Hydroximoyl Chloride:

    • Dissolve isopropylaldoxime in anhydrous dichloromethane (DCM).

    • Add N-Chlorosuccinimide (NCS) portion-wise at 0 °C and stir in the dark for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting solution containing the isopropylhydroximoyl chloride is used directly in the next step.

  • Coupling with Thio-glucose:

    • In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine (TEA).

    • Slowly add the freshly prepared isopropylhydroximoyl chloride solution to the thio-glucose solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to obtain the protected thiohydroximate.

  • Sulfation:

    • Dissolve the purified thiohydroximate in anhydrous pyridine.

    • Add sulfur trioxide pyridine complex and stir at room temperature for 24 hours.

    • Quench the reaction by slowly adding ice-water.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotection:

    • Dissolve the sulfated and protected product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir at room temperature for 4-6 hours until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin and filter.

    • Concentrate the filtrate under reduced pressure to obtain crude this compound.

    • Purify by recrystallization or preparative HPLC to yield pure this compound.

Protocol 2: Synthesis of this compound Derivatives (Side-Chain Modification)

This protocol describes a general method for creating derivatives of this compound by modifying the side chain at the amino acid precursor stage.[4][5]

Procedure:

  • Synthesize the Desired Aldoxime: Prepare the aldoxime corresponding to the desired side chain (e.g., for a cyclopropyl derivative, start with cyclopropanecarboxaldehyde to make cyclopropylaldoxime).

  • Follow Protocol 1: Substitute the synthesized aldoxime for isopropylaldoxime in Protocol 1 and proceed with the hydroximoyl chloride formation, coupling, sulfation, and deprotection steps as described.

Protocol 3: Biological Evaluation of this compound and its Derivatives - T2R16 Activation Assay

This protocol details a calcium flux assay to measure the activation of the TAS2R16 receptor in response to this compound or its derivatives.[5]

Materials:

  • HEK293T cells stably or transiently transfected with the human TAS2R16 gene.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the TAS2R16-expressing HEK293T cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37 °C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and its derivatives in HBSS.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., at 1-second intervals) with excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Use the automated injector to add the compound solutions to the wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Synthesis_of_this compound cluster_step1 Step 1: Hydroximoyl Chloride Formation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Sulfation cluster_step4 Step 4: Deprotection Isopropylaldoxime Isopropylaldoxime Hydroximoyl_Chloride Isopropylhydroximoyl Chloride Isopropylaldoxime->Hydroximoyl_Chloride DCM, 0°C NCS NCS NCS->Hydroximoyl_Chloride Protected_Thiohydroximate Protected Thiohydroximate Hydroximoyl_Chloride->Protected_Thiohydroximate DCM Thio_glucose 2,3,4,6-Tetra-O-acetyl- 1-thio-β-D-glucopyranose Thio_glucose->Protected_Thiohydroximate TEA TEA TEA->Protected_Thiohydroximate Sulfated_Product Sulfated Protected Product Protected_Thiohydroximate->Sulfated_Product Pyridine SO3_Pyridine SO₃-Pyridine Complex SO3_Pyridine->Sulfated_Product This compound This compound Sulfated_Product->this compound Methanol NaOMe NaOMe NaOMe->this compound

Caption: Synthetic pathway for this compound.

TAS2R16_Signaling_Pathway This compound This compound TAS2R16 TAS2R16 Receptor This compound->TAS2R16 Binds to G_Protein G-protein (Gustducin) TAS2R16->G_Protein Activates PLC Phospholipase C-β2 (PLCβ2) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Ca_influx Ca²⁺ Influx TRPM5->Ca_influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response

Caption: TAS2R16 signaling pathway upon this compound activation.

Experimental_Workflow_T2R16_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed TAS2R16-HEK293T cells in 96-well plate Dye_Loading Load cells with Calcium-sensitive dye Cell_Seeding->Dye_Loading Baseline Read baseline fluorescence Dye_Loading->Baseline Compound_Prep Prepare serial dilutions of This compound/derivatives Injection Inject compound Compound_Prep->Injection Baseline->Injection Fluorescence_Reading Record fluorescence change Injection->Fluorescence_Reading Data_Processing Calculate ΔF (Peak - Baseline) Fluorescence_Reading->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response EC50 Determine EC₅₀ Dose_Response->EC50

Caption: Workflow for the T2R16 calcium flux assay.

References

Application Notes and Protocols for Glucoputranjivin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a glucosinolate found as a major component in plants of the Brassicaceae family, notably in Sisymbrium officinale (L.) Scop., commonly known as hedge mustard or the "singer's plant".[1][2] As a stable, well-characterized compound, this compound serves as an excellent reference standard for qualitative and quantitative analysis in various analytical chemistry applications. Its specific biochemical activity as a selective agonist of the T2R16 bitter taste receptor also makes it a valuable tool in drug discovery and development.[2][3][4]

These application notes provide detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and for the analysis of its primary hydrolysis product, isopropyl isothiocyanate, by Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a summary of its relevant signaling pathway is provided.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₁NO₉S₂
Molecular Weight391.42 g/mol
CAS Number21193-49-9
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol

Application 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for the quantification of this compound in various sample matrices.

Experimental Protocol: HPLC Method

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Ultrapure water.

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 8.0 to 520 µg/mL.[2]

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate in water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 100% A10-15 min: to 5% B15-25 min: 5% B25-30 min: to 100% A30-35 min: 100% A
Flow Rate 0.7 mL/min
Detection Wavelength 227 nm[2]
Injection Volume 10 µL
Column Temperature Ambient

4. Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., 70% methanol).

  • Centrifuge or filter the extract to remove particulate matter.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Data

The following table summarizes typical performance characteristics for this HPLC method.

ParameterTypical Value
Linearity (R²) > 0.993[2]
Calibration Range 8.0 - 520 µg/mL[2]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Application 2: GC-MS Analysis of Isopropyl Isothiocyanate

This compound can be hydrolyzed by the enzyme myrosinase to produce isopropyl isothiocyanate, a volatile compound. This protocol provides a general method for the analysis of isopropyl isothiocyanate by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPME holder and fibers (e.g., PDMS/DVB).

  • GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Isopropyl isothiocyanate standard (for identification).

  • Helium (carrier gas).

  • Sample vials with septa.

2. Sample Preparation (Hydrolysis):

  • To a sample containing this compound, add a myrosinase enzyme solution or induce endogenous myrosinase activity by adding water and disrupting the plant tissue.

  • Incubate the mixture at room temperature to allow for the enzymatic hydrolysis of this compound to isopropyl isothiocyanate.

3. Volatile Collection (HS-SPME):

  • Place the hydrolyzed sample in a sealed vial.

  • Expose a SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

4. GC-MS Conditions:

ParameterCondition
Injection SPME, splitless
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 40 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

5. Data Analysis:

  • Identify isopropyl isothiocyanate by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification can be achieved by using an internal standard and creating a calibration curve.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Hydrolysis Enzymatic Hydrolysis of This compound SPME HS-SPME of Isopropyl Isothiocyanate Hydrolysis->SPME GCMS_System GC-MS System (HP-5MS Column) SPME->GCMS_System Inject Data_Acquisition Data Acquisition (Mass Spectrum) GCMS_System->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification

Caption: Workflow for the GC-MS analysis of isopropyl isothiocyanate.

Application 3: this compound in Signaling Pathway Research

This compound is a selective agonist for the T2R16 bitter taste receptor.[2][3][4] Activation of this G-protein coupled receptor initiates a signaling cascade that has implications for cellular responses to bitter compounds.

T2R16 Signaling Pathway

The binding of this compound to the T2R16 receptor activates the G-protein gustducin. The α-subunit of gustducin, Gα-gustducin, in turn, activates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium can have various downstream effects. In the context of an inflammatory response, activation of T2R16 by its agonists has been shown to repress the lipopolysaccharide (LPS)-induced elevation of intracellular cyclic AMP (cAMP) and the subsequent nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3]

T2R16 Signaling Pathway Diagram

T2R16_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound T2R16 T2R16 Receptor This compound->T2R16 binds G_protein G-protein (Gustducin) T2R16->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates PIP2 PIP₂ PLCb2->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release cAMP_inhibition Inhibition of cAMP Elevation Ca2_release->cAMP_inhibition NFkB_inhibition Inhibition of NF-κB p65 Translocation cAMP_inhibition->NFkB_inhibition

Caption: Signaling cascade initiated by this compound binding to the T2R16 receptor.

References

Application Notes and Protocols for Cell Culture Studies with Glucoputranjivin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Glucoputranjivin in cell culture studies and detailed protocols for investigating its potential biological activities. While research on this compound is ongoing, this document summarizes key findings and provides methodologies to explore its effects on cell viability, signaling pathways, and other cellular processes.

Introduction

This compound is a glucosinolate found in plants of the Brassicaceae family.[1] Like other glucosinolates, it can be hydrolyzed by the enzyme myrosinase to release an isothiocyanate, in this case, isopropyl isothiocyanate (IPITC).[1] While this compound itself has shown some biological activity, its breakdown product, IPITC, has demonstrated cytotoxic effects against various cancer cell lines.[1] This document outlines protocols to assess the effects of this compound and its derivatives in cell culture models.

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeCell LineTargetParameterValueReference
Calcium Influx AssayHEK-293T2R16 Bitter Taste ReceptorEC50> 1 mM[2]
TRPA1 Channel ActivationHEK-293TRPA1ActivityInactive[3]
Table 2: Cytotoxic Effects of Isopropyl Isothiocyanate (IPITC)
Cell LineTreatment ConcentrationIncubation TimePercent of Metabolically Active CellsReference
MDA-MB-231 (Human Breast Adenocarcinoma)100 µg/mL72 hours53.18%
A549 (Human Lung Carcinoma)100 µg/mL72 hours56.61%
T24 (Human Bladder Carcinoma)100 µg/mL72 hours60.02%

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound or its derivatives on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, T24)

  • Complete cell culture medium

  • This compound or IPITC

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or IPITC in DMSO.

    • Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare this compound/IPITC Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_treatment Incubate (e.g., 72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Calcium Influx Assay

This protocol is for measuring intracellular calcium mobilization in response to this compound, particularly for studying its effect on G-protein coupled receptors like T2R16.[2]

Materials:

  • HEK-293 cells (or a cell line expressing the target receptor)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Seed HEK-293 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Addition and Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

    • Establish a baseline fluorescence reading for approximately 1-2 minutes.

    • Add the desired concentration of this compound and continue recording the fluorescence signal for several minutes to observe any changes in intracellular calcium.

    • As a positive control, add ionomycin to elicit a maximal calcium response.

    • As a negative control, pre-incubate cells with EGTA to chelate extracellular calcium.

Calcium_Influx_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_controls Controls seed_cells Seed HEK-293 Cells load_dye Load with Fluo-4 AM seed_cells->load_dye baseline Establish Baseline Fluorescence load_dye->baseline add_compound Add this compound baseline->add_compound record_signal Record Fluorescence Signal add_compound->record_signal positive_control Add Ionomycin (Max Signal) record_signal->positive_control negative_control Pre-incubate with EGTA

Caption: Workflow for the calcium influx assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol describes a method to determine if the cytotoxic effects of this compound or IPITC are due to the induction of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound or IPITC

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound or IPITC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand DeathReceptor Death Receptor Ligand->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound/IPITC This compound->Mitochondrion Potential Target

Caption: Potential apoptotic pathways induced by this compound/IPITC.

Nrf2 Activation Assessment by Western Blot

This protocol is to determine if this compound or IPITC can activate the Nrf2 antioxidant response pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound or IPITC

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or IPITC for the desired time.

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Collect the lysate and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

Nrf2_Signaling_Pathway cluster_nucleus This compound This compound/IPITC ROS Oxidative Stress This compound->ROS Keap1 Keap1 ROS->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 inhibition Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Nrf2_translocation->ARE

Caption: The Nrf2 signaling pathway and potential activation by this compound/IPITC.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. The provided data is for illustrative purposes and represents findings from specific studies. Further research is needed to fully elucidate the biological activities of this compound.

References

Animal Models for Studying the Effects of Glucoputranjivin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoputranjivin is a glucosinolate found in various cruciferous vegetables, which upon hydrolysis by the enzyme myrosinase, yields isopropyl isothiocyanate (IPITC). Isothiocyanates are a class of compounds that have garnered significant interest for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This document provides detailed application notes and protocols for utilizing various animal models to study the biological effects of this compound and its active metabolite, IPITC.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping:

    • Group I: Normal Control (saline administration).

    • Group II: Carrageenan Control (carrageenan administration).

    • Group III: Positive Control (e.g., Diclofenac sodium, 5 mg/kg, orally).

    • Group IV-VI: Test Groups (this compound/IPITC at varying doses, e.g., 5, 10, 25 mg/kg, administered intraperitoneally or orally).

  • Procedure: a. Measure the initial paw volume of all animals using a plethysmometer. b. Administer the respective treatments to each group. c. After 1 hour of treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for biochemical analysis (e.g., myeloperoxidase activity, cytokine levels).

Expected Quantitative Data
TreatmentDose (mg/kg)Paw Volume (ml) at 3h (Mean ± SD)% Inhibition of Edema
Carrageenan Control-0.53 ± 0.020%
Diclofenac Sodium50.28 ± 0.0347%[1]
This compound/IPITC5Data to be determinedData to be determined
This compound/IPITC10Data to be determinedData to be determined
This compound/IPITC25Data to be determinedData to be determined
Note: Data for this compound/IPITC is hypothetical and needs to be determined experimentally. The positive control data is based on a study with a different substance but provides a reference point for expected efficacy.[1]

Experimental Workflow

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Acclimatize Animals Acclimatize Animals Group Animals Group Animals Acclimatize Animals->Group Animals Measure Initial Paw Volume Measure Initial Paw Volume Group Animals->Measure Initial Paw Volume Administer Treatment Administer Treatment Measure Initial Paw Volume->Administer Treatment Inject Carrageenan Inject Carrageenan Administer Treatment->Inject Carrageenan Measure Paw Volume (1-4h) Measure Paw Volume (1-4h) Inject Carrageenan->Measure Paw Volume (1-4h) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (1-4h)->Calculate % Inhibition Biochemical Analysis Biochemical Analysis Calculate % Inhibition->Biochemical Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Antioxidant Activity: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model

This model is used to evaluate the in vivo antioxidant and hepatoprotective effects of a compound.

Experimental Protocol
  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: One week of acclimatization.

  • Grouping:

    • Group I: Normal Control (vehicle administration).

    • Group II: CCl4 Control (CCl4 administration).

    • Group III: Positive Control (e.g., Silymarin, 100 mg/kg, orally).

    • Group IV-VI: Test Groups (this compound/IPITC at varying doses, e.g., 50, 100, 200 mg/kg, orally for 7 days).

  • Procedure: a. Administer the respective treatments or vehicle to each group for 7 consecutive days. b. On the 7th day, 1 hour after the final treatment dose, administer CCl4 (1 ml/kg, 1:1 mixture with olive oil, intraperitoneally) to all groups except the Normal Control. c. 24 hours after CCl4 administration, collect blood samples via cardiac puncture for serum biochemical analysis (ALT, AST). d. Euthanize the animals and collect liver tissue for histopathological examination and measurement of antioxidant enzyme levels (SOD, CAT, GPx) and lipid peroxidation (MDA).

  • Endpoint Analysis:

    • Measure serum levels of ALT and AST.

    • Determine the levels of SOD, CAT, GPx, and MDA in liver homogenates.

    • Perform histopathological evaluation of liver sections.

Expected Quantitative Data
TreatmentDose (mg/kg)SOD (U/mg protein)CAT (U/mg protein)GPx (nmol/min/mg protein)MDA (nmol/mg protein)
CCl4 Control-DecreasedDecreasedDecreasedIncreased
Silymarin100Restored towards normalRestored towards normalRestored towards normalDecreased
This compound/IPITC50Data to be determinedData to be determinedData to be determinedData to be determined
This compound/IPITC100Data to be determinedData to be determinedData to be determinedData to be determined
This compound/IPITC200Data to be determinedData to be determinedData to be determinedData to be determined
Note: The expected trends are based on typical results from CCl4-induced oxidative stress studies. Specific quantitative data for this compound/IPITC needs to be experimentally determined.[2][3][4][5][6]

Experimental Workflow

G Daily Treatment (7 days) Daily Treatment (7 days) Final Treatment Dose Final Treatment Dose Daily Treatment (7 days)->Final Treatment Dose CCl4 Administration (1h post-treatment) CCl4 Administration (1h post-treatment) Final Treatment Dose->CCl4 Administration (1h post-treatment) Sacrifice (24h post-CCl4) Sacrifice (24h post-CCl4) CCl4 Administration (1h post-treatment)->Sacrifice (24h post-CCl4) Blood Collection Blood Collection Sacrifice (24h post-CCl4)->Blood Collection Liver Collection Liver Collection Sacrifice (24h post-CCl4)->Liver Collection Serum Analysis (ALT, AST) Serum Analysis (ALT, AST) Blood Collection->Serum Analysis (ALT, AST) Histopathology Histopathology Liver Collection->Histopathology Biochemical Analysis (SOD, CAT, GPx, MDA) Biochemical Analysis (SOD, CAT, GPx, MDA) Liver Collection->Biochemical Analysis (SOD, CAT, GPx, MDA)

Caption: Workflow for CCl4-Induced Oxidative Stress Model.

Anticancer Activity: Xenograft Mouse Model

This model is essential for evaluating the in vivo efficacy of potential anticancer compounds on human tumors.

Experimental Protocol
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old.

  • Cell Line: Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A375.S2 for melanoma).

  • Tumor Implantation: a. Harvest cancer cells and resuspend in PBS or Matrigel. b. Subcutaneously inject 2 x 10^6 cells into the flank of each mouse.

  • Grouping and Treatment: a. Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize mice into groups. b. Group I: Vehicle Control. c. Group II-IV: Test Groups (this compound/IPITC at varying doses, e.g., 10, 20, 40 mg/kg, daily intraperitoneal injections).

  • Monitoring: a. Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Continue treatment for a specified period (e.g., 21 days).

  • Endpoint Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors. c. Perform immunohistochemistry on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay). d. Conduct Western blot analysis of tumor lysates to investigate the effect on signaling pathways.

Expected Quantitative Data
TreatmentDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)% Tumor Growth Inhibition
Vehicle Control-Data to be determinedData to be determined0%
IPITC20Decreased[7][8]Decreased[7]Data to be determined
IPITC40Further Decreased[8]Further DecreasedData to be determined
Note: Studies with Benzyl isothiocyanate (BITC) and Phenethyl isothiocyanate (PEITC) have shown significant tumor growth inhibition in xenograft models. Similar dose-dependent effects are anticipated for IPITC.[7][8][9][10][11]

Experimental Workflow

G Cancer Cell Culture Cancer Cell Culture Tumor Implantation in Mice Tumor Implantation in Mice Cancer Cell Culture->Tumor Implantation in Mice Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation in Mice->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Daily Treatment Daily Treatment Randomization into Groups->Daily Treatment Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Daily Treatment->Tumor Volume & Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Measurement->Endpoint Analysis Tumor Excision & Weight Tumor Excision & Weight Endpoint Analysis->Tumor Excision & Weight Immunohistochemistry Immunohistochemistry Tumor Excision & Weight->Immunohistochemistry Western Blot Western Blot Tumor Excision & Weight->Western Blot

Caption: Workflow for Xenograft Mouse Model of Cancer.

Signaling Pathways Modulated by this compound/IPITC

Isothiocyanates are known to exert their biological effects by modulating key signaling pathways involved in inflammation, oxidative stress response, and cancer cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates have been shown to inhibit this pathway.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates IPITC IPITC IPITC->IKK inhibits Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription activates

Caption: Inhibition of NF-κB Signaling by IPITC.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is involved in cellular responses to stress and inflammation. Activation of p38 MAPK can lead to the production of pro-inflammatory cytokines. Some isothiocyanates have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer effects.

G Cellular Stress Cellular Stress Upstream Kinases Upstream Kinases Cellular Stress->Upstream Kinases activate p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK phosphorylate Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activate Inflammatory & Apoptotic Responses Inflammatory & Apoptotic Responses Transcription Factors->Inflammatory & Apoptotic Responses IPITC IPITC IPITC->p38 MAPK modulates

Caption: Modulation of p38 MAPK Signaling by IPITC.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for investigating the therapeutic potential of this compound and its metabolite, IPITC. The anti-inflammatory, antioxidant, and anticancer activities of this compound can be systematically evaluated, and the underlying molecular mechanisms can be elucidated through the analysis of key signaling pathways. Further research is warranted to establish dose-response relationships and to translate these preclinical findings into potential clinical applications.

References

Application Notes and Protocols: Investigating Glucoputranjivin Interaction with Bitter Taste Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glucoputranjivin, a glucosinolate found in plants of the Brassicaceae family, has been identified as a selective agonist for the human bitter taste receptor TAS2R16.[1][2][3][4] Bitter taste receptors (TAS2Rs) are a family of G protein-coupled receptors (GPCRs) not only responsible for the perception of bitter taste but are also expressed in various extra-oral tissues, where they are involved in diverse physiological processes.[5][6][7] Understanding the interaction between specific ligands like this compound and their cognate TAS2Rs is crucial for basic research and for the development of novel therapeutics. These application notes provide a summary of the quantitative data, detailed experimental protocols for investigating this interaction, and visualizations of the key pathways and workflows.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of this compound with the human bitter taste receptor TAS2R16.

CompoundReceptor TargetEffective Concentration (Screening)EC50 Value (Estimated)Cell LineAssay TypeReference
This compoundhTAS2R161 mM> 1 mMHEK293 PEAKrapid Gα16Gi/o44In vitro Calcium Imaging Assay[1][2][3]

Experimental Protocols

Protocol 1: Cell-Based Calcium Imaging Assay for TAS2R16 Activation by this compound

This protocol describes an in vitro method to assess the activation of the human bitter taste receptor TAS2R16 by this compound using a cell-based calcium imaging assay.[2][3]

1. Materials and Reagents:

  • HEK293 PEAKrapid cells stably co-expressing human TAS2R16 and a chimeric G-protein (Gα16Gi/o44).

  • Mock-transfected HEK293 PEAKrapid Gα16Gi/o44 cells (for negative control).

  • This compound (pure reference standard).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

2. Cell Culture and Plating:

  • Culture the hTAS2R16-expressing and mock-transfected HEK293 cells in appropriate cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • The day before the assay, seed the cells into black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the experiment.

3. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Prepare a dilution series of this compound in assay buffer to the desired final concentrations for constructing a dose-response curve. A typical screening concentration is 1 mM.[1][2][3]

4. Calcium Assay Procedure:

  • On the day of the assay, remove the culture medium from the cells.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C, according to the manufacturer's instructions.

  • After the incubation period, wash the cells with assay buffer to remove excess dye.

  • Place the microplate in a fluorescence plate reader.

  • Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for each well.

  • Using the automated injector, add the this compound solutions (and a vehicle control) to the respective wells.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • For dose-response experiments, plot the ΔF against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • Compare the response of the hTAS2R16-expressing cells to the mock-transfected cells to confirm receptor-specific activation.

Mandatory Visualizations

Signaling Pathway

TAS2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound TAS2R16 TAS2R16 This compound->TAS2R16 Binds to G_protein G-protein (Gustducin) TAS2R16->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to TRPM5 TRPM5 Depolarization Membrane Depolarization TRPM5->Depolarization Causes Ca_release Ca²⁺ Release Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Triggers ER ER Ca²⁺ Store ER->Ca_release Releases Ca²⁺ IP3R->ER Opens channel

Caption: Canonical signaling pathway of TAS2R16 activation by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture hTAS2R16-expressing and mock HEK293 cells B Seed cells into microplates A->B D Load cells with calcium-sensitive dye B->D C Prepare this compound dilution series G Inject this compound and record fluorescence C->G E Wash cells to remove excess dye D->E F Measure baseline fluorescence E->F F->G H Calculate change in fluorescence (ΔF) G->H I Plot dose-response curve H->I J Determine EC50 value I->J

Caption: Workflow for the cell-based calcium imaging assay.

References

Troubleshooting & Optimization

Technical Support Center: Glucoputranjivin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Glucoputranjivin extraction from its natural sources, primarily Putranjiva roxburghii seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a glucosinolate, a class of secondary metabolites found in plants of the Brassicales order. Its extraction can be challenging due to its susceptibility to degradation by the endogenous enzyme myrosinase, which is released upon tissue damage. Inactivation of this enzyme is a critical step to ensure a high yield of the intact glucosinolate.

Q2: Which plant parts are the best sources for this compound extraction?

This compound is primarily found in the seeds of Putranjiva roxburghii. Other plant parts like leaves and stems may also contain glucosinolates, but the concentration of this compound is typically highest in the seeds.

Q3: What is the most critical step to prevent this compound degradation during extraction?

The most critical step is the rapid and effective inactivation of the myrosinase enzyme. This is typically achieved by heating the plant material (e.g., boiling in solvent) or by using cold solvent extraction methods that keep the enzyme's activity to a minimum.

Q4: How does the choice of solvent affect the extraction yield?

The polarity of the solvent plays a significant role in the extraction efficiency of glucosinolates. Aqueous methanol or ethanol solutions are commonly used. The optimal solvent composition depends on the specific glucosinolate and the plant matrix. For glucosinolates in general, a hydroalcoholic solution (e.g., 70% methanol) is often effective.

Q5: Can the extraction temperature impact the final yield of this compound?

Yes, temperature is a critical parameter. While heat is necessary to inactivate myrosinase in some protocols, prolonged exposure to high temperatures can lead to the thermal degradation of glucosinolates, particularly indole glucosinolates. Therefore, a balance must be struck to ensure enzyme inactivation without significant compound degradation.

Q6: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and reliable method for the quantification of this compound. This technique allows for the separation and quantification of individual glucosinolates in a complex mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound detected in the final extract. 1. Incomplete inactivation of myrosinase. 2. Thermal degradation of this compound. 3. Inappropriate solvent selection. 4. Poor quality of starting plant material.1. Ensure rapid heating of the plant material at the beginning of the extraction or use a cold extraction method. 2. Avoid prolonged exposure to high temperatures. Optimize heating time and temperature. 3. Use a polar solvent like aqueous methanol (e.g., 70% v/v). 4. Use fresh, properly stored seeds.
High variability in yield between extraction batches. 1. Inconsistent sample preparation. 2. Fluctuations in extraction temperature and time. 3. Non-homogenous plant material.1. Standardize the grinding procedure to ensure a uniform particle size. 2. Precisely control the temperature and duration of the extraction. 3. Thoroughly mix the powdered plant material before taking samples for extraction.
Presence of many interfering peaks in the HPLC chromatogram. 1. Co-extraction of other phytochemicals. 2. Degradation products of this compound.1. Perform a solid-phase extraction (SPE) clean-up step before HPLC analysis. 2. Confirm myrosinase inactivation and minimize exposure to heat and light.
Loss of this compound during extract storage. 1. Residual enzyme activity. 2. Chemical instability in the storage solvent. 3. Exposure to light and high temperatures.1. Ensure complete myrosinase inactivation before storage. 2. Store the extract in a suitable solvent (e.g., pure methanol) at low temperatures (-20°C or below). 3. Store in amber vials or wrap vials in aluminum foil to protect from light.

Data Presentation

Table 1: Impact of Extraction Solvent on the Yield of Phytochemicals from Putranjiva roxburghii Seeds

SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (µg QE/mg extract)
Methanol65.0 ± 9.527.25 ± 0.05
Hydro-ethanol (30:70)83.0 ± 2.8829.0 ± 2.0
Water48.8 ± 3.29Not Reported

Note: This table presents the yield of total phenolics and flavonoids as a proxy for extraction efficiency, as direct comparative data for this compound yield is limited. Higher phenolic and flavonoid content generally indicates a more efficient extraction of polar compounds.

Experimental Protocols

Protocol 1: Hot Solvent Extraction of this compound from Putranjiva roxburghii Seeds

  • Sample Preparation:

    • Grind the dried Putranjiva roxburghii seeds into a fine powder using a laboratory mill.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Myrosinase Inactivation and Extraction:

    • Weigh 10 g of the powdered seeds and transfer to a round-bottom flask.

    • Add 100 mL of 70% (v/v) methanol to the flask.

    • Immediately place the flask in a pre-heated water bath at 75-80°C and reflux for 15 minutes with constant stirring. This step is crucial for myrosinase inactivation.

  • Extraction Continuation:

    • After the initial heating, continue the extraction at room temperature for 2 hours with continuous stirring.

  • Solid-Liquid Separation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate (the extract).

    • Re-extract the solid residue with another 50 mL of 70% methanol to ensure maximum recovery.

    • Combine the filtrates from both extractions.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the concentrated extract at -20°C in an amber-colored vial to prevent degradation.

Protocol 2: HPLC-DAD Quantification of this compound

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 229 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound at different concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Putranjiva roxburghii Seeds grind Grinding and Sieving start->grind powder Fine Seed Powder grind->powder extraction Hot Solvent Extraction (70% Methanol, 75-80°C, 15 min) powder->extraction filtration Filtration extraction->filtration extract Crude this compound Extract filtration->extract concentration Solvent Evaporation extract->concentration hplc HPLC-DAD Analysis concentration->hplc quantification Quantification hplc->quantification

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield enzyme Myrosinase Activity start->enzyme Check for degradation products degradation Thermal Degradation start->degradation Review extraction temperature solvent Incorrect Solvent start->solvent Verify solvent polarity inactivate Optimize Myrosinase Inactivation Step enzyme->inactivate temp_control Control Temperature and Time degradation->temp_control solvent_choice Use Aqueous Methanol/ Ethanol solvent->solvent_choice

Caption: Troubleshooting Logic for Low this compound Yield.

Improving the stability of Glucoputranjivin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucoputranjivin. The information provided is designed to help improve the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants. These compounds and their breakdown products are of interest for their potential applications in agriculture and medicine. The stability of this compound is a critical concern because it can be easily degraded, which alters its chemical properties and biological activity, leading to inconsistent experimental results.

Q2: What are the primary factors that cause this compound to degrade?

The degradation of this compound is primarily influenced by three main factors:

  • Enzymatic Hydrolysis: The presence of the enzyme myrosinase, which is naturally found in plants containing glucosinolates, will rapidly hydrolyze this compound into isothiocyanates and other byproducts when the plant tissue is damaged.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, even in the absence of myrosinase. Indole glucosinolates are particularly sensitive to heat.

  • pH: The pH of the solution can affect the stability of this compound and influence the types of degradation products that are formed.

Troubleshooting Guide: Common Stability Issues

Issue 1: I am extracting this compound from plant material and suspect it is degrading during the process.

  • Troubleshooting Steps:

    • Myrosinase Inactivation: Ensure that myrosinase is inactivated immediately upon harvesting the plant material. The most effective methods are flash-freezing in liquid nitrogen followed by storage at -80°C, or immediate freeze-drying (lyophilization) of the tissue. This prevents the enzyme from coming into contact with this compound.

    • Extraction Solvent: Use a cold solvent for extraction, such as 80% methanol, to minimize enzymatic activity and thermal degradation.

    • Minimize Water Activity: During grinding or milling of the plant tissue, it is crucial to perform these steps in the absence of water to prevent any residual myrosinase activity.

Issue 2: My purified this compound solution seems to be losing potency over time.

  • Troubleshooting Steps:

    • Storage Temperature: Purified this compound, especially in solution, should be stored at low temperatures. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or ideally -80°C is preferable.

    • Solvent Choice: The choice of solvent can impact stability. While aqueous buffers are often necessary for biological assays, for long-term storage, consider dissolving this compound in a solvent that is less conducive to degradation, or storing it as a dry, lyophilized powder.

    • pH of the Solution: If storing in an aqueous buffer, ensure the pH is optimal for stability. A slightly acidic to neutral pH is generally recommended for glucosinolates. Avoid alkaline conditions.

    • Light Exposure: Protect the solution from light by using amber vials or storing it in the dark, as light can contribute to the degradation of some organic molecules.

Issue 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a stored this compound sample.

  • Troubleshooting Steps:

    • Identify Degradation Products: The primary degradation product of this compound is isopropyl isothiocyanate. Other potential degradation products include nitriles. Compare the retention times and mass spectra of the unknown peaks with those of known this compound degradation products.

    • Review Storage Conditions: Re-evaluate your storage conditions based on the recommendations in this guide. The presence of degradation products is a strong indicator that the current storage protocol is not optimal.

    • Purity of the Initial Sample: Ensure that the initial purified this compound was of high purity. Impurities could catalyze degradation or appear as new peaks over time.

Quantitative Data on Glucosinolate Stability

While specific quantitative data for the stability of purified this compound is limited, the following tables provide data on the stability of general glucosinolates in plant tissues under different storage conditions. This information can serve as a valuable guide for handling and storing this compound.

Table 1: Effect of Storage Temperature on Total Glucosinolate Content in Brassica Vegetables (7 days)

Storage ConditionGlucosinolate Loss (%)
Ambient Temperature9 - 26
Refrigeration (4°C)9 - 26
Frozen (-20°C)20 - 40 (in boiled cabbage after 24h)

Note: Data is generalized from studies on various Brassica vegetables and may not be directly representative of purified this compound.

Experimental Protocols

Protocol 1: Stability Testing of Purified this compound in Solution

This protocol outlines a method for assessing the stability of a purified this compound solution under different temperature conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of purified this compound.

    • Dissolve it in the desired solvent (e.g., sterile water, a specific buffer) to a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the entire stock.

    • Store the aliquots at different temperatures: 4°C (refrigeration), -20°C (standard freezer), and -80°C (ultra-low freezer).

  • Time-Point Analysis:

    • At designated time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60), remove one aliquot from each storage temperature.

    • Allow the frozen samples to thaw at room temperature.

  • HPLC-UV Analysis:

    • Analyze the samples using a validated HPLC-UV method for this compound quantification.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at 229 nm.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point for each storage condition.

    • Plot the concentration of this compound versus time for each temperature to determine the degradation rate.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

Glucoputranjivin_Degradation_Pathway This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Hydrolysis Glucose Glucose Myrosinase Myrosinase (Enzyme) Myrosinase->this compound Acts on Isothiocyanate Isopropyl Isothiocyanate Unstable_Aglycone->Isothiocyanate Rearrangement Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Temp_4C 4°C Aliquoting->Temp_4C Store at different temps Temp_minus20C -20°C Aliquoting->Temp_minus20C Temp_minus80C -80°C Aliquoting->Temp_minus80C Time_Points Collect Samples at Time Points (T0, T1, T2...) Temp_4C->Time_Points Temp_minus20C->Time_Points Temp_minus80C->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis and Degradation Kinetics HPLC_Analysis->Data_Analysis

Technical Support Center: Optimizing HPLC Gradient for Glucoputranjivin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Glucoputranjivin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.[1][2] A gradient elution is typically employed to ensure good separation.

Q2: What are the common problems encountered during this compound separation?

A2: Researchers may encounter several issues, including poor peak resolution, peak tailing, peak fronting, and the appearance of ghost peaks. These can be caused by a variety of factors related to the mobile phase, column, sample preparation, or the HPLC system itself.[3][4][5]

Q3: How can I improve the resolution between this compound and other components?

A3: To improve resolution, you can optimize the gradient slope. A shallower gradient, where the organic solvent concentration increases more slowly, can provide better separation between closely eluting peaks.[6][7] Adjusting the pH of the mobile phase can also alter the retention times and improve selectivity.[8]

Q4: What causes peak tailing for this compound and how can I fix it?

A4: Peak tailing for this compound, which can be a basic compound, can be caused by strong interactions with acidic silanol groups on the silica-based column packing.[3][5] To mitigate this, you can:

  • Use a mobile phase buffer to maintain a consistent pH.[3]

  • Add a competing base, such as triethylamine, to the mobile phase.[9]

  • Employ a column with a higher-capacity stationary phase or one that is end-capped to reduce silanol interactions.[3]

Q5: What should I do if my this compound peak is fronting?

A5: Peak fronting can be an indication of column overload.[9] Try diluting your sample and injecting a smaller volume. It can also be caused by the sample being dissolved in a solvent stronger than the initial mobile phase. If possible, dissolve your sample in the initial mobile phase.[9]

Q6: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A6: Ghost peaks are unexpected peaks that are not part of your sample. They can originate from impurities in the mobile phase, carryover from previous injections, or contamination in the HPLC system.[4][10] To eliminate them:

  • Use high-purity solvents and freshly prepared mobile phases.[4]

  • Run a blank gradient (without injecting a sample) to identify if the ghost peaks are from the mobile phase.[10]

  • Implement a robust column washing procedure between runs.[11]

Troubleshooting Guides

Problem: Poor Peak Resolution

Symptoms:

  • This compound peak is co-eluting with other sample components.

  • Inability to accurately quantify this compound due to overlapping peaks.

Possible Causes and Solutions:

CauseSolution
Inadequate Gradient Slope A steep gradient may not provide enough time for separation. "Stretch out" the part of the gradient where your compounds of interest elute by making the slope shallower (i.e., increase the percentage of organic solvent more slowly).[7]
Incorrect Mobile Phase Composition The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect selectivity. Experiment with different organic solvents or mixtures to optimize separation.[12][13]
Suboptimal pH The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjusting the pH can alter the elution order and improve resolution.[8]
Column Degradation Over time, column performance can degrade, leading to broader peaks and reduced resolution. Replace the column if other troubleshooting steps fail.[8]
Problem: Peak Tailing

Symptoms:

  • The trailing edge of the this compound peak is elongated.

  • Asymmetry factor is greater than 1.[5]

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Basic compounds like this compound can interact with acidic silanol groups on the column packing. Use a buffered mobile phase to control pH, add a competing base to the mobile phase, or use an end-capped column.[3][9]
Column Overload Injecting too much sample can lead to peak tailing. Dilute the sample or reduce the injection volume.[3]
Deformation of the Column Packing Bed Voids at the column inlet or channels in the packing bed can cause peak distortion. Replacing the column is often the solution.[3]
Extra-column Effects Excessive tubing length or a large detector cell volume can contribute to peak tailing, especially for early eluting peaks. Minimize the length and diameter of connecting tubing.[14]

Experimental Protocols

Sample Preparation for this compound Analysis from Plant Material

This protocol is a general guideline for the extraction of glucosinolates, including this compound, from plant tissues.

  • Homogenization: Freeze-dry the plant material and grind it into a fine powder.

  • Extraction: Extract the powdered material with a methanol-water mixture (e.g., 70% methanol) at an elevated temperature to deactivate myrosinase enzyme activity.[15][16]

  • Purification: The crude extract can be further purified using an ion-exchange column to isolate the glucosinolates.[15]

  • Desulfation: For some methods, a sulfatase treatment is used to produce desulfoglucosinolates, which can improve chromatographic separation.[15]

  • Final Preparation: The purified extract is then evaporated to dryness and reconstituted in a known volume of the initial mobile phase before injection into the HPLC system.[15]

Example HPLC Gradient Method for this compound

This is an example method and may require optimization for your specific application.

ParameterSetting
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A 0.01 M Ammonium Acetate in Water[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.7 mL/min[1][2]
Detection Wavelength 227 nm[1][2]
Column Temperature 40 °C[15]
Injection Volume 10-20 µL
Gradient Program Time (min)
0-10
10-15
15-25
25-45

Note: This table is a compilation of typical starting conditions found in the literature and should be optimized for specific analytical needs.[1][2][15]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution ghost_peaks Check for Ghost Peaks start->ghost_peaks tailing Peak Tailing peak_shape->tailing Asymmetric to the right fronting Peak Fronting peak_shape->fronting Asymmetric to the left poor_resolution Poor Resolution resolution->poor_resolution Overlapping Peaks ghost_peak_detected Ghost Peaks Detected ghost_peaks->ghost_peak_detected Unexpected Peaks solution_tailing Solutions: - Adjust Mobile Phase pH - Use Competing Base - Reduce Sample Load - Check Column Health tailing->solution_tailing solution_fronting Solutions: - Dilute Sample - Reduce Injection Volume - Dissolve Sample in Mobile Phase fronting->solution_fronting solution_resolution Solutions: - Optimize Gradient Slope - Change Organic Solvent - Adjust Mobile Phase pH poor_resolution->solution_resolution solution_ghost_peaks Solutions: - Use High-Purity Solvents - Run Blank Gradient - Clean System and Column ghost_peak_detected->solution_ghost_peaks end End: Optimized Separation solution_tailing->end solution_fronting->end solution_resolution->end solution_ghost_peaks->end

Caption: A troubleshooting workflow for common HPLC issues.

Gradient_Optimization_Logic start Initial Gradient Run observe Observe Chromatogram start->observe crowded Peaks Crowded in a Region? observe->crowded early Peaks Elute Too Early? observe->early crowded->early No stretch Stretch Gradient in that Region (Shallower Slope) crowded->stretch Yes increase_initial Increase Initial % Organic (Faster Initial Ramp) early->increase_initial Yes optimized Optimized Separation early->optimized No stretch->optimized increase_initial->optimized

Caption: A logic diagram for optimizing an HPLC gradient.

References

Troubleshooting Glucoputranjivin degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glucoputranjivin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of this compound degradation during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants.[1][2] It is derived from the amino acid valine.[1] Upon plant tissue damage, this compound can be hydrolyzed by the enzyme myrosinase, leading to the formation of breakdown products, primarily isopropyl isothiocyanate.[1][2] This degradation is a significant concern during analysis because it leads to an underestimation of the true this compound content in the sample and can introduce variability in the results.[3]

Q2: What are the main factors that cause this compound degradation?

The primary factors leading to this compound degradation are:

  • Enzymatic Activity: The enzyme myrosinase is the main cause of glucosinolate breakdown.[4][5] It is physically separated from glucosinolates in intact plant cells but comes into contact with them upon tissue disruption during sample preparation.[4]

  • Thermal Degradation: High temperatures, especially during extraction and analysis, can cause the thermal degradation of glucosinolates.[5][6] The stability of glucosinolates to heat can vary depending on their chemical structure and the plant matrix.[6]

  • pH: The pH of the extraction and analysis medium can influence the type of degradation products formed. Acidic conditions (pH < 4) can favor the formation of nitriles.[7]

  • Water Content: The presence of water can facilitate both enzymatic and thermal degradation of glucosinolates.[5]

Q3: How can I prevent this compound degradation during sample preparation?

The most critical step is the immediate and effective inactivation of myrosinase.[5][8] This can be achieved by:

  • Heating: Rapidly heating the sample, for instance, by boiling in a methanol-water mixture, is a common and effective method to denature myrosinase.[4][5]

  • Solvent Choice: Using a hot 70% methanol solution for extraction helps to inactivate myrosinase and efficiently extract glucosinolates.[4]

  • Freeze-drying (Lyophilization): For long-term storage, freeze-drying the plant material immediately after harvesting can preserve the integrity of this compound.

  • Proper Storage: If immediate extraction is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no this compound detected Incomplete myrosinase inactivation.Ensure rapid and thorough heating of the sample in the extraction solvent (e.g., boiling 70% methanol) immediately after tissue disruption.[4][5]
Thermal degradation during extraction.Avoid prolonged exposure to high temperatures. Use the minimum effective time and temperature for myrosinase inactivation.
Improper sample storage.Store fresh samples at -80°C or freeze-dry them immediately after collection.[4]
High variability between replicate samples Inconsistent myrosinase inactivation.Standardize the time and temperature for the heating step across all samples.
Non-homogenous sample.Ensure the plant material is finely and uniformly ground before extraction.
Degradation during sample cleanup.Optimize the solid-phase extraction (SPE) or purification steps to minimize the time the sample is at room temperature.
Presence of unexpected peaks in the chromatogram Formation of degradation products (e.g., isothiocyanates, nitriles).Confirm the identity of these peaks using mass spectrometry (MS). Their presence indicates that degradation has occurred. Re-evaluate the sample preparation protocol to improve myrosinase inactivation.
Co-eluting compounds from the plant matrix.Optimize the HPLC gradient to improve the separation of this compound from other plant metabolites.
Poor peak shape for this compound Inappropriate mobile phase pH.Adjust the pH of the mobile phase. A slightly acidic pH is often optimal for the analysis of desulfoglucosinolates.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. If the problem persists, replace the analytical column.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol is adapted from established methods for glucosinolate analysis.[4]

1. Sample Preparation and Myrosinase Inactivation:

  • Weigh approximately 100 mg of finely ground, freeze-dried plant material into a 2 mL screw-cap tube.

  • Add 1 mL of pre-heated 70% methanol (v/v) at 70°C.

  • Immediately vortex the tube and place it in a heating block at 70°C for 10 minutes to inactivate myrosinase.[5]

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

2. Purification and Desulfation:

  • Prepare a mini-column with an ion-exchange resin (e.g., DEAE-Sephadex A-25).

  • Load the crude extract onto the column and allow it to pass through.

  • Wash the column with 70% methanol and then with water.

  • Add a solution of purified sulfatase (from Helix pomatia) to the column and incubate overnight at room temperature to desulfate the glucosinolates.[1]

  • Elute the desulfoglucosinolates with ultrapure water.

  • Freeze-dry the eluate.

3. HPLC Analysis:

  • Reconstitute the freeze-dried sample in a known volume of ultrapure water.

  • Analyze by reverse-phase HPLC with UV detection at 229 nm.[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3 µm).[4]

  • Mobile Phase: A gradient of water and acetonitrile is typically used.[4]

  • Quantification: Calculate the concentration of this compound based on a calibration curve of a desulfothis compound standard or by using a response factor relative to a commercially available standard like sinigrin.[4][9]

Visualizations

This compound Degradation Pathway

The following diagram illustrates the enzymatic degradation of this compound by myrosinase.

G This compound This compound C9H18NO6S2 Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Hydrolysis Myrosinase Myrosinase Myrosinase->this compound Isothiocyanate Isopropyl Isothiocyanate C4H7NS Unstable_Aglycone->Isothiocyanate Spontaneous rearrangement Glucose Glucose Unstable_Aglycone->Glucose Sulfate Sulfate Unstable_Aglycone->Sulfate

Caption: Enzymatic degradation of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_purify Purification & Derivatization cluster_analysis Analysis Harvest 1. Sample Harvesting (e.g., Plant Tissue) Grind 2. Grinding (Liquid Nitrogen) Harvest->Grind Inactivate 3. Myrosinase Inactivation (Hot 70% Methanol) Grind->Inactivate Extract 4. Extraction Inactivate->Extract Purify 5. Ion-Exchange Purification Extract->Purify Desulfate 6. Desulfation (Sulfatase) Purify->Desulfate HPLC 7. HPLC-UV Analysis (229 nm) Desulfate->HPLC Quantify 8. Quantification HPLC->Quantify

Caption: Workflow for this compound analysis.

References

Technical Support Center: Enhancing Glucoputranjivin Resolution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Glucoputranjivin and other glucosinolates using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in achieving high resolution for this compound in mass spectrometry?

A1: A primary challenge is overcoming matrix effects and separating this compound from isomeric compounds.[1] Insufficient mass resolution can make it difficult to distinguish between glucosinolates with similar mass-to-charge ratios, leading to inaccurate identification and quantification.[1] Additionally, the inherent complexity of biological samples can lead to ion suppression or enhancement, further complicating analysis.

Q2: Which mass spectrometry technique is recommended for high-resolution analysis of this compound?

A2: For high-resolution analysis, techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are highly recommended.[2] High-resolution mass spectrometers like Orbitrap and Time-of-Flight (TOF) analyzers are particularly effective in distinguishing this compound from other compounds due to their high mass accuracy.[3][4] Direct-infusion mass spectrometry (DIMS) using a high-resolution instrument can also be a rapid and accurate method.[3]

Q3: How can I improve the separation of this compound from other glucosinolates during liquid chromatography?

A3: To improve chromatographic separation, optimizing the mobile phase gradient and column chemistry is crucial. A reversed-phase C18 column is commonly used for glucosinolate analysis.[5][6] A gradient elution with acetonitrile and water (often with a modifier like formic acid or ammonium acetate) can effectively separate different glucosinolates.[5][7][8] Adjusting the flow rate and column temperature can also enhance resolution.[6][7]

Q4: What are the characteristic fragment ions of this compound that I should look for in my MS/MS spectra?

A4: In negative ion mode ESI-MS/MS, glucosinolates exhibit characteristic fragmentation patterns. Common fragment ions for glucosinolates in general include m/z 97 ([HSO4]⁻), m/z 259, and m/z 195.[2][9][10] For this compound (isopropyl glucosinolate), a specific breakdown product is isopropyl isothiocyanate, which can be detected in the headspace or after derivatization.[11] The specific fragmentation pattern will depend on the collision energy used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For reversed-phase chromatography of glucosinolates, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape.[8]
Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Consider a different column chemistry or add a competing agent to the mobile phase.
Low Signal Intensity or Poor Sensitivity Ion suppression from matrix components.Improve sample cleanup procedures. Solid-phase extraction (SPE) can be effective for purifying glucosinolate extracts.[3] Dilute the sample to reduce matrix effects.[2]
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature.[7]
Suboptimal mobile phase composition for ESI.Ensure the mobile phase is compatible with efficient ionization. The presence of volatile buffers or acids can improve signal stability.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[6][8]
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing if using a gradient.
Column degradation.Replace the column after a certain number of injections as determined by performance monitoring.
Co-elution with Interfering Peaks Insufficient chromatographic resolution.Optimize the gradient profile by making it shallower to increase the separation of closely eluting compounds.[7]
Use of a shorter or less efficient column.Employ a longer column or one with a smaller particle size (e.g., UHPLC columns) to increase theoretical plates and improve resolution.[2]
Inaccurate Mass Measurement in High-Resolution MS Instrument calibration drift.Perform regular mass calibration of the instrument according to the manufacturer's recommendations.
Presence of unresolved interfering ions.Enhance chromatographic separation to isolate the analyte of interest from isobaric interferences.[12]

Experimental Protocols

Protocol 1: Sample Preparation for Glucosinolate Analysis from Plant Tissue

This protocol outlines a general procedure for extracting and purifying glucosinolates from plant material.

  • Tissue Disruption:

    • Freeze-dry plant tissue to preserve glucosinolates and facilitate grinding.

    • Homogenize the freeze-dried tissue into a fine powder.

    • Alternatively, for fresh tissue, microwave treatment (e.g., 90 seconds) can be used to inactivate myrosinase, followed by homogenization.[2]

  • Extraction:

    • Extract the powdered tissue with a 70% methanol solution (v/v) in water at room temperature with sonication for approximately 20 minutes.[2]

    • For frozen-fresh powder, an 80% methanol solution (v/v) with heating at 75°C for 20 minutes followed by sonication can be used.[2]

    • Centrifuge the mixture to pellet the solid material.

  • Purification (Optional but Recommended):

    • The supernatant can be further purified using solid-phase extraction (SPE) with an appropriate ion-exchange column to remove interfering compounds.[3]

  • Sample Dilution:

    • Dilute the final extract with ultrapure water to ensure the concentration is within the optimal response range of the mass spectrometer and to minimize solvent effects (methanol proportion should ideally be below 10%).[2]

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a UHPLC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 35 °C.[8]

    • Gradient:

      • 0-0.8 min: 2% B

      • 0.8-5.0 min: Linear gradient from 2% to 30% B

      • 5.0-5.1 min: Linear gradient to 95% B

      • 5.1-6.0 min: Hold at 95% B

      • 6.0-6.1 min: Return to 2% B

      • 6.1-7.0 min: Re-equilibration at 2% B

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Triple Quadrupole or High-Resolution MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Nebulizer Gas Flow: Instrument dependent.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/dd-MS2 for identification on a high-resolution instrument.

      • MRM Transition for this compound (example): Precursor ion (e.g., m/z of [M-H]⁻) → Product ion (e.g., m/z 97). The specific precursor mass and optimal collision energy should be determined by direct infusion of a standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PlantTissue Plant Tissue Homogenization Homogenization PlantTissue->Homogenization Extraction Methanol Extraction Homogenization->Extraction Purification SPE Purification Extraction->Purification FinalExtract Final Extract Purification->FinalExtract UHPLC UHPLC Separation FinalExtract->UHPLC MS Mass Spectrometry UHPLC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for mass spectrometry analysis.

References

Technical Support Center: Enhancing Glucoputranjivin Production in Engineered Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at increasing glucoputranjivin production in engineered plants.

Frequently Asked Questions (FAQs)

Q1: What is the key enzymatic step for initiating this compound biosynthesis?

A1: The initial and committed step in the biosynthesis of this compound, a valine-derived glucosinolate, is the conversion of L-valine to its corresponding aldoxime. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family.[1][2][3] Overexpression of a suitable CYP79 enzyme is a primary strategy for increasing the metabolic flux towards this compound.

Q2: Which specific CYP79 enzyme should I use to increase this compound production?

A2: While the endogenous CYP79 responsible for this compound production in plants like Sisymbrium officinale may not be fully characterized, studies have shown that heterologous expression of certain CYP79s can lead to the production of valine-derived glucosinolates. For example, CYP79D2 from cassava (Manihot esculenta) has been successfully used to produce valine- and isoleucine-derived glucosinolates when expressed in Arabidopsis.[1][2][3] Therefore, codon-optimized CYP79D2 is a strong candidate for engineering this compound production.

Q3: What host plant system is recommended for these experiments?

A3: Nicotiana benthamiana is a highly recommended host for transient expression experiments due to its rapid growth and amenability to Agrobacterium-mediated transformation.[4][5][6][7] This allows for rapid testing of genetic constructs before moving to stable transformation in the target crop species. For stable expression, Arabidopsis thaliana is a well-characterized model organism for glucosinolate research.

Q4: How can I quantify the amount of this compound in my engineered plants?

A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) analysis of desulfoglucosinolates.[8][9][10] This involves extraction of glucosinolates from plant tissue, enzymatic desulfation, and subsequent separation and quantification by HPLC with UV detection. A pure standard of this compound or a related compound like sinigrin can be used to create a standard curve for accurate quantification.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the process of engineering plants for increased this compound production.

Problem 1: Low or no detectable this compound in transgenic plants.

Possible Cause Troubleshooting Step
Inefficient gene expression - Verify transgene insertion and expression levels using PCR, RT-qPCR, or Western blotting. - Use a strong constitutive promoter (e.g., CaMV 35S) or a tissue-specific promoter relevant to glucosinolate biosynthesis.
Sub-optimal codon usage - Ensure the coding sequence of the introduced gene (e.g., CYP79D2) is codon-optimized for the host plant species to improve translation efficiency.
Limited precursor availability - Co-express genes involved in the L-valine biosynthesis pathway to increase the precursor pool. - Supplement the growth media with L-valine.
Inefficient downstream pathway - The endogenous downstream enzymes in the host plant may not efficiently convert the aldoxime intermediate. Consider co-expressing other genes in the glucosinolate core pathway from a high-producing species.
Post-transcriptional gene silencing - Co-express a viral suppressor of gene silencing (e.g., p19) in transient expression systems.[5][6]

Problem 2: High variability in this compound levels between different transgenic lines.

Possible Cause Troubleshooting Step
Position effect variegation - This is common in stable transformations due to random insertion of the T-DNA. - Screen a larger number of independent transgenic lines to identify those with stable and high-level expression.
Somaclonal variation - Ensure uniform tissue culture conditions to minimize variation introduced during the regeneration process.
Environmental factors - Grow all plant lines under standardized conditions (light, temperature, nutrients) as environmental stress can influence secondary metabolite production.

Problem 3: HPLC analysis shows poor peak resolution or unexpected peaks.

Possible Cause Troubleshooting Step
Incomplete desulfation - Ensure the sulfatase enzyme is active and the reaction is carried out for a sufficient duration. - Prepare fresh enzyme solution for each batch of samples.
Sample degradation - Keep extracts on ice and process them quickly to prevent degradation of glucosinolates by myrosinases. A boiling step can be included to inactivate myrosinases.
Co-eluting compounds - Optimize the HPLC gradient (acetonitrile/water) to improve the separation of peaks.[10] - Use a diode array detector (DAD) to check the spectral purity of the peaks.
Incorrect identification - If available, run a pure standard of this compound to confirm the retention time. - Use mass spectrometry (LC-MS) for definitive identification of the compound.

Experimental Protocols

1. Agrobacterium-mediated Transient Transformation of Nicotiana benthamiana

This protocol is adapted for the transient expression of genes to increase this compound production.

  • Materials:

    • Agrobacterium tumefaciens strain GV3101 carrying the binary vector with your gene of interest (e.g., CYP79D2).

    • N. benthamiana plants (4-6 weeks old).

    • Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone.[5]

    • Needleless 1 mL syringe.

  • Procedure:

    • Grow a single colony of Agrobacterium in 5 mL of LB medium with appropriate antibiotics at 28°C overnight with shaking.

    • Inoculate 50 mL of LB with the overnight culture and grow to an OD₆₀₀ of 0.8-1.0.

    • Pellet the cells by centrifugation at 4000 x g for 10 minutes.

    • Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0.

    • Incubate the bacterial suspension at room temperature for 2-3 hours.

    • Infiltrate the abaxial side of the N. benthamiana leaves using a needleless syringe.[4][5]

    • Mark the infiltrated areas.

    • Harvest the infiltrated leaf tissue 3-5 days post-infiltration for analysis.

2. Quantification of this compound by HPLC

This protocol outlines the extraction and analysis of this compound.

  • Materials:

    • Plant tissue (fresh or freeze-dried).

    • 80% methanol.

    • DEAE-Sephadex A-25 resin.

    • Purified sulfatase (Helix pomatia).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound or sinigrin standard.

  • Procedure:

    • Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% methanol.

    • Incubate at 70°C for 30 minutes to inactivate myrosinases.

    • Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.

    • Prepare a mini-column with DEAE-Sephadex A-25.

    • Load the supernatant onto the column and allow it to pass through.

    • Wash the column with water.

    • Add 75 µL of purified sulfatase solution and let it react overnight at room temperature to desulfate the glucosinolates.[10]

    • Elute the desulfoglucosinolates with 2 x 0.5 mL of water.

    • Analyze the eluate by reverse-phase HPLC with a C18 column. Use a water:acetonitrile gradient for separation and detect at 229 nm.[10]

    • Quantify the this compound peak by comparing its area to a standard curve generated from a pure standard.

Visualizations

Glucoputranjivin_Biosynthesis_Pathway Valine L-Valine Aldoxime Valine-derived Aldoxime Valine->Aldoxime CYP79 (e.g., CYP79D2) Core_Structure Glucosinolate Core Structure Formation Aldoxime->Core_Structure CYP83, UGTs, SOTs This compound This compound Core_Structure->this compound Experimental_Workflow Gene_Construct 1. Gene Construct Design (e.g., 35S::CYP79D2) Transformation 2. Agrobacterium-mediated Transformation Gene_Construct->Transformation Plant_Culture 3. Plant Culture & Selection Transformation->Plant_Culture Extraction 4. Metabolite Extraction Plant_Culture->Extraction Analysis 5. HPLC Analysis Extraction->Analysis Data_Interpretation 6. Data Interpretation Analysis->Data_Interpretation Troubleshooting_Tree Start Low/No this compound Check_Expression Check Transgene Expression (RT-qPCR) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Precursor_Limit Possible Precursor Limitation Expression_OK->Precursor_Limit Yes Optimize_Construct Optimize Gene Construct (Codon, Promoter) Expression_OK->Optimize_Construct No Downstream_Limit Possible Downstream Enzyme Limitation Precursor_Limit->Downstream_Limit Feed_Precursor Supplement with L-Valine Precursor_Limit->Feed_Precursor

References

Addressing solubility issues of Glucoputranjivin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Glucoputranjivin Solubility and Handling

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges and providing clear guidance for the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a type of glucosinolate, a class of secondary metabolites found in cruciferous plants. Due to the presence of a hydrophilic thioglucose moiety and an ionized sulfate group, this compound is a polar molecule and is generally considered to be water-soluble[1].

Q2: I am having trouble dissolving this compound in a non-polar organic solvent. Why is this happening?

A2: this compound's polarity makes it poorly soluble in non-polar organic solvents. The principle of "like dissolves like" applies here; polar molecules like this compound will readily dissolve in polar solvents like water but will have very limited solubility in non-polar solvents.

Q3: What are the recommended solvents for preparing stock solutions of this compound for in vitro assays?

A3: For most biological assays, sterile water or a buffer solution is the recommended solvent for preparing this compound stock solutions. If a higher concentration is needed than what is achievable in aqueous solutions, or if the experimental protocol requires an organic solvent, Dimethyl Sulfoxide (DMSO) can be used. However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically below 0.1%) to avoid solvent-induced toxicity or off-target effects.

Q4: Is this compound stable in solution?

A4: Glucosinolates can be sensitive to heat and enzymatic degradation. It is recommended to store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Some degradation of glucosinolates has been observed at temperatures below 100°C, and they can be more rapidly degraded in basic solutions[2][3].

Q5: Can I heat the solution to increase the solubility of this compound?

A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can lead to the degradation of this compound[4][5].

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound does not dissolve in water or buffer. The concentration is too high, exceeding its solubility limit.- Try reducing the concentration.- Gently warm the solution (up to 37°C) while stirring or vortexing.- Use sonication for a short period to aid dissolution.
Precipitation occurs when diluting a DMSO stock solution into an aqueous medium. The concentration of this compound in the final aqueous solution is above its solubility limit. DMSO is a good solubilizing agent, but its effect is diminished upon dilution.- Increase the proportion of the aqueous medium to DMSO in the final solution.- Prepare a more dilute stock solution in DMSO.- Add the DMSO stock solution to the aqueous medium slowly while vortexing.
Observed biological activity is lower than expected. The compound may not be fully dissolved, leading to an inaccurate final concentration in the assay.- Visually inspect the solution for any particulate matter before use.- Centrifuge the solution and test the supernatant to ensure no undissolved compound is present.- Re-prepare the stock solution using the recommended procedures.
Inconsistent results between experiments. Potential degradation of this compound in the stock solution.- Prepare fresh stock solutions for each experiment.- Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.- Store stock solutions protected from light.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, the following table provides estimates based on the general properties of glucosinolates and available experimental information. Researchers should perform their own solubility tests for their specific experimental conditions.

Solvent Estimated Solubility Notes
Water SolubleAs a polar glucosinolate, it is expected to be readily soluble in water. Concentrations of at least 4.5 mM have been used in experiments, though the solvent for the initial stock was not specified[6].
Phosphate-Buffered Saline (PBS) SolubleSimilar to water, it should be soluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent and is a good choice for preparing concentrated stock solutions.
Ethanol Sparingly SolubleSolubility is expected to be lower than in water or DMSO. Aqueous ethanol mixtures may be more effective.
Methanol SolubleMethanol, particularly in aqueous mixtures (e.g., 70% methanol), is commonly used for extracting glucosinolates, suggesting good solubility[2][7].
Acetonitrile Sparingly SolubleOften used in HPLC analysis with water, suggesting some solubility in aqueous mixtures.
Chloroform InsolubleAs a non-polar solvent, it is not suitable for dissolving this compound.
Hexane InsolubleAs a non-polar solvent, it is not suitable for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Objective: To prepare a sterile aqueous stock solution of this compound for use in cell-based assays.

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water or buffer to achieve the desired concentration.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a DMSO Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile tube, weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to reach the target concentration.

  • Vortex the solution vigorously for 2-3 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the DMSO stock solution in tightly sealed vials at -20°C.

Mandatory Visualizations

This compound Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh this compound Powder add_solvent Add Solvent (e.g., Water, DMSO) start->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol sterilize Sterile Filter (if aqueous) check_sol->sterilize Aqueous Solution store Store at -20°C or -80°C check_sol->store DMSO Solution sterilize->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Assay Medium thaw->dilute add_to_assay Add to Experimental System (e.g., Cells) dilute->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for the preparation and experimental use of this compound solutions.

Signaling Pathways Involving this compound's Molecular Targets

This compound has been shown to be an agonist of the bitter taste receptor T2R16[6]. Its degradation product, isopropyl isothiocyanate, is a known activator of the TRPA1 channel[8][9].

T2R16 Signaling Pathway

T2R16_Signaling This compound This compound T2R16 T2R16 Receptor This compound->T2R16 G_protein G-protein (Gustducin) T2R16->G_protein activates PLCb2 Phospholipase C-β2 G_protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Bitter_Taste Perception of Bitterness Neurotransmitter->Bitter_Taste

Caption: Simplified signaling pathway of the T2R16 bitter taste receptor activated by this compound.

TRPA1 Signaling Pathway (activated by Isopropyl Isothiocyanate)

TRPA1_Signaling ITC Isopropyl Isothiocyanate (from this compound) TRPA1 TRPA1 Channel ITC->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Na_influx Na⁺ Influx TRPA1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Neurotransmitter_release Neurotransmitter Release (e.g., CGRP, Substance P) AP->Neurotransmitter_release Pain_sensation Pain/Irritation Sensation Neurotransmitter_release->Pain_sensation

Caption: Simplified signaling pathway of the TRPA1 channel activated by this compound's breakdown product.

References

Technical Support Center: Refining Glucoputranjivin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Glucoputranjivin and the removal of its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I need to be aware of during purification?

A1: The most common isomer that co-elutes with this compound is glucocochlearin, which has a sec-butyl side chain instead of the isopropyl side chain of this compound.[1][2] Another potential isomer is isobutyl glucosinolate.[2][3] These isomers often have very similar chromatographic behaviors, making their separation challenging.[1]

Q2: What are the recommended initial extraction methods for this compound from plant material?

A2: A common and effective method for extracting this compound from plant material, such as Sisymbrium officinale seeds, is hot methanol extraction.[1] This typically involves extracting the ground material with 80% methanol at elevated temperatures (e.g., 80°C) to simultaneously extract the compound and inactivate myrosinase, an enzyme that can degrade glucosinolates.[1][4]

Q3: What analytical techniques are best for assessing the purity of this compound and detecting isomers?

A3: High-Performance Liquid Chromatography (HPLC) with a C18 column is the most widely used technique for both qualitative and quantitative analysis of this compound and its isomers.[1][4][5] Detection is typically performed using a UV detector at 229 nm.[4] For structural confirmation and identification of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][2]

Q4: Is it possible to synthesize this compound to obtain a pure standard?

A4: Yes, total synthesis of this compound has been reported and can be a valuable strategy to obtain a high-purity standard for analytical purposes and to confirm the structure of the natural product.[1][6] The availability of a pure standard is highly beneficial for optimizing purification methods and for accurate quantification.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor resolution between this compound and its isomers in preparative HPLC.
  • Possible Cause 1: Inadequate Mobile Phase Composition. The choice and ratio of solvents in the mobile phase are critical for separating closely related isomers.

    • Solution:

      • Optimize the organic modifier: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[7]

      • Try a different organic modifier: If acetonitrile does not provide adequate separation, methanol can be tested as it offers different selectivity.[7]

      • Adjust the pH: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, which can affect retention and selectivity. Use a buffer to maintain a stable pH.[7][8]

      • Incorporate additives: Ion-pairing reagents can be added to the mobile phase to enhance the separation of ionic compounds like glucosinolates.[7]

  • Possible Cause 2: Suboptimal Stationary Phase. The choice of HPLC column is crucial for isomer separation.

    • Solution:

      • Use a high-resolution column: Employ a column with a smaller particle size (e.g., 3 µm) and a longer length to increase theoretical plates and improve resolution.[4]

      • Test different stationary phases: While C18 is common, other stationary phases like C30 or phenyl-hexyl might offer different selectivities for isomer separation.[9]

  • Possible Cause 3: Column Overloading. Injecting too much sample can lead to broad, overlapping peaks.[10]

    • Solution:

      • Reduce the injection volume or sample concentration.

      • Perform multiple smaller injections instead of a single large one.

Issue 2: Co-elution of this compound and Glucocochlearin in Column Chromatography.
  • Possible Cause: Similar Polarity of Isomers. this compound and its isomers often have very similar polarities, leading to poor separation with standard column chromatography conditions.[1]

    • Solution:

      • Employ a shallow gradient elution: Instead of a steep gradient, use a very shallow and slow gradient of the elution solvent to maximize the separation between the isomers.

      • Utilize a multi-step purification approach: Combine column chromatography with a subsequent, higher-resolution technique like preparative Thin-Layer Chromatography (PTLC) or preparative HPLC.[1]

Issue 3: Degradation of this compound during purification.
  • Possible Cause 1: Enzymatic Degradation. The enzyme myrosinase, naturally present in the plant material, can hydrolyze glucosinolates if not properly inactivated.[4]

    • Solution:

      • Heat treatment during extraction: Use hot solvents (e.g., 70-80°C methanol) to denature myrosinase at the beginning of the extraction process.[1][4]

  • Possible Cause 2: Thermal Instability. Glucosinolates can be susceptible to degradation at high temperatures over extended periods.

    • Solution:

      • Avoid excessive heat: During solvent evaporation, use a rotary evaporator at a moderate temperature (e.g., below 40°C).

      • Store purified fractions appropriately: Store purified this compound at low temperatures (e.g., -20°C) to prevent degradation.

Experimental Protocols

Protocol 1: Extraction and Multi-Step Purification of this compound[1]
  • Extraction:

    • Extract ground Sisymbrium officinale seeds with 80% methanol at 80°C for 30 minutes.

    • Repeat the extraction on the plant material.

    • Combine the extracts and evaporate the solvent under vacuum to obtain the crude extract.

  • Flash Column Chromatography:

    • Subject the crude extract to two consecutive flash column chromatography steps.

    • Use a mobile phase of Dichloromethane:Methanol (60:40, v/v).

    • Collect fractions and analyze by TLC or analytical HPLC to identify fractions rich in this compound.

  • Preparative Thin-Layer Chromatography (PTLC):

    • Pool the enriched fractions from column chromatography.

    • Apply the pooled sample to a preparative TLC plate.

    • Develop the plate using a mobile phase of Dichloromethane:Methanol (65:35, v/v).

    • Scrape the band corresponding to this compound and elute the compound from the silica gel with methanol.

Protocol 2: General Preparative HPLC for Glucosinolate Isomer Separation (Adapted from[4][11])
  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase. Filter the sample through a 0.45 µm filter.

  • HPLC System and Column:

    • Use a preparative HPLC system with a suitable detector (e.g., UV at 229 nm).

    • Employ a reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Start with a shallow gradient, for example:

      • 0-5 min: 2% B

      • 5-40 min: Gradient from 2% to 35% B

      • 40-45 min: Wash with 98% B

      • 45-50 min: Re-equilibrate with 2% B

    • The flow rate will depend on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.

  • Fraction Collection: Collect fractions based on the chromatogram peaks.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound and the presence of any isomers.

Data Presentation

Table 1: Summary of Purification Methods for this compound

Purification StepStationary PhaseMobile Phase/EluentReported PurityReference
Flash Column ChromatographySilica GelDichloromethane:Methanol (60:40, v/v)Enriched fraction[1]
Preparative TLC (PTLC)Silica GelDichloromethane:Methanol (65:35, v/v)~94%[1]
Preparative HPLCReversed-Phase C18Acetonitrile/Water Gradient>90% (for synthesized standard)[6]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Sisymbrium officinale seeds extraction Hot Methanol Extraction (80°C) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Flash Column Chromatography crude_extract->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction ptlc Preparative TLC pure_this compound Pure this compound ptlc->pure_this compound enriched_fraction->ptlc hplc_analysis HPLC Purity Check pure_this compound->hplc_analysis nmr_confirmation NMR Structure Confirmation pure_this compound->nmr_confirmation

Caption: Workflow for the extraction and purification of this compound.

hplc_troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase cluster_loading Sample Loading start Poor Isomer Resolution in Preparative HPLC optimize_organic Vary Organic Solvent % start->optimize_organic change_organic Switch Organic Solvent (ACN to MeOH) start->change_organic adjust_ph Adjust pH with Buffer start->adjust_ph high_res_column Use High-Resolution Column start->high_res_column change_phase Test Different Stationary Phases start->change_phase reduce_load Reduce Injection Volume/Concentration start->reduce_load

Caption: Troubleshooting logic for poor isomer separation in HPLC.

References

Calibration curve issues in Glucoputranjivin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with calibration curves in the quantification of Glucoputranjivin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound calibration curve showing poor linearity (R² value < 0.99)?

Poor linearity across the entire calibration range can stem from several sources, including errors in standard preparation, instrumental problems, or matrix effects.

Troubleshooting Steps:

  • Verify Standard Preparation: Inaccuracies in weighing the reference standard or in performing serial dilutions are a common source of error. Re-prepare your stock and working standards using calibrated pipettes and volumetric flasks.[1]

  • Assess Column Performance: A contaminated or degraded HPLC column can lead to poor peak shape and inconsistent responses. Try flushing the column with a strong solvent or replace it if it has exceeded its typical lifespan (e.g., 1,500-2,000 injections).[2]

  • Check Mobile Phase: Ensure the mobile phase composition is correct, freshly prepared, and properly degassed. Inconsistent mobile phase can cause shifts in retention time and affect peak area integration.[3]

  • Instrument Equilibration: Allow the HPLC system, including the pump and detector, to fully equilibrate before starting the analysis to ensure a stable baseline.[1]

Q2: My calibration curve is linear at low concentrations but curves downwards at higher concentrations. What is the likely cause?

This phenomenon typically indicates detector saturation.[1] When the analyte concentration is too high, the detector's response no longer increases proportionally.

Troubleshooting Steps:

  • Extend the Dilution Series: Prepare standards with lower concentrations to identify the linear dynamic range of your detector. Most UV detectors maintain linearity up to approximately 1.0 Absorbance Unit.[1]

  • Reduce Injection Volume: Injecting a smaller volume of your high-concentration standards can prevent detector overload.[1]

  • Adjust Wavelength: While less common, ensure you are using the optimal wavelength for this compound detection where response is maximal without being easily saturated.

Q3: How can I manage matrix effects when quantifying this compound in complex samples like plant extracts?

Matrix effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization or detection of the target analyte, leading to inaccurate quantification.[4][5][6]

Troubleshooting Steps:

  • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds like salts, proteins, and phospholipids before injection.[4]

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract (a sample known to not contain this compound) that has undergone the same extraction procedure as your samples. This helps to compensate for any consistent matrix effects.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can minimize the concentration of interfering matrix components.

Q4: My this compound or internal standard peaks are showing poor shape (e.g., fronting, tailing, or splitting). How can this affect my calibration?

Poor peak shape compromises the accuracy of peak integration, which directly impacts the reliability of your calibration curve.

Troubleshooting Steps:

  • Check for Column Contamination: As mentioned in Q1, contaminants can cause peak tailing. Flush the column.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound, which is an acidic compound. An incorrect pH can lead to peak tailing.

  • Replace the Column/Pre-column: If flushing does not resolve the issue, the column or pre-column may be degraded and require replacement.[2]

  • Investigate for Co-elution: A hidden co-eluting peak can cause apparent peak splitting or broadening. Adjusting the mobile phase gradient may be necessary to resolve the two peaks.[2]

Experimental Protocols and Data

Protocol: Preparation of this compound Calibration Standards

This protocol describes the preparation of a set of calibration standards for HPLC-UV analysis.

  • Prepare Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound reference standard.

    • Dissolve the standard in a small amount of methanol in a 10 mL Class A volumetric flask.

    • Bring the flask to volume with methanol and mix thoroughly. This is your stock solution.

  • Perform Serial Dilutions:

    • Label a series of vials for your working standards (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL).

    • Use the stock solution to prepare the highest concentration standard. For example, transfer 5 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and fill to the mark with methanol to get a 500 µg/mL standard.

    • Use the newly created standard to prepare the next one in the series, and so on, until all concentrations are prepared.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate C18 column and mobile phase.

    • Inject the prepared working standards, starting from the lowest concentration. It is good practice to inject a solvent blank between standards to prevent carryover.[1]

  • Data Analysis:

    • Integrate the peak area for this compound in each chromatogram.

    • Create a calibration curve by plotting the peak area versus the known concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.995.

Data Tables

Table 1: Example Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
8.055,000
40280,000
80555,000
2601,810,000
5203,650,000
Linearity (R²)0.998

Note: Data is hypothetical, based on typical concentration ranges found in literature.[7]

Table 2: Typical HPLC Parameters for Glucosinolate Analysis

ParameterSetting
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with an acid modifier like 0.1% Formic Acid)
Flow Rate 1.0 mL/min[8]
Detection Wavelength ~229 nm[9]
Column Temperature 30-35 °C
Injection Volume 10-20 µL

Visual Guides

Workflow for Generating a Calibration Curve

This diagram illustrates the standard procedure for creating and validating a calibration curve for this compound quantification.

cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Pure This compound Standard B Prepare Stock Solution (e.g., 1000 µg/mL) A->B C Perform Accurate Serial Dilutions B->C D Equilibrate HPLC System C->D E Inject Standards (Low to High Conc.) D->E F Acquire Chromatographic Data (Peak Area) E->F G Plot Peak Area vs. Concentration F->G H Perform Linear Regression G->H I Evaluate Linearity (Check R² ≥ 0.995) H->I

Caption: Experimental workflow for generating a calibration curve.

Troubleshooting Non-Linear Calibration Curves

This decision tree provides a logical workflow to diagnose and resolve common causes of non-linearity in calibration curves.

Start Start: Poor Linearity (R² < 0.99) Q1 Is curve flat/bent at high concentrations? Start->Q1 A1_Yes Detector Saturation Q1->A1_Yes Yes Q2 Is linearity poor across the entire range? Q1->Q2 No Sol1 Solution: 1. Lower concentration range. 2. Reduce injection volume. A1_Yes->Sol1 End Linearity Restored Sol1->End A2_Yes Systematic Error Source Q2->A2_Yes Yes Q3 Are peak shapes poor (tailing/fronting)? Q2->Q3 No Sol2 Check: 1. Standard preparation accuracy. 2. Column performance/age. 3. Mobile phase consistency. A2_Yes->Sol2 Sol2->End A3_Yes Chromatographic Issue Q3->A3_Yes Yes Sol3 Troubleshoot: 1. Column contamination. 2. Mobile phase pH. 3. Potential co-elution. A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting workflow for non-linear calibration curves.

References

Validation & Comparative

Wild vs. Cultivated Plants: A Comparative Analysis of Glucoputranjivin Content

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the variations in phytochemical composition between wild and cultivated plants is crucial for ensuring the quality, efficacy, and safety of plant-derived products. This guide provides a comparative analysis of glucoputranjivin content in wild versus cultivated Sisymbrium officinale (L.) Scop., also known as hedge mustard, offering quantitative data and detailed experimental protocols.

This compound, a key glucosinolate found in Sisymbrium officinale, is a subject of growing interest for its potential biological activities.[1][2] The concentration of this and other secondary metabolites can be significantly influenced by the plant's growing conditions. This comparison aims to shed light on the differences in this compound levels between plants sourced from their natural habitat and those grown under controlled agricultural conditions.

Quantitative Comparison of this compound

A study comparing the total glucosinolate and specific this compound content in various parts of wild and cultivated Sisymbrium officinale revealed that while the total glucosinolate amounts are generally comparable, there can be considerable variability.[1][2] The data below summarizes the findings for total glucosinolates, as specific comparative values for this compound were not presented in a direct wild vs. cultivated table in the primary study. However, the study did establish that this compound is the main glucosinolate in this plant.[2][3]

Plant PartPlant TypeTotal Glucosinolates (% dry weight)
Flowers Cultivated1.5 - 2.5
Wild1.8 - 3.0 (with one sample notably higher)
Leaves Cultivated0.5 - 1.5
Wild0.8 - 2.0 (with one sample notably higher)
Seeds Cultivated0.4 - 0.8
Wild0.5 - 1.0
Roots Cultivated~0.1
WildNot specified

Note: The data is aggregated from graphical representations in the source material and presented as approximate ranges. The study noted that single wild samples from a specific location showed remarkably higher concentrations.[1]

Experimental Protocols

The accurate quantification of this compound relies on robust extraction and analytical methods. The following protocols are based on established methodologies for glucosinolate analysis.[4][5]

Glucosinolate Extraction

This method is designed to extract intact glucosinolates while deactivating the myrosinase enzyme, which can otherwise lead to their degradation.[5]

  • Sample Preparation: Plant material (e.g., leaves, flowers) is freeze-dried and then homogenized to a fine powder.[6]

  • Extraction: A known quantity of the powdered plant material is extracted with a 70% methanol solution at a high temperature (e.g., 75°C) to inactivate myrosinase.[5][7] The mixture is typically vortexed and sonicated to ensure thorough extraction.[7]

  • Purification: The resulting extract is passed through an ion-exchange column (e.g., DEAE-Sephadex) for purification.[4]

  • Desulfation: The purified glucosinolates are treated with a sulfatase solution to convert them into their desulfo-counterparts, which are more amenable to chromatographic analysis.[4]

  • Elution and Lyophilization: The desulfoglucosinolates are eluted from the column with ultrapure water and then freeze-dried.[4]

High-Pressure Liquid Chromatography (HPLC) Analysis

HPLC is a widely used and reliable technique for the separation and quantification of glucosinolates.[4][8]

  • Sample Reconstitution: The freeze-dried desulfoglucosinolate residue is redissolved in a precise volume of ultrapure water.[4]

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically performed using a mobile phase consisting of water and acetonitrile.

  • Detection: A photodiode array (PDA) or ultraviolet (UV) detector is used to detect the desulfoglucosinolates at a specific wavelength (e.g., 229 nm).[4]

  • Quantification: The concentration of individual glucosinolates, such as this compound, is determined by comparing their peak areas to a calibration curve generated from a pure reference standard.[2][3][4]

Visualizing the Workflow and Biosynthesis

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biosynthetic pathway of glucosinolates.

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis wild Wild Plants freeze_drying Freeze-Drying wild->freeze_drying cultivated Cultivated Plants cultivated->freeze_drying homogenization Homogenization freeze_drying->homogenization extraction Methanol Extraction (75°C) homogenization->extraction purification Ion-Exchange Chromatography extraction->purification desulfation Sulfatase Treatment purification->desulfation hplc HPLC-UV/PDA Analysis desulfation->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for comparing this compound content.

glucosinolate_biosynthesis cluster_amino_acid Amino Acid Precursor cluster_core_pathway Core Biosynthetic Pathway cluster_final_product Final Product amino_acid Valine chain_elongation Chain Elongation amino_acid->chain_elongation aldoxime Aldoxime Formation chain_elongation->aldoxime thiohydroximic_acid Thiohydroximic Acid Formation aldoxime->thiohydroximic_acid s_glucosylation S-Glucosylation thiohydroximic_acid->s_glucosylation sulfation Sulfation s_glucosylation->sulfation This compound This compound sulfation->this compound

Caption: Biosynthetic pathway of this compound from valine.

Conclusion

The comparison between wild and cultivated Sisymbrium officinale indicates that while glucosinolate levels are broadly similar, environmental factors in the wild can lead to instances of significantly higher concentrations. For drug development and research applications requiring standardized concentrations of this compound, cultivated sources may offer greater consistency. Conversely, wild populations could be a source for selecting high-yield chemotypes. The provided experimental protocols offer a robust framework for the accurate quantification of this compound, essential for quality control and further research into its therapeutic potential.

References

Glucoputranjivin vs. Sinigrin: A Comparative Analysis of Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals distinct bioactivity profiles for the glucosinolates Glucoputranjivin and Sinigrin. While Sinigrin has been extensively studied, demonstrating notable anticancer, anti-inflammatory, and antioxidant properties, data on this compound remains limited. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Glucosinolates are sulfur-containing plant secondary metabolites that, upon enzymatic hydrolysis by myrosinase, release biologically active compounds, primarily isothiocyanates. Sinigrin, found in cruciferous vegetables like broccoli and mustard, is hydrolyzed to allyl isothiocyanate (AITC). This compound, present in plants such as Sisymbrium officinale (hedge mustard), yields isopropyl isothiocyanate (IPITC) upon hydrolysis. The majority of the biological activities attributed to these glucosinolates are mediated by their respective isothiocyanate derivatives.

Comparative Bioactivity Data

To facilitate a direct comparison, the following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of Sinigrin and the hydrolysis product of this compound, isopropyl isothiocyanate. It is important to note that direct comparative studies are scarce, and the data for isopropyl isothiocyanate is less comprehensive than that for Sinigrin.

Table 1: Anticancer Activity (IC₅₀ Values)
CompoundCancer Cell LineIC₅₀ ValueReference
Sinigrin H460 (Lung Carcinoma)60 µg/mL[1]
DU-145 (Prostate Cancer)15.88 µg/mL (sinigrin-rich fraction)[2]
HCT-15 (Colon Adenocarcinoma)21.42 µg/mL (sinigrin-rich fraction)[2]
A-375 (Melanoma)24.58 µg/mL (sinigrin-rich fraction)[2]
Hydrolyzed Sinigrin (AITC) HL60 (Promyelocytic Leukemia)2.71 µM[3]
Malignant Glioma GBM 84019.25 ± 0.69 μM[4]
MCF-7 (Breast Cancer)~5 µM[4]
MDA-MB-23 (Breast Cancer)~5 µM[4]
H1299 (Lung Cancer)5 µM[4]
A549 (Lung Cancer)10 µM[4]
Isopropyl Isothiocyanate (from this compound) MDA-MB-231 (Breast Cancer)Not determined (53.18% inhibition at 100 µg/mL)[5]
A549 (Lung Cancer)Not determined (56.61% inhibition at 100 µg/mL)[5]
T24 (Bladder Cancer)Not determined (60.02% inhibition at 100 µg/mL)[5]
Table 2: Anti-inflammatory Activity
CompoundAssayCell LineKey FindingsReference
Sinigrin Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibited LPS-induced NO production in a concentration-dependent manner.[6]
COX-2 ExpressionRAW 264.7 MacrophagesInhibited LPS-induced COX-2 expression.[6]
Pro-inflammatory CytokinesRAW 264.7 MacrophagesSignificantly suppressed the production of TNF-α and IL-6.[3][6]
Isopropyl Isothiocyanate (from this compound) COX-2 InhibitionNot specifiedExhibited inhibitory activity against COX-2 enzyme.[6]
Table 3: Antioxidant Activity
CompoundAssayResultsReference
Sinigrin DPPH Radical Scavenging79.31% scavenging at 100 µg/mL[1]
ABTS Radical Scavenging77.55% scavenging at 100 µg/mL[1]
Isopropyl Isothiocyanate (from this compound) Free Radical ScavengingLower activity compared to other tested isothiocyanates.[6]

Signaling Pathways

The biological activities of Sinigrin and its metabolite, AITC, have been linked to the modulation of key cellular signaling pathways. In contrast, the specific signaling pathways affected by this compound or IPITC are not as well-documented.

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; Sinigrin [label="Sinigrin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Mediators [label="Inflammatory Mediators\n(NO, COX-2, PGE2, TNF-α, IL-6, IL-1β, IL-18)", style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> MAPK [color="#34A853"]; LPS -> NF_kB [color="#34A853"]; LPS -> NLRP3 [color="#34A853"]; Sinigrin -> MAPK [label="Inhibits", color="#EA4335", arrowhead=tee]; Sinigrin -> NF_kB [label="Inhibits", color="#EA4335", arrowhead=tee]; Sinigrin -> NLRP3 [label="Inhibits", color="#EA4335", arrowhead=tee]; MAPK -> Inflammatory_Mediators [color="#34A853"]; NF_kB -> Inflammatory_Mediators [color="#34A853"]; NLRP3 -> Inflammatory_Mediators [color="#34A853"]; } .dot Caption: Sinigrin's Anti-inflammatory Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the bioactivities of Sinigrin.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Sinigrin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are used to determine the free radical scavenging activity of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is added to the DPPH solution.

    • The mixture is incubated in the dark.

    • The decrease in absorbance at a specific wavelength (around 517 nm) is measured, indicating the scavenging of the DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The test compound is added to the ABTS•+ solution.

    • The reduction in absorbance at a specific wavelength (around 734 nm) is measured, which corresponds to the level of radical scavenging.

Experimental_Workflow Compound Compound Hydrolysis Hydrolysis Compound->Hydrolysis Anticancer Anticancer Compound->Anticancer Anti_inflammatory Anti_inflammatory Compound->Anti_inflammatory Antioxidant Antioxidant Compound->Antioxidant Hydrolysis->Anticancer Hydrolysis->Anti_inflammatory Hydrolysis->Antioxidant Data_Analysis Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis

Conclusion

The available scientific evidence strongly supports the multifaceted bioactivity of Sinigrin, particularly its anticancer, anti-inflammatory, and antioxidant effects. These activities are primarily attributed to its hydrolysis product, allyl isothiocyanate, which has been shown to modulate key signaling pathways involved in inflammation and cell proliferation.

In contrast, the bioactivity of this compound is significantly less understood. While its hydrolysis product, isopropyl isothiocyanate, has demonstrated some preliminary cytotoxic and anti-inflammatory potential, a lack of comprehensive quantitative data, such as IC₅₀ values, hinders a direct and robust comparison with Sinigrin.

Future research should focus on conducting detailed in vitro and in vivo studies to quantify the anticancer, anti-inflammatory, and antioxidant activities of both this compound and isopropyl isothiocyanate. Such studies are essential to elucidate their mechanisms of action and to fully assess their therapeutic potential relative to more established glucosinolates like Sinigrin. Direct comparative investigations under standardized experimental conditions would be particularly valuable to the scientific community.

References

Glucoputranjivin and TRPA1 Channel Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of Glucoputranjivin's role in Transient Receptor Potential Ankyrin 1 (TRPA1) channel activation reveals it to be an inactive precursor, while its isothiocyanate derivatives demonstrate potent agonistic activity. This guide provides a comparative analysis of this compound and its breakdown products against other known TRPA1 activators, supported by experimental data and detailed methodologies.

Executive Summary

Recent studies have clarified the role of this compound in relation to the TRPA1 ion channel, a key player in pain and inflammation signaling. Contrary to the initial hypothesis, direct application of this compound does not lead to TRPA1 activation.[1][2] Instead, its biological activity is mediated through its enzymatic hydrolysis into potent isothiocyanate compounds, namely Isopropyl Isothiocyanate (IPITC) and 2-Butyl Isothiocyanate (2-BITC).[1] This guide presents a detailed comparison of the TRPA1-activating capabilities of these compounds alongside other well-characterized agonists.

Comparative Analysis of TRPA1 Agonists

The potency of various compounds in activating TRPA1 channels is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound, its derivatives, and other common TRPA1 agonists.

CompoundChemical ClassTRPA1 Activator?EC50 (µM)Reference
This compound GlucosinolateNo Inactive[1][2]
Isopropyl Isothiocyanate (IPITC)IsothiocyanateYes0.53[3]
2-Butyl Isothiocyanate (2-BITC)IsothiocyanateYes0.68[3]
Allyl Isothiocyanate (AITC)IsothiocyanateYes0.58 - 6.0[3][4]
CinnamaldehydeAldehydeYes~60[5]

Signaling Pathways and Experimental Workflows

TRPA1 Activation by Isothiocyanates

Isothiocyanates are electrophilic compounds that activate TRPA1 channels through covalent modification of cysteine and lysine residues within the N-terminus of the channel protein. This modification induces a conformational change, leading to channel opening and subsequent cation influx, primarily Ca2+ and Na+.

TRPA1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Isothiocyanate Isothiocyanate TRPA1_closed TRPA1 Channel (Closed) Isothiocyanate->TRPA1_closed Crosses membrane Cysteine_Residues Cysteine/Lysine Residues Isothiocyanate->Cysteine_Residues Covalent Modification TRPA1_open TRPA1 Channel (Open) Ca_ion Ca²⁺ Influx TRPA1_open->Ca_ion Channel Opening Cysteine_Residues->TRPA1_open Conformational Change Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response

TRPA1 activation by isothiocyanates.
Experimental Workflow for Assessing TRPA1 Activation

The following diagram illustrates a typical workflow for evaluating the effect of a test compound on TRPA1 channels expressed in a heterologous system like HEK293 cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with TRPA1 plasmid Cell_Culture->Transfection Plating Plate cells on coverslips Transfection->Plating Dye_Loading Load with Ca²⁺ indicator (e.g., Fura-2 AM) Plating->Dye_Loading Imaging_Setup Mount on microscope and perfuse with buffer Dye_Loading->Imaging_Setup Compound_Application Apply test compound Imaging_Setup->Compound_Application Data_Acquisition Record fluorescence changes (Calcium Imaging) or membrane currents (Patch Clamp) Compound_Application->Data_Acquisition Ratio_Calculation Calculate 340/380 nm fluorescence ratio or current amplitude Data_Acquisition->Ratio_Calculation Dose_Response Generate dose-response curve Ratio_Calculation->Dose_Response EC50_Determination Determine EC50 value Dose_Response->EC50_Determination

Workflow for TRPA1 activation assay.

Experimental Protocols

Calcium Imaging Protocol for TRPA1 Activation in HEK293 Cells

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 activation using the ratiometric fluorescent indicator Fura-2 AM.

1. Cell Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For transient transfection, introduce a plasmid encoding for human TRPA1 into the HEK293 cells using a suitable transfection reagent.

  • 24 hours post-transfection, plate the cells onto poly-L-lysine-coated glass coverslips and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a physiological salt solution (e.g., Hank's Balanced Salt Solution) with 2 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Wash the cells twice with the loading buffer.

  • Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the recording buffer (physiological salt solution without Fura-2 AM) to remove excess dye.

3. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Continuously perfuse the cells with the recording buffer.

  • Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

  • Establish a stable baseline fluorescence ratio (340/380 nm) for 1-2 minutes.

  • Apply the test compound (e.g., this compound, IPITC) at various concentrations through the perfusion system.

  • Record the changes in the 340/380 nm fluorescence ratio. An increase in this ratio indicates a rise in intracellular calcium.

  • At the end of each experiment, apply a saturating concentration of a known TRPA1 agonist (e.g., AITC) as a positive control, followed by ionomycin to determine the maximum fluorescence ratio.

4. Data Analysis:

  • The 340/380 nm fluorescence ratio is calculated for each time point.

  • The change in the ratio from baseline is used to quantify the response to the test compound.

  • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

  • Fit the curve using a sigmoidal function to determine the EC50 value.

Whole-Cell Patch Clamp Electrophysiology Protocol

This protocol measures the ion currents flowing through TRPA1 channels upon activation.

1. Cell Preparation:

  • Prepare and transfect HEK293 cells with the TRPA1 plasmid as described in the calcium imaging protocol.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal solution should contain (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 with CsOH.

  • The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

3. Recording:

  • Transfer a coverslip with the transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

  • Apply the test compound via the perfusion system and record the changes in membrane current. Activation of TRPA1 will result in an increase in both inward and outward currents.

4. Data Analysis:

  • Measure the peak current amplitude at a specific voltage (e.g., +80 mV and -80 mV) in response to different concentrations of the test compound.

  • Construct a dose-response curve by plotting the normalized current against the compound concentration.

  • Calculate the EC50 value from the fitted curve.

Conclusion

The experimental evidence strongly indicates that this compound itself is not an agonist of the TRPA1 channel. Its activity is dependent on its conversion to isothiocyanates, such as isopropyl isothiocyanate and 2-butyl isothiocyanate, which are potent activators of TRPA1. This distinction is crucial for researchers and drug development professionals investigating TRPA1 modulation and the physiological effects of compounds derived from plants containing this compound. The provided protocols offer a standardized approach to further investigate and compare the activity of these and other compounds on TRPA1 channels.

References

A Comparative Guide to the Analytical Quantification of Glucoputranjivin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four prominent analytical techniques for the quantification of Glucoputranjivin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The information presented is collated from various scientific studies to offer a comparative overview of their performance, supported by detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section summarizes the key performance indicators of HPLC, LC-MS, GC-MS, and CE.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity differences on a stationary phase. Detection typically by UV absorbance.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity.Analysis of volatile derivatives or breakdown products (isothiocyanates) after separation in a gaseous mobile phase.Separation based on the differential migration of charged analytes in an electric field within a narrow capillary.
Sample Preparation Requires desulfation of intact glucosinolates to desulfo-glucosinolates for optimal separation and UV detection.Can analyze intact glucosinolates directly, without the need for desulfation.Requires derivatization (e.g., silylation) of the intact glucosinolate or hydrolysis to volatile isothiocyanates.Direct injection of aqueous extracts is often possible, requiring minimal sample preparation.
Selectivity Moderate; co-eluting compounds can interfere with quantification.High; mass spectrometric detection provides excellent selectivity.High for target breakdown products or derivatives.High resolution can separate structurally similar compounds.
Sensitivity Generally lower than MS-based methods.High sensitivity, capable of detecting trace amounts.High sensitivity for volatile derivatives.High sensitivity, especially when coupled with detectors like laser-induced fluorescence (LIF).
Limit of Detection (LOD) Typically in the low micromolar range.Generally in the nanomolar to picomolar range.Dependent on the derivative, but can be very low.Can reach very low levels, comparable to or exceeding HPLC.
Limit of Quantification (LOQ) Typically in the low to mid micromolar range.Generally in the low nanomolar range.Dependent on the derivative and matrix.Dependent on the detection method.
Linearity Good linearity over a defined concentration range.Excellent linearity over a wide dynamic range.Good linearity for the derivatized analyte.Good linearity is achievable.
Precision (%RSD) Relative Standard Deviations (RSDs) are generally below 5%.Typically demonstrates high reproducibility with low %RSD.Good precision for the analysis of derivatives.High reproducibility is a key feature.
Accuracy (%Recovery) Good accuracy with appropriate standards.High accuracy due to the specificity of MS detection.Accuracy depends on the efficiency of derivatization or hydrolysis.Good accuracy with proper validation.
Throughput Moderate; analysis time per sample is typically 20-30 minutes.Can be faster than HPLC, especially with UPLC systems.Can be time-consuming due to derivatization steps.High throughput is possible due to short analysis times.
Cost Relatively low initial and operational cost.High initial and operational cost.Moderate to high initial and operational cost.Low to moderate initial and operational cost.
Primary Application for this compound Routine quantification of desulfated this compound.Sensitive and specific quantification of intact this compound.Qualitative and quantitative analysis of this compound breakdown products (e.g., isopropyl isothiocyanate).Separation and quantification of intact this compound and other charged glucosinolates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) Protocol for Desulfo-Glucoputranjivin

This protocol is based on the analysis of desulfated glucosinolates.

a) Sample Extraction and Cleanup:

  • Homogenize 100 mg of freeze-dried plant material in 2 mL of 70% methanol at 70°C for 10 minutes to inactivate myrosinase.

  • Centrifuge the extract and collect the supernatant.

  • Load the supernatant onto a DEAE-Sephadex A-25 anion exchange column.

  • Wash the column with water to remove interfering compounds.

b) Desulfation:

  • Apply a purified sulfatase solution to the column and incubate overnight at room temperature. This step cleaves the sulfate group from this compound.

c) Elution and Sample Preparation:

  • Elute the resulting desulfo-Glucoputranjivin with ultrapure water.

  • Freeze-dry the eluate and redissolve in a known volume of water for HPLC analysis.

d) HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-1 min, 1% B; 1-20 min, 1-25% B; 20-25 min, 25-50% B; 25-30 min, 50-1% B; 30-35 min, 1% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Based on a calibration curve of a desulfo-sinigrin standard, with a relative response factor applied for this compound. A relative proportionality factor of 1.0 for this compound has been used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Intact this compound

This method allows for the direct analysis of the intact glucosinolate.

a) Sample Extraction:

  • Extract a known amount of finely ground plant material with a methanol/water mixture.

  • Centrifuge the sample and filter the supernatant through a 0.22 µm filter before injection.

b) UHPLC-DAD-MS/MS Conditions:

  • Column: Hypersil GOLD column (3.0 µm, 3.0 × 100 mm).

  • Mobile Phase: A gradient of solvent A (50 μM NaCl in H₂O) and solvent B (acetonitrile:H₂O 30:70 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Quantification: Based on a calibration curve of a pure this compound standard or a related glucosinolate standard with an appropriate response factor.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Breakdown Product (Isopropyl Isothiocyanate)

This protocol focuses on the analysis of the volatile hydrolysis product of this compound.

a) Sample Hydrolysis and Extraction:

  • Homogenize fresh plant material in water to allow for enzymatic hydrolysis of this compound by myrosinase.

  • Extract the resulting volatile compounds, including isopropyl isothiocyanate, using a suitable organic solvent like dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

b) GC-MS Conditions:

  • Column: A nonpolar capillary column, such as a VF-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 3 minutes, then ramp to 246°C at 3°C/min, and hold for 25 minutes.

  • MS Detector: Mass spectrometer operating in electron ionization (EI) mode (70 eV).

  • Mass Scan Range: 40-350 amu.

  • Identification: Based on comparison of the mass spectrum and retention time with a pure standard of isopropyl isothiocyanate.

Capillary Electrophoresis (CE) Protocol for Glucosinolates

This is a general protocol that can be adapted for this compound analysis.

a) Sample Preparation:

  • Extract the plant material with an appropriate buffer.

  • Centrifuge the extract to remove solid debris.

  • The supernatant can often be directly injected after filtration.

b) CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mM sodium borate buffer at a specific pH.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Typically UV detection at around 200 nm or, for higher sensitivity, Laser-Induced Fluorescence (LIF) detection after derivatization with a fluorescent tag.

  • Quantification: Based on the peak area relative to a standard calibration curve.

Visualizing the Workflow and Method Principles

The following diagrams, generated using Graphviz, illustrate the general workflow for cross-validating analytical methods and the fundamental principles of each technique.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_params Validation Parameters cluster_comparison 4. Comparative Analysis DefineObjective Define Analytical Objective SelectMethods Select Potential Methods (HPLC, LC-MS, GC-MS, CE) DefineObjective->SelectMethods DevelopProtocols Develop/Adapt Protocols SelectMethods->DevelopProtocols OptimizeParams Optimize Key Parameters DevelopProtocols->OptimizeParams Validate Validate Each Method per ICH Guidelines OptimizeParams->Validate Specificity Specificity CompareData Compare Performance Data Validate->CompareData Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD LOD LOQ LOQ Robustness Robustness SelectOptimal Select Optimal Method CompareData->SelectOptimal AnalyticalPrinciples cluster_hplc HPLC cluster_lcms LC-MS cluster_gcms GC-MS cluster_ce Capillary Electrophoresis HPLC_Sample Sample (Desulfo-Glucoputranjivin) HPLC_Column Stationary Phase (C18 Column) HPLC_Sample->HPLC_Column HPLC_Detector UV Detector HPLC_Column->HPLC_Detector LCMS_Sample Sample (Intact this compound) LCMS_Column LC Column LCMS_Sample->LCMS_Column LCMS_MS Mass Spectrometer LCMS_Column->LCMS_MS GCMS_Sample Sample (Volatile Derivative) GCMS_Column GC Column GCMS_Sample->GCMS_Column GCMS_MS Mass Spectrometer GCMS_Column->GCMS_MS CE_Sample Sample (Charged Analyte) CE_Capillary Capillary (+ Electric Field) CE_Sample->CE_Capillary CE_Detector Detector CE_Capillary->CE_Detector

A Comparative Analysis of Glucoputranjivin Levels Across Different Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to Glucoputranjivin distribution in plants, including detailed experimental protocols and pathway visualizations.

This compound, a valine-derived branched-chain glucosinolate, is a subject of growing interest within the scientific community due to its potential biological activities. Understanding its distribution across different plant species and tissues is crucial for targeted extraction, purification, and further investigation into its pharmacological properties. This guide provides a comparative analysis of this compound levels in various plant tissues, supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways and analytical workflows.

This compound Concentration in Plant Tissues: A Comparative Overview

Quantitative analysis reveals significant variation in this compound concentrations among different plant species and across various tissues within the same plant. The following table summarizes the available data on this compound levels, providing a clear comparison for researchers.

Plant SpeciesTissueThis compound Concentration (% of Dry Weight)Reference
Sisymbrium officinaleRoots0.11%[1]
Sisymbrium officinaleSeeds0.38%[1]
Sisymbrium officinaleSpring Leaves0.44%[1]
Sisymbrium officinaleSummer Leaves1.05%[1]
Sisymbrium officinaleFlowers1.98%[1]
Lunaria annuaSeedsIsopropyl-isothiocyanate (breakdown product) identified, suggesting presence[2]
Lunaria annuaRootIsopropyl-isothiocyanate (breakdown product) identified, suggesting presence[2]
Lunaria annuaLeafIsopropyl-isothiocyanate (breakdown product) identified, suggesting presence[2]

*Data for Sisymbrium officinale was obtained through RP-HPLC analysis.[1] Data for Lunaria annua is qualitative, based on the identification of its hydrolysis product, isopropyl-isothiocyanate, by GC-MS analysis.[2]

Experimental Protocols

Accurate quantification of this compound relies on robust and standardized experimental procedures. The following is a detailed methodology for the extraction and analysis of glucosinolates from plant tissues, adapted from established protocols.

Protocol: Extraction and Quantification of Glucosinolates by HPLC

1. Sample Preparation:

  • Freeze-dry fresh plant material (leaves, roots, seeds, etc.) to halt enzymatic activity.

  • Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol (preheated to 70°C) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the tube in a 70°C water bath for 5 minutes to inactivate myrosinase enzymes.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1 mL of 70% methanol and combine the supernatants.

3. Desulfation:

  • Prepare a mini-column with DEAE-Sephadex A-25.

  • Load the combined supernatant onto the column.

  • Wash the column with 2 mL of water, followed by 2 mL of 20 mM sodium acetate buffer (pH 5.0).

  • To desulfate the glucosinolates, add 75 µL of purified sulfatase solution to the column and incubate at room temperature overnight.

4. Elution and Sample Preparation for HPLC:

  • Elute the desulfoglucosinolates from the column with 1 mL of ultrapure water.

  • Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-20 min: 0-20% acetonitrile

    • 20-25 min: 20-0% acetonitrile

    • 25-30 min: 0% acetonitrile

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Use a calibration curve of a known standard (e.g., sinigrin) to quantify the individual glucosinolates. Relative response factors should be used for accurate quantification of this compound.

Visualizing the Process: Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis plant_tissue Plant Tissue (Leaves, Roots, Seeds) freeze_drying Freeze-Drying plant_tissue->freeze_drying grinding Grinding to Fine Powder freeze_drying->grinding extraction_step Extraction with 70% Methanol (70°C) grinding->extraction_step centrifugation Centrifugation extraction_step->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection deae_column DEAE-Sephadex A-25 Column Loading supernatant_collection->deae_column washing Washing Steps deae_column->washing desulfation Overnight Sulfatase Treatment washing->desulfation elution Elution of Desulfoglucosinolates desulfation->elution hplc HPLC-UV Analysis (229 nm) elution->hplc quantification Quantification hplc->quantification glucosinolate_biosynthesis cluster_amino_acid Amino Acid Precursor cluster_core_pathway Core Glucosinolate Biosynthesis cluster_product Final Product cluster_regulation Transcriptional Regulation valine Valine chain_elongation Chain Elongation (BCAT, MAM) valine->chain_elongation core_structure Core Structure Formation (CYP79, CYP83, UGT74) chain_elongation->core_structure sulfation Sulfation (SOT) core_structure->sulfation This compound This compound sulfation->this compound myb MYB Transcription Factors (e.g., MYB28, MYB29) myb->core_structure bhlh bHLH Transcription Factors (e.g., MYC2, MYC3, MYC4) bhlh->core_structure jasmonate Jasmonate Signaling jasmonate->myb jasmonate->bhlh

References

A Comparative Analysis of the Biological Activities of Glucoputranjivin and its Isothiocyanate Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence defining the distinct biological roles of the glucosinolate, glucoputranjivin, and its corresponding isothiocyanate, isopropyl isothiocyanate (IPITC).

This guide provides a comprehensive comparison of the biological effects of this compound and its enzymatic hydrolysis product, isopropyl isothiocyanate (IPITC). For researchers and professionals in drug development, understanding the distinct pharmacological profiles of a glucosinolate precursor and its active isothiocyanate derivative is crucial for harnessing their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a clear understanding of their differential activities.

Key Biological Activities: A Comparative Summary

The biological activities of this compound and isopropyl isothiocyanate (IPITC) diverge significantly upon enzymatic conversion. While the parent glucosinolate exhibits selective activity on a bitter taste receptor, its isothiocyanate derivative is a potent agonist of the TRPA1 ion channel and displays cytotoxic effects against cancer cells. A summary of their comparative biological effects is presented in the tables below.

Receptor Activation
CompoundReceptorActivityEC50 Value
This compound T2R16Agonist> 1 mM[1]
TRPA1Inactive-[2]
Isopropyl Isothiocyanate (IPITC) T2R16Inactive-
TRPA1Potent Agonist0.25 µM[3]
Anticancer Activity

Currently, there is no available data on the cytotoxic or anticancer effects of this compound. In contrast, isopropyl isothiocyanate (IPITC) has demonstrated cytotoxic activity against several human cancer cell lines.

CompoundCell LineConcentrationIncubation Time% of Metabolically Active Cells
Isopropyl Isothiocyanate (IPITC) MDA-MB-231 (Breast Cancer)100 µg/mL72 h53.18%
A549 (Lung Cancer)100 µg/mL72 h56.61%
T24 (Bladder Cancer)100 µg/mL72 h60.02%

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of isopropyl isothiocyanate (IPITC) were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines (MDA-MB-231, A549, and T24) were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of IPITC (up to 100 µg/mL) and incubated for 72 hours.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of metabolically active cells was calculated relative to untreated control cells.

Receptor Activation Assays: Calcium Influx Measurement

The activation of TRPA1 and T2R16 receptors by this compound and IPITC was assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells engineered to express these receptors.

Procedure:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were stably transfected to express either the human TRPA1 channel or the human T2R16 bitter taste receptor.

  • Fluorescent Dye Loading: The transfected cells were loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific period.

  • Compound Application: The cells were then exposed to different concentrations of this compound or IPITC.

  • Fluorescence Measurement: Changes in intracellular calcium levels upon compound application were monitored using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence intensity indicates an influx of calcium and, therefore, receptor activation.

  • Data Analysis: The effective concentration required to elicit a half-maximal response (EC50) was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Isothiocyanates, including IPITC, are known to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cellular defense, such as the NF-κB and Nrf2 pathways. The effects of this compound on these pathways have not been extensively studied.

Isothiocyanate-Mediated Nrf2 Activation

Isothiocyanates are well-documented activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPITC Isopropyl Isothiocyanate (IPITC) Keap1 Keap1 IPITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds with sMAF sMAF sMAF Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Isopropyl isothiocyanate (IPITC) activates the Nrf2 pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates like IPITC can react with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.

Isothiocyanate-Mediated NF-κB Inhibition

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many isothiocyanates have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects[4][5].

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation IPITC Isopropyl Isothiocyanate (IPITC) IPITC->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Induces Transcription

Caption: Isopropyl isothiocyanate (IPITC) inhibits the NF-κB pathway.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. Free NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway, often by targeting the IKK complex, thus preventing the activation of NF-κB and reducing inflammation[4][5].

Conclusion

The available evidence clearly demonstrates that this compound and its isothiocyanate derivative, isopropyl isothiocyanate, possess distinct and largely non-overlapping biological activities. This compound's activity is currently defined by its selective agonism of the T2R16 bitter taste receptor. In contrast, IPITC is a potent activator of the TRPA1 ion channel, a key player in sensory signaling, and exhibits cytotoxic properties against cancer cells. The well-established role of isothiocyanates in modulating the Nrf2 and NF-κB pathways provides a mechanistic basis for their anticancer and anti-inflammatory potential, a characteristic that is likely attributed to IPITC but not to its glucosinolate precursor.

Further research is warranted to explore the potential anticancer and anti-inflammatory activities of this compound to provide a more complete comparative profile. Such studies will be invaluable for the targeted development of these natural compounds for therapeutic applications.

References

Comparative Metabolomics of Plants with High and Low Glucoputranjivin Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of plants with varying levels of specific bioactive compounds is crucial for harnessing their full potential. This guide provides a comparative analysis of the metabolomics of plants exhibiting high and low concentrations of glucoputranjivin, a glucosinolate of interest for its potential biological activities.

This publication delves into the differential metabolite profiles, outlines the experimental protocols for such analyses, and visualizes the key metabolic and signaling pathways. The information presented is supported by experimental data to provide an objective comparison.

Quantitative Metabolite Comparison

To illustrate the metabolic differences between plants with high and low this compound content, this section provides a comparative overview of metabolite distribution. Sisymbrium officinale (Hedge Mustard) is a well-documented high-glucoputranjivin species. For a comparative baseline, we will refer to general metabolite profiles of Brassica species known to have low or undetectable levels of this compound.

Table 1: Glucosinolate Content in Sisymbrium officinale (High this compound Plant) vs. Representative Brassica Species (Low/No this compound)

GlucosinolateSisymbrium officinale (µmol/g DW)[1]Brassica rapa (Representative) (µmol/g DW)
This compound 1.60 - 13.54 Not Detected
Glucobrassicin0.36 - 5.72Present
4-HydroxyglucobrassicinPresentPresent
4-MethoxyglucobrassicinPresentPresent
NeoglucobrassicinPresentPresent
GlucocochlearinPresentNot Typically Detected
Isobutyl GSLPresentNot Typically Detected
GluconapinNot DetectedPresent
ProgoitrinNot DetectedPresent

Table 2: Comparative Profile of Major Non-Glucosinolate Metabolite Classes

Metabolite ClassSisymbrium officinale (High this compound)[2]Brassica species (General Profile)
Flavonoids & Flavonoid Glycosides High abundance, including Apigetrin and Kaempferol 3-O-α-L-arabinopyranosideRich in various flavonoids, including quercetin and kaempferol derivatives
Phenolic Acids & Cinnamic Acids PresentRich in sinapic acid and its esters
Amino Acids Valine (precursor to this compound), Tryptophan (precursor to indole glucosinolates)Wide range of amino acids, with Methionine being a key precursor for aliphatic glucosinolates
Organic Acids PresentCitric acid, Malic acid, etc.
Lipids and Lipid-like Molecules PresentCommon plant lipids

Experimental Protocols

Accurate comparative metabolomics relies on robust and standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Glucosinolate Extraction and Analysis by UHPLC-MS/MS

This protocol is adapted for the quantitative analysis of glucosinolates.

  • Sample Preparation:

    • Harvest plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness.

    • Grind the freeze-dried tissue into a fine powder.

  • Extraction:

    • Weigh approximately 20 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 70% methanol (pre-heated to 70°C).

    • Vortex thoroughly and incubate at 70°C for 20 minutes in a water bath, with intermittent vortexing.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol.

    • Pool the supernatants.

  • Desulfation (Optional but recommended for HPLC with UV detection):

    • The crude extract can be loaded onto a DEAE-Sephadex A-25 column.

    • Wash the column with water and then a sodium acetate buffer.

    • Add purified sulfatase solution and incubate overnight at room temperature.

    • Elute the desulfoglucosinolates with ultrapure water.

  • UHPLC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification of specific glucosinolates.

Protocol 2: Untargeted Metabolite Profiling by LC-MS

This protocol provides a broader view of the plant metabolome.

  • Sample Preparation and Extraction:

    • Follow the same sample preparation steps as in Protocol 1 (freezing, lyophilizing, grinding).

    • For a broader range of metabolites, perform a sequential extraction. First, extract with a non-polar solvent like chloroform, followed by a polar solvent like methanol/water.

    • Combine and dry the extracts under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

    • Chromatography: Employ a C18 column for reverse-phase separation or a HILIC column for hydrophilic compounds.

    • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in both positive and negative ionization modes.

    • Data Analysis: Process the raw data using software like XCMS or MZmine for peak picking, alignment, and annotation against metabolite databases (e.g., KEGG, Metlin).

Visualizing the Pathways

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

Glucosinolate Biosynthesis and Breakdown

The biosynthesis of glucosinolates is a multi-step process originating from amino acids. This compound is derived from the amino acid valine. Upon tissue disruption, the enzyme myrosinase hydrolyzes glucosinolates into various breakdown products, primarily isothiocyanates.

GSL_Pathway Valine Valine ChainElongation Chain Elongation (MAM genes) Valine->ChainElongation CoreStructure Core Structure Formation (CYP79, CYP83, etc.) ChainElongation->CoreStructure This compound This compound CoreStructure->this compound Myrosinase Myrosinase (Tissue Disruption) This compound->Myrosinase Isothiocyanate Isopropyl Isothiocyanate Myrosinase->Isothiocyanate Nitrile Nitriles Myrosinase->Nitrile

Biosynthesis and breakdown of this compound.
Experimental Workflow for Comparative Metabolomics

The following diagram outlines the logical steps in a comparative metabolomics study.

Metabolomics_Workflow HighGCP High this compound Plant Group Sampling Sample Collection & Freezing HighGCP->Sampling LowGCP Low this compound Plant Group LowGCP->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS Analysis (Untargeted) Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats Statistical Analysis (PCA, OPLS-DA) DataProcessing->Stats Identification Metabolite Identification Stats->Identification Interpretation Pathway Analysis & Biological Interpretation Identification->Interpretation

Workflow for a comparative metabolomics study.
Signaling Effects of this compound Breakdown Products

The breakdown product of this compound, isopropyl isothiocyanate, can interact with cellular signaling pathways. One notable interaction is with the TRPA1 ion channel, which is involved in sensory perception and defense responses.[3][4] Other isothiocyanates have also been shown to influence plant hormone signaling, such as inhibiting stomatal opening.[5]

Signaling_Pathway Isothiocyanate Isopropyl Isothiocyanate TRPA1 TRPA1 Ion Channel Isothiocyanate->TRPA1 activates PM_H_ATPase PM H+-ATPase Phosphorylation Isothiocyanate->PM_H_ATPase inhibits Ca2 Ca2+ Influx TRPA1->Ca2 Defense Defense Gene Expression Ca2->Defense StomatalOpening Stomatal Opening PM_H_ATPase->StomatalOpening promotes

Signaling actions of isothiocyanates.

This guide provides a foundational comparison of the metabolomics of plants with high and low this compound content. Further research employing untargeted metabolomics on a wider range of species with varying this compound levels will undoubtedly uncover more detailed metabolic distinctions and their biological implications.

References

Glucoputranjivin: A Comparative Efficacy Analysis Against Other Glucosinolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glucoputranjivin and its bioactive hydrolysis product, isopropyl isothiocyanate (IP-ITC), against other well-researched glucosinolates and their corresponding isothiocyanates. The focus is on their efficacy in key biological activities, supported by experimental data, to aid in research and development decisions. While direct comparative studies on this compound are limited, this guide synthesizes available data to offer a valuable reference.

Executive Summary

Glucosinolates are secondary metabolites found in cruciferous vegetables, which are hydrolyzed by the enzyme myrosinase into biologically active isothiocyanates. While intact glucosinolates, including this compound, exhibit minimal biological activity, their isothiocyanate derivatives are potent modulators of various cellular pathways.

This compound is unique in its selective activation of the bitter taste receptor T2R16. Its isothiocyanate, IP-ITC, has demonstrated activity as a potent agonist of the TRPA1 channel, a key player in pain and inflammation signaling. In contrast, the extensively studied glucosinolate, glucoraphanin, and its isothiocyanate, sulforaphane, are well-documented for their potent anticancer and anti-inflammatory effects, primarily through the activation of the Nrf2 signaling pathway.

This guide presents a comparative overview of the available data on the anticancer, anti-inflammatory, and antioxidant activities of this compound's derivatives in relation to other key glucosinolates.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound's derivatives and other prominent isothiocyanates. It is important to note the absence of direct head-to-head comparative studies for many of these compounds, and thus, the data is presented to provide a relative understanding of their potency.

Table 1: Comparative Cytotoxicity of Isothiocyanates in Cancer Cell Lines (IC50 values in µM)

IsothiocyanateCancer Cell LineIC50 (µM)Reference
Isopropyl IsothiocyanateMDA-MB-231 (Breast)Not explicitly determined, but showed 53.18% inhibition at 100 µg/mL (approx. 870 µM)[1]
A549 (Lung)Not explicitly determined, but showed 56.61% inhibition at 100 µg/mL (approx. 870 µM)[1]
T24 (Bladder)Not explicitly determined, but showed 60.02% inhibition at 100 µg/mL (approx. 870 µM)[1]
SulforaphanePC-3 (Prostate)15[2]
HT-29 (Colon)20[2]
MCF-7 (Breast)25[2]
Phenethyl Isothiocyanate (PEITC)PC-3 (Prostate)5[2]
A549 (Lung)7.5[2]
Benzyl Isothiocyanate (BITC)PC-3 (Prostate)2.5[2]
A549 (Lung)5[2]

Table 2: Comparative Anti-Inflammatory Activity of Isothiocyanates

IsothiocyanateModelKey FindingsReference
Isopropyl IsothiocyanateIn vitro (TRPA1 activation)Potent agonist of TRPA1, suggesting a role in inflammatory pain signaling.[3]
SulforaphaneLPS-stimulated RAW 264.7 macrophagesSynergistically inhibited LPS-induced inflammation when combined with curcumin.[4]
T-cellsPotent anti-inflammatory effects mediated via modulation of PI3K/AKT/GSK3β/Nrf-2 and NF-κB pathways.[5]
Phenethyl Isothiocyanate (PEITC)LPS-stimulated RAW 264.7 macrophagesDemonstrated anti-inflammatory activity.[6]
Allyl Isothiocyanate (AITC)LPS-activated primary rat astrocytesReduced ROS formation and inhibited the release of MMP-2 and MMP-9.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the isothiocyanate (e.g., isopropyl isothiocyanate, sulforaphane) in a suitable solvent like DMSO.

  • Serially dilute the stock solution to obtain a range of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the isothiocyanate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

G cluster_this compound This compound Pathway cluster_Receptors Receptor Activation cluster_Signaling Downstream Signaling This compound This compound Myrosinase Myrosinase This compound->Myrosinase Hydrolysis T2R16 T2R16 This compound->T2R16 Agonist IP_ITC Isopropyl Isothiocyanate (IP-ITC) Myrosinase->IP_ITC TRPA1 TRPA1 IP_ITC->TRPA1 Agonist G_protein Gα-gustducin T2R16->G_protein Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC PLCβ2 G_protein->PLC Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase cAMP_decrease ↓ cAMP PLC->cAMP_decrease NFkB_inhibition NF-κB Inhibition cAMP_decrease->NFkB_inhibition Inflammation Pain & Inflammation Signaling Ca_influx->Inflammation G cluster_Workflow Experimental Workflow: In Vitro Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Isothiocyanates (Varying Concentrations) incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability & IC50 Values read_absorbance->analyze_data end End analyze_data->end

References

Independent Verification of the Glucoputranjivin Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established biosynthetic pathway of Glucoputranjivin, a valine-derived glucosinolate, with alternative pathways and offers supporting experimental data for its verification.

This compound, a secondary metabolite found in plants of the Brassicales order, including Sisymbrium officinale (Hedge Mustard), is of increasing interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and drug development. This guide details the independently verified enzymatic steps, presents quantitative data from verification studies, and provides methodologies for key experiments.

The Established this compound Biosynthetic Pathway

The biosynthesis of this compound from L-valine is a multi-step process involving several key enzyme families. The pathway can be broadly divided into three stages: conversion of the parent amino acid to an aldoxime, formation of the core glucosinolate structure, and side-chain modification (which is minimal for this compound).

1. Conversion of L-Valine to 2-Methylpropanal Oxime: The initial committed step is the conversion of L-valine to its corresponding aldoxime, 2-methylpropanal oxime. This reaction is catalyzed by a cytochrome P450 enzyme from the CYP79 family. Studies involving the heterologous expression of CYP79D2 from cassava (Manihot esculenta) in Arabidopsis thaliana have demonstrated the production of valine-derived glucosinolates, strongly indicating that a CYP79D enzyme is responsible for this initial conversion.

2. Core Glucosinolate Structure Formation: The subsequent steps involve the conversion of the aldoxime into the core glucosinolate structure. This part of the pathway is common for all aliphatic glucosinolates.

  • Oxidation of the Aldoxime: The 2-methylpropanal oxime is oxidized by a CYP83 family enzyme. For aliphatic aldoximes, CYP83A1 is the primary enzyme responsible for this step.

  • C-S Bond Formation: The product of the CYP83A1 reaction is then conjugated to a sulfur donor, a process believed to involve a glutathione S-transferase (GST). The resulting conjugate is cleaved by a C-S lyase, SUPERROOT1 (SUR1), to form a thiohydroximic acid.

  • Glucosylation: The thiohydroximic acid is subsequently S-glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase. UGT74B1 is a key enzyme identified in this step for a broad range of thiohydroximates.

  • Sulfation: The final step in the core structure formation is the sulfation of the desulfo-glucosinolate by a sulfotransferase (SOT). SOT16 has been identified as a key enzyme in the sulfation of various desulfo-glucosinolates.

Comparative Quantitative Data for Pathway Verification

Independent verification of the this compound biosynthetic pathway relies on in vitro enzymatic assays and in vivo heterologous expression systems. While specific kinetic data for every enzyme with its precise valine-derived substrate is not exhaustively available in a single study, the following table summarizes known quantitative data for the key enzyme families with relevant aliphatic substrates, providing a baseline for comparison.

Enzyme FamilyEnzyme ExampleSubstrateKm (µM)Vmax/kcatExperimental SystemReference
CYP79 CYP79D2L-ValineNot ReportedNot ReportedHeterologous expression in Arabidopsis thaliana[1](--INVALID-LINK--)
CYP83 CYP83A1Aliphatic OximesNot ReportedNot ReportedHeterologous expression in yeast[2](--INVALID-LINK--)
C-S Lyase SUR1Djenkolic acid (surrogate)Not ReportedDemonstrated activityHeterologous expression in E. coli[3](--INVALID-LINK--)
UGT UGT74B1Phenylacetothiohydroximic acid~6Not ReportedRecombinant enzyme assay[4](--INVALID-LINK--)
SOT SOT16Desulfo-glucosinolatesNot ReportedDemonstrated activityRecombinant enzyme assay[5](--INVALID-LINK--)

Experimental Protocols for Pathway Verification

The independent verification of the this compound biosynthetic pathway can be achieved through a combination of in vitro and in vivo methods.

In Vitro Reconstitution of the Pathway

This method involves the individual expression and purification of each enzyme in the pathway, followed by a sequential enzymatic assay.

1. Heterologous Expression and Purification of Enzymes:

  • Cloning: The coding sequences for the candidate enzymes (CYP79D2, CYP83A1, SUR1, UGT74B1, and SOT16) are cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Expression: The expression of recombinant proteins is induced in a suitable host system (E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Purification: The enzymes are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. In Vitro Enzyme Assays:

  • CYP79D2 Assay:

    • Reaction mixture: Purified CYP79D2, L-valine, NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

    • Incubation: 30°C for 1-2 hours.

    • Analysis: The formation of 2-methylpropanal oxime is monitored by GC-MS or LC-MS.

  • CYP83A1 Assay:

    • Reaction mixture: Purified CYP83A1, 2-methylpropanal oxime, NADPH, and buffer.

    • Incubation: 30°C for 1-2 hours.

    • Analysis: The product can be trapped and analyzed by LC-MS.

  • SUR1 (C-S Lyase) Assay:

    • A surrogate substrate like djenkolic acid can be used to demonstrate C-S lyase activity.

    • Reaction mixture: Purified SUR1, djenkolic acid, and buffer.

    • Incubation: 37°C for 30-60 minutes.

    • Analysis: The release of pyruvate can be quantified spectrophotometrically.

  • UGT74B1 Assay:

    • Reaction mixture: Purified UGT74B1, the thiohydroximic acid intermediate, UDP-glucose, and buffer.

    • Incubation: 30°C for 30-60 minutes.

    • Analysis: The formation of desulfo-Glucoputranjivin is monitored by LC-MS.

  • SOT16 Assay:

    • Reaction mixture: Purified SOT16, desulfo-Glucoputranjivin, PAPS (3'-phosphoadenosine-5'-phosphosulfate), and buffer.

    • Incubation: 30°C for 30-60 minutes.

    • Analysis: The formation of this compound is quantified by LC-MS.

In Vivo Verification using Heterologous Expression in Nicotiana benthamiana

This approach involves the transient co-expression of all the biosynthetic genes in a non-native host plant.

1. Agroinfiltration of N. benthamiana:

  • Constructs: The coding sequences of the five biosynthetic genes are cloned into plant expression vectors under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transformation: Agrobacterium tumefaciens is transformed with these constructs.

  • Infiltration: Cultures of Agrobacterium carrying each of the constructs are mixed and infiltrated into the leaves of N. benthamiana.

2. Metabolite Analysis:

  • Extraction: After 5-7 days of incubation, the infiltrated leaf tissue is harvested and metabolites are extracted using a methanol/water solution.

  • LC-MS Analysis: The crude extract is analyzed by LC-MS to detect the presence of this compound and its biosynthetic intermediates. Quantification can be performed using an authentic standard.

Visualizing the Pathway and Experimental Workflow

To provide a clear visual representation of the this compound biosynthetic pathway and the experimental workflow for its verification, the following diagrams have been generated using the DOT language.

Glucoputranjivin_Biosynthesis Valine L-Valine Aldoxime 2-Methylpropanal Oxime Valine->Aldoxime CYP79D2 AciNitro aci-Nitro Intermediate Aldoxime->AciNitro CYP83A1 Thiohydroximic_Acid Thiohydroximic Acid AciNitro->Thiohydroximic_Acid GST, SUR1 Desulfo_GSL Desulfo-Glucoputranjivin Thiohydroximic_Acid->Desulfo_GSL UGT74B1 This compound This compound Desulfo_GSL->this compound SOT16

Caption: The established biosynthetic pathway of this compound from L-valine.

Verification_Workflow cluster_in_vitro In Vitro Verification cluster_in_vivo In Vivo Verification Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Purification Expression->Purification Enzyme_Assay Enzyme Assays Purification->Enzyme_Assay Analysis_IV LC-MS/GC-MS Analysis Enzyme_Assay->Analysis_IV Conclusion Pathway Verification Analysis_IV->Conclusion Agroinfiltration Agroinfiltration of N. benthamiana Metabolite_Extraction Metabolite Extraction Agroinfiltration->Metabolite_Extraction Analysis_IVi LC-MS Analysis Metabolite_Extraction->Analysis_IVi Analysis_IVi->Conclusion Start Pathway Hypothesis cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_in_vivo cluster_in_vivo Start->cluster_in_vivo

Caption: Experimental workflow for the independent verification of the pathway.

References

Safety Operating Guide

Prudent Disposal of Glucoputranjivin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Glucoputranjivin is critical for maintaining a safe laboratory environment. This document offers a step-by-step guide for researchers, scientists, and drug development professionals, ensuring compliance with standard safety protocols.

Chemical and Physical Properties of this compound

A summary of the available data on this compound is presented below to inform handling and disposal decisions.

PropertyValueSource
Chemical Formula C11H21NO9S2PubChem
Molar Mass 387.42 g/mol PubChem
Synonyms 1-Methylethyl glucosinolatePubChem[1]
Appearance Not specified (likely a solid)N/A
Solubility Soluble in methanol-water mixturesInferred from extraction protocols[2]
Natural Sources Sisymbrium officinale (Hedge Mustard), Capparis mitchelliiPubChem[1]

Standard Operating Procedure for the Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This includes pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired pure this compound powder, along with any grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • If organic solvents such as methanol or acetonitrile were used, the waste stream must be treated as a flammable hazardous waste and collected in a designated solvent waste container. Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of heat or ignition, especially for flammable solvent waste.

  • Keep containers securely closed when not in use.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste containing this compound.

Glucoputranjivin_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste Container (e.g., contaminated PPE, powder) waste_type->solid_waste Solid liquid_waste Aqueous Waste Container waste_type->liquid_waste Aqueous Solution solvent_waste Solvent Waste Container (Flammable) waste_type->solvent_waste Organic Solvent Solution sharps_waste Sharps Container waste_type->sharps_waste Sharps ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup solvent_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in a signaling pathway in the context of disposal, its hydrolysis product, isopropyl isothiocyanate, has been shown to be an agonist of the TRPA1 channel. The logical relationship for its safe handling and disposal is based on its chemical properties and potential hazards.

Glucoputranjivin_Hazard_Logic This compound This compound hydrolysis Hydrolysis (enzymatic or chemical) This compound->hydrolysis isothiocyanate Isopropyl Isothiocyanate hydrolysis->isothiocyanate irritant Potential Irritant isothiocyanate->irritant disposal Proper Disposal Required irritant->disposal

References

Personal protective equipment for handling Glucoputranjivin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Glucoputranjivin, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, adherence to proper PPE protocols is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are a versatile option for handling plant-derived compounds. Always inspect gloves for any tears or perforations before use.[1] For concentrated forms, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or GogglesTo protect against splashes and airborne particles, snug-fitting safety goggles are recommended.[2] A face shield worn over safety glasses provides an additional layer of protection, especially during procedures with a high risk of splashing.
Respiratory Protection N95 or higher rated respiratorWhen handling powdered this compound or when there is a potential for aerosol generation, a properly fit-tested N95 or higher rated respirator is essential to prevent inhalation.[3] Work should be conducted in a well-ventilated area or a fume hood.
Body Protection Laboratory coat or Protective suitA lab coat should be worn to protect skin and clothing from contamination.[4] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or a full protective suit may be necessary.
Foot Protection Closed-toe shoesTo protect against spills and falling objects, closed-toe shoes must be worn at all times in the laboratory.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Area Setup:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Cover the work surface with absorbent bench paper.

  • Assemble all necessary equipment and materials, including this compound, solvents, glassware, and waste containers.

  • Verify that an emergency shower and eyewash station are accessible and operational.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • If handling powder or there is a risk of aerosolization, put on a fit-tested N95 respirator.

  • Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

3. Weighing and Handling Powdered this compound:

  • All weighing and handling of powdered this compound should be performed within a chemical fume hood to minimize inhalation exposure.[3][5]

  • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

  • Keep the container of this compound closed when not in use.

4. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation by working within a fume hood.[4]

5. During the Experiment:

  • Handle all solutions containing this compound with care to prevent spills and skin contact.

  • If any part of the body is exposed, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Avoid touching your face, eyes, or any personal items while working with the compound.

6. Decontamination and Cleanup:

  • After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

  • Wipe down the work area within the fume hood.

7. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in the following order to prevent re-contamination:

    • Gloves (peel them off from the cuff, turning them inside out).

    • Goggles/face shield.

    • Lab coat.

    • Respirator (if used).

  • Wash hands thoroughly with soap and water after removing all PPE.

8. Waste Disposal:

  • Dispose of all waste materials, including empty containers, contaminated gloves, and bench paper, in a designated hazardous waste container.

  • Follow all institutional and local regulations for hazardous waste disposal.

This compound Handling Workflow

Glucoputranjivin_Handling_Workflow cluster_Preparation 1. Preparation cluster_PPE 2. Don PPE cluster_Handling 3. Handling cluster_Cleanup 4. Post-Experiment Prep_Area Prepare Work Area (Fume Hood) Gather_Materials Gather Materials Prep_Area->Gather_Materials Don_Coat Lab Coat Gather_Materials->Don_Coat Don_Eyes Eye Protection Don_Coat->Don_Eyes Don_Resp Respirator (if needed) Don_Eyes->Don_Resp Don_Gloves Gloves Don_Resp->Don_Gloves Weigh_Powder Weigh Powder (in Fume Hood) Don_Gloves->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Dispose_Waste->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.